8(S)-hydroxy-9(S)-Hexahydrocannabinol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(6aR,8S,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15+,16+,17-/m0/s1 |
Clave InChI |
CIVSDEYXXUHBPV-SVGFKBNWSA-N |
SMILES isomérico |
CCCCCC1=CC(=C2[C@@H]3C[C@@H]([C@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |
SMILES canónico |
CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 8(S)-hydroxy-9(S)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available on the specific stereoisomer 8(S)-hydroxy-9(S)-Hexahydrocannabinol is limited. This guide synthesizes the currently available data on this compound, its parent compounds (9R-HHC and 9S-HHC), and related metabolites to provide a comprehensive overview. Direct experimental data for 8(S)-hydroxy-9(S)-HHC is sparse, and some sections rely on data from related compounds for context.
Core Properties
This compound is a primary active metabolite of 9(S)-Hexahydrocannabinol (9S-HHC), a semi-synthetic cannabinoid.[1][2][3] It is formed in the body following the consumption of HHC through metabolic processes.[1][4] This compound is available as an analytical reference standard for research and forensic applications.[2][5][6]
Physicochemical Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value |
| Formal Name | [6aR-(6aα,8β,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol[2] |
| Synonyms | 8α-hydroxy-9β-Hexahydrocannabinol, 8α-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(S)-HHC[2] |
| Molecular Formula | C₂₁H₃₂O₃[2][7] |
| Molecular Weight | 332.5 g/mol [2][7] |
| Physical State | Solid[2] |
| Solubility | Acetone: 10 mg/mL[2] |
| CAS Number | 36403-93-7[2] |
Pharmacological Profile
The pharmacological profile of 8(S)-hydroxy-9(S)-HHC is not well-characterized. However, it is believed to be a psychoactive compound, likely interacting with the canonical cannabinoid receptors, CB1 and CB2.[1] Its psychoactive effects are thought to be less intense than those of its parent compound, HHC, or Δ⁹-THC.[1]
Receptor Binding and Functional Activity
Specific receptor binding affinities (Kᵢ) and functional activity (EC₅₀) values for 8(S)-hydroxy-9(S)-HHC are not available in the reviewed literature. To provide context, the data for the parent HHC diastereomers are presented below. The 9(R)-HHC epimer is primarily responsible for the psychoactive effects of HHC, exhibiting significantly higher binding affinity and functional activity at the CB1 receptor compared to the 9(S)-HHC epimer.[8][9][10] While 9(S)-HHC binds to cannabinoid receptors, it demonstrates diminished activity in functional assays.[9][11]
Table 2.1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Functional Activity (EC₅₀) of HHC Diastereomers
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |
| (9R)-HHC | 15[9][12] | 13[9][12] | 3.4[12] | 6.2[12] |
| (9S)-HHC | 176[9][12] | 105[9][12] | 57[12] | 55[12] |
| Δ⁹-THC | 15[12] | 9.1[12] | 3.9[12] | 2.5[12] |
An early in-vivo study in rhesus macaques investigated the activity of the four stereoisomers of 8-OH-HHC. The results indicated that the cis-8-OH-9β-HHC stereoisomer, which corresponds to 8(S)-hydroxy-9(R)-HHC, demonstrated the highest activity.[3][4]
Signaling Pathways
As a cannabinoid, 8(S)-hydroxy-9(S)-HHC is expected to exert its effects through the G-protein coupled cannabinoid receptors CB1 and CB2. These receptors are predominantly coupled to the inhibitory G-protein, Gαi. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.
References
- 1. canatura.com [canatura.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. hothousecucumber.com [hothousecucumber.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. cannabisclinicians.org [cannabisclinicians.org]
- 12. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
The Emergence of a Metabolite: A Technical Guide to the Discovery and Isolation of 8(S)-hydroxy-9(S)-HHC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 8(S)-hydroxy-9(S)-hexahydrocannabinol (8(S)-hydroxy-9(S)-HHC), a prominent metabolite of the semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). As HHC gains traction in the market, understanding its metabolic fate is paramount for researchers, clinicians, and drug development professionals. This document details the metabolic pathways leading to the formation of 8(S)-hydroxy-9(S)-HHC, outlines state-of-the-art experimental protocols for its isolation and quantification, and presents key analytical data. Furthermore, it visualizes the intricate signaling pathways initiated by its parent compound, HHC, providing a foundational understanding of its potential biological activity.
Introduction: The Rise of Hexahydrocannabinol and Its Metabolites
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged as an alternative to tetrahydrocannabinol (THC).[1] Produced through the hydrogenation of THC or cannabidiol (B1668261) (CBD), HHC exists as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC.[2][3] The (9R)-HHC epimer is generally considered the more pharmacologically active of the two.[4] As with any xenobiotic, the metabolic fate of HHC in the human body is a critical area of investigation. The discovery of its metabolites, including 8(S)-hydroxy-9(S)-HHC, is a direct result of in-vitro and in-vivo metabolism studies.
Discovery through Metabolism Studies
The "discovery" of 8(S)-hydroxy-9(S)-HHC is intrinsically linked to the elucidation of HHC's metabolic pathways. In the body, HHC is processed primarily by cytochrome P450 (CYP450) enzymes in the liver.[5] These enzymes catalyze oxidation reactions, introducing hydroxyl groups at various positions on the HHC molecule.
-
In-vitro Metabolism Models: The primary method for identifying potential metabolites involves incubating HHC with human liver microsomes (HLMs). HLMs contain a high concentration of CYP450 enzymes and provide a reliable in-vitro model for predicting in-vivo metabolism. Analysis of the incubate using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the identification of novel oxidized species.
-
Identification of 8-hydroxylated Metabolites: Through these studies, hydroxylation at the C8 position of the hexahydrocannabinol structure was identified as a significant metabolic route. Specifically, the metabolism of (9S)-HHC leads to the formation of 8(S)-hydroxy-9(S)-HHC.
Synthesis of the Precursor: Hexahydrocannabinol (HHC)
The isolation and study of HHC metabolites first require the synthesis of the parent compound. HHC is typically synthesized from either Δ⁹-THC or Δ⁸-THC through catalytic hydrogenation. A more recent and safer method involves hydrogen-atom transfer (HAT) reduction.
Synthesis of HHC from Δ⁸-THC via Hydrogenation
A common method for synthesizing HHC involves the hydrogenation of Δ⁸-THC. This process typically yields a mixture of (9R)-HHC and (9S)-HHC.
Table 1: Synthesis of HHC from Δ⁸-THC
| Parameter | Value | Reference |
| Starting Material | Δ⁸-THC | [2] |
| Catalyst | Palladium on Carbon (Pd/C) | [6] |
| Reaction Conditions | H₂ gas, 1-5 bar, 25-50°C | [6] |
| Yield | 77% | [2] |
| Diastereomeric Ratio ((9R)-HHC:(9S)-HHC) | 11.0 : 1 | [2] |
Experimental Protocols for Isolation and Analysis
The isolation and quantification of 8(S)-hydroxy-9(S)-HHC from biological matrices rely on sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Sample Preparation from Biological Matrices (Urine/Blood)
-
Enzymatic Hydrolysis: Many metabolites, including 8-hydroxy-HHC, are conjugated with glucuronic acid in the body to facilitate excretion. To analyze the free metabolite, an enzymatic hydrolysis step using β-glucuronidase is often required.[7]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following hydrolysis, the sample is extracted to isolate the cannabinoids from the complex biological matrix. LLE using a solvent like hexane/ethyl acetate (B1210297) or SPE with a suitable sorbent are common methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the quantitative analysis of cannabinoid metabolites due to its high sensitivity and selectivity.
Table 2: Exemplary LC-MS/MS Parameters for 8-hydroxy-HHC Analysis
| Parameter | Description | Reference |
| Liquid Chromatography | ||
| Column | Phenomenex Kinetex Polar C18 (100 mm × 2.1 mm, 2.6 µm) | [8] |
| Mobile Phase A | Water with 0.1% formic acid | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Flow Rate | 0.5 mL/min | [8] |
| Gradient | Start at 50% B, ramp to 58% B over 1 min, hold for 10 min, then increase to 74% B and hold for 5 min. | [8] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MRM Transitions (for 8-OH-HHC) | Precursor Ion (m/z) -> Product Ions (m/z) | [9] |
| 333.2 -> 193.1, 123.1 | [9] | |
| LLOQ | 0.2 ng/mL | [1][11] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is another powerful technique for identifying and quantifying HHC metabolites. Derivatization of the analytes is often necessary to improve their volatility and chromatographic properties.
Table 3: Exemplary GC-MS Parameters for HHC Metabolite Analysis
| Parameter | Description | Reference |
| Gas Chromatography | ||
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | [7] |
| Carrier Gas | Helium | |
| Oven Program | Temperature gradient optimized for cannabinoid separation. | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | [12] |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | |
| Monitored Ions (m/z) | Specific fragment ions for derivatized 8-OH-HHC. | [12] |
Quantitative Data and Spectroscopic Information
The concentration of HHC metabolites can vary significantly depending on the individual's metabolism and the dose of HHC consumed.
Table 4: Quantitative Analysis of HHC Metabolites in Blood
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Reference |
| (9R)-HHC | 0.2 | 20 | [1][11] |
| (9S)-HHC | 0.2 | 20 | [1][11] |
| 8-OH-(9R)-HHC | 0.2 | 20 | [1][11] |
| 11-OH-(9R)-HHC | 0.2 | 20 | [1][11] |
| (9R)-HHC-COOH | 2.0 | 200 | [1][11] |
| (9S)-HHC-COOH | 2.0 | 200 | [1][11] |
Table 5: Physicochemical and Spectroscopic Data for 8(S)-hydroxy-9(S)-HHC
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₃ | [13] |
| Molecular Weight | 332.5 g/mol | [13] |
| Formal Name | [6aR-(6aα,8β,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol | [13] |
| CAS Number | 36403-93-7 | [13] |
| Solubility (Acetone) | 10 mg/mL | [13] |
Visualization of Key Processes
Experimental Workflow for Metabolite Analysis
The following diagram illustrates the typical workflow for the isolation and analysis of HHC metabolites from a biological sample.
Caption: Workflow for the analysis of HHC metabolites.
HHC Signaling at the Cannabinoid Receptor 1 (CB1)
While the direct signaling of 8(S)-hydroxy-9(S)-HHC is not yet fully elucidated, it is expected to interact with the cannabinoid receptors, similar to its parent compound. The following diagram depicts the known signaling pathways of the HHC diastereomers upon binding to the CB1 receptor.[4]
Caption: HHC signaling cascade via the CB1 receptor.
Conclusion
The discovery and isolation of 8(S)-hydroxy-9(S)-HHC represent a significant step in understanding the pharmacology and toxicology of hexahydrocannabinol. As a major metabolite, its characterization is crucial for developing accurate analytical methods for monitoring HHC consumption and for assessing the overall biological effects of HHC. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this emerging class of cannabinoids. Further research is warranted to fully elucidate the specific pharmacological activities and signaling pathways of 8(S)-hydroxy-9(S)-HHC and other HHC metabolites.
References
- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
The Formation of 8(S)-hydroxy-9(S)-HHC from Hexahydrocannabinol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid, has emerged as a prominent compound in both recreational and research settings. Understanding its metabolic fate is crucial for toxicological assessment, drug development, and forensic analysis. This technical guide provides an in-depth exploration of the metabolic pathways of HHC, with a specific focus on the formation of the 8(S)-hydroxy-9(S)-HHC metabolite. This document summarizes key quantitative data, details common experimental protocols for HHC metabolism studies, and presents visual diagrams of the metabolic processes and experimental workflows.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC). Commercially available HHC is typically a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The (9R)-HHC epimer is known to be more psychoactive and exhibits a higher binding affinity for cannabinoid receptors CB1 and CB2 compared to the (9S)-HHC epimer.[1] The metabolism of HHC is a complex process involving multiple enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] This process leads to the formation of various hydroxylated and carboxylated metabolites. One such metabolite, 8(S)-hydroxy-9(S)-HHC, has been identified as a urinary biomarker of HHC consumption.[3] This guide will delve into the specifics of its formation and the methodologies used for its detection and quantification.
Stereoselective Metabolism of HHC
The metabolism of HHC is stereoselective, meaning the two epimers, (9R)-HHC and (9S)-HHC, are metabolized differently by the body's enzymes.[4] Studies have shown that 9(S)-HHC is preferentially hydroxylated at the C8 position, leading to the formation of 8(S)-hydroxy-9(S)-HHC.[4] Conversely, the (9R)-HHC epimer is more readily hydroxylated at the C11 position.[4] This stereoselectivity results in different metabolite profiles depending on the initial ratio of the HHC epimers consumed.
Quantitative Analysis of HHC and its Metabolites
The quantification of HHC and its metabolites in biological matrices such as blood and urine is essential for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
Table 1: Quantitative Data of HHC and Metabolites in Human Blood
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |
| (9R)-HHC | 0.2 | LC-MS/MS | [5][6] | |
| (9S)-HHC | 0.2 | LC-MS/MS | [5][6] | |
| 11-OH-9R-HHC | Not specified | 0.2 | LC-MS/MS | [5] |
| 8-OH-9R-HHC | Not specified | 0.2 | LC-MS/MS | [5] |
| 9R-HHC-COOH | Not specified | 2.0 | LC-MS/MS | [5] |
| 9S-HHC-COOH | Not specified | 2.0 | LC-MS/MS | [5] |
Table 2: Quantitative Data of HHC and Metabolites in Human Urine
| Analyte | Detection Status | Analytical Method | Reference |
| 8(S)-hydroxy-9(S)-HHC | Detected | LC-MS/MS, GC-MS | [4][7] |
| (9S)-HHC | Detected (after oral and inhalation) | LC-MS/MS, GC-MS | [7] |
| (9R)-HHC | Detected (after inhalation) | LC-MS/MS, GC-MS | [7] |
| 11-OH-HHC (both epimers) | Detected in considerable amounts | LC-MS/MS, GC-MS | [7] |
| (8R, 9R)-8-OH-HHC | Minor metabolite | LC-MS/MS, GC-MS | [7] |
| 11-nor-9-carboxy-HHC | Minor metabolite | GC-MS/MS | [8] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is a generalized procedure for studying the metabolism of HHC in vitro.
Materials:
-
Cryopreserved Human Liver Microsomes (HLM)
-
Hexahydrocannabinol (HHC) solution
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (or other suitable organic solvent) to terminate the reaction
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Thaw the cryopreserved HLM on ice.
-
Prepare the incubation mixture by adding HLM, phosphate buffer, and MgCl2 to a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the HHC solution and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the protein.
-
Collect the supernatant for analysis by LC-MS/MS or GC-MS.
Analysis of HHC Metabolites in Urine by LC-MS/MS
This protocol outlines a general procedure for the analysis of HHC metabolites in urine samples.
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required. Incubate the sample with the enzyme at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 hours).[7]
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Analysis of HHC Metabolites in Urine by GC-MS
This protocol provides a general outline for the GC-MS analysis of HHC metabolites in urine.
Sample Preparation:
-
Perform enzymatic hydrolysis as described in the LC-MS/MS protocol to cleave glucuronide conjugates.
-
Extract the metabolites using a suitable organic solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the analytes to increase their volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.
GC-MS Conditions (Example):
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.[7]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
Visualizations
HHC Metabolic Pathway
Caption: Simplified metabolic pathway of HHC.
Experimental Workflow for HHC Metabolite Analysis
Caption: General workflow for HHC metabolite analysis.
Conclusion
The metabolism of HHC is a stereoselective process that leads to the formation of various metabolites, including the urinary biomarker 8(S)-hydroxy-9(S)-HHC from the 9(S)-HHC epimer. The analytical methods detailed in this guide, primarily LC-MS/MS and GC-MS, are crucial for the accurate identification and quantification of these metabolites. Further research is needed to fully elucidate the complete metabolic profile of HHC and the enzymes involved. This knowledge is fundamental for understanding the pharmacology and toxicology of HHC and for the development of reliable diagnostic and forensic tools.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Stereospecific hydrolysis of 8 alpha,9 alpha- and 8 beta,9 beta-epoxyhexahydrocannabinols in the mouse in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Metabolism of 9(S)-Hexahydrocannabinol: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro metabolism of 9(S)-Hexahydrocannabinol (9(S)-HHC), tailored for researchers, scientists, and drug development professionals. The document synthesizes current scientific findings on the metabolic pathways, enzymatic contributors, and analytical methodologies pertinent to the study of this semi-synthetic cannabinoid.
Executive Summary
Hexahydrocannabinol (B1216694) (HHC) is an emerging semi-synthetic cannabinoid with a growing presence in recreational markets. Understanding its metabolic fate is crucial for toxicological assessment, drug testing, and therapeutic development. In vitro studies, primarily utilizing human liver microsomes and hepatocytes, have begun to elucidate the biotransformation of HHC. A key finding is the stereoselective metabolism of its two main epimers, 9(R)-HHC and 9(S)-HHC. For 9(S)-HHC, the primary metabolic pathway involves hydroxylation, particularly at the methylcyclohexyl moiety, followed by further oxidation. This guide details the known metabolic transformations of 9(S)-HHC, presents available data in a structured format, outlines common experimental protocols, and provides visual representations of metabolic pathways and workflows.
Metabolic Pathways of 9(S)-HHC
The in vitro metabolism of 9(S)-HHC is primarily characterized by Phase I oxidation reactions, catalyzed by cytochrome P450 (CYP450) enzymes. While the specific CYP isoforms responsible for HHC metabolism are yet to be definitively identified, the observed reactions are analogous to those of Δ⁹-tetrahydrocannabinol (THC), suggesting the involvement of enzymes such as CYP2C9 and CYP3A4.[1][2][3]
The metabolism of HHC is stereoselective, with the 9(S) and 9(R) epimers following different primary metabolic routes. For 9(S)-HHC, a prominent metabolic reaction is hydroxylation at the C8 position of the methylcyclohexyl ring.[1] In contrast, 9(R)-HHC is preferentially hydroxylated at the C11 position.[1] Following initial hydroxylation, further oxidation can occur, leading to the formation of carboxylic acid metabolites. Other observed biotransformations include dehydrogenation and the formation of ketone groups.[4][5]
Key Metabolites of 9(S)-HHC
In vitro studies with human liver microsomes (HLMs) have identified several metabolites of 9(S)-HHC. The most abundant metabolite is typically a hydroxylated form on the methylcyclohexyl moiety.[4][6]
Quantitative Data on 9(S)-HHC Metabolism
To date, comprehensive quantitative data on the in vitro formation rates of specific 9(S)-HHC metabolites are limited in publicly available literature. However, qualitative and semi-quantitative analyses have consistently identified the major metabolic products. The following table summarizes the key metabolites identified in in vitro systems.
| Metabolite | Parent Compound | Biotransformation | In Vitro System | Relative Abundance | Reference |
| 8-hydroxy-9(S)-HHC | 9(S)-HHC | Hydroxylation | Human Liver Microsomes, Hepatocytes | Major | [1][7] |
| 11-hydroxy-9(S)-HHC | 9(S)-HHC | Hydroxylation | Human Liver Microsomes, Hepatocytes | Minor to Moderate | [1][8] |
| 11-nor-9(S)-carboxy-HHC | 9(S)-HHC | Oxidation | Human Liver Microsomes, Hepatocytes | Identified | [6][9] |
| Dihydroxy-9(S)-HHC | 9(S)-HHC | Dihydroxylation | Hepatocytes | Identified | [8] |
| Ketone Metabolites | 9(S)-HHC | Dehydrogenation/Oxidation | Human Liver Microsomes | Identified | [4][5] |
Experimental Protocols
The following sections detail generalized methodologies for conducting in vitro metabolism studies of 9(S)-HHC based on commonly employed techniques in published research.
Incubation with Human Liver Microsomes (HLMs)
This protocol outlines a typical procedure for assessing the metabolic stability and identifying the metabolites of 9(S)-HHC using HLMs.
Objective: To identify Phase I metabolites of 9(S)-HHC.
Materials:
-
9(S)-Hexahydrocannabinol
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of 9(S)-HHC in a suitable organic solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the 9(S)-HHC stock solution. Pre-incubate the mixture at 37°C for a few minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).[4][5] Time-course experiments can be conducted by taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS or LC-HRMS method to identify and quantify the parent compound and its metabolites.
Incubation with Human Hepatocytes
This protocol describes the use of cryopreserved human hepatocytes to study the metabolism of 9(S)-HHC, which provides a more complete model including both Phase I and Phase II enzymes.
Objective: To identify both Phase I and Phase II metabolites of 9(S)-HHC.
Materials:
-
9(S)-Hexahydrocannabinol
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E with supplements)
-
Incubator with controlled temperature (37°C) and CO2 atmosphere
-
Multi-well plates (e.g., 12- or 24-well plates)
-
Acetonitrile (or other suitable organic solvent)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Thaw and plate the cryopreserved hepatocytes in multi-well plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Preparation of Dosing Solution: Prepare a dosing solution of 9(S)-HHC in the hepatocyte incubation medium.
-
Incubation: Remove the plating medium from the hepatocyte monolayer and add the dosing solution containing 9(S)-HHC. Incubate the plate at 37°C in a humidified CO2 incubator for a defined period (e.g., 1, 3, or 5 hours).[10]
-
Sample Collection: At the end of the incubation period, collect the medium.
-
Termination and Extraction: Terminate any enzymatic activity and extract the analytes by adding a cold organic solvent to the collected medium.
-
Sample Preparation: Process the samples for analysis, which may include centrifugation to remove cell debris.
-
Analysis: Analyze the processed samples by LC-MS/MS or LC-HRMS to identify and characterize the metabolites.
Conclusion
The in vitro metabolism of 9(S)-HHC is a complex process characterized by stereoselective oxidation reactions. The primary metabolic pathway for the 9(S) epimer involves hydroxylation at the C8 position, distinguishing it from the C11-hydroxylation preference of the 9(R) epimer. While the foundational aspects of 9(S)-HHC metabolism have been outlined through studies using human liver microsomes and hepatocytes, further research is required to definitively identify the specific CYP450 enzymes involved and to generate comprehensive quantitative data on metabolite formation kinetics. The methodologies and data presented in this guide provide a robust framework for scientists and researchers engaged in the study of this and other emerging cannabinoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Metabolic Profiling of 18 Semi-Synthetic Cannabinoids-Hexahydrocannabinol (HHC) and Its Analogs-with Identification in an Authentic Hexahydrocannabiphorol (HHCP) Urine Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacological Profile of 8(S)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 8(S)-hydroxy-9(S)-Hexahydrocannabinol (8(S)-OH-9(S)-HHC), a metabolite of 9(S)-Hexahydrocannabinol (9(S)-HHC). While direct quantitative pharmacological data for this specific stereoisomer is limited in publicly available literature, this document synthesizes information on its metabolic context, the known pharmacology of its parent compound and related stereoisomers, and detailed experimental protocols relevant to its study. The guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the potential effects and mechanisms of action of HHC metabolites.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1][2] It is typically produced through the hydrogenation of delta-8 or delta-9-tetrahydrocannabinol (THC), resulting in a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC.[1][3] The stereochemistry at the 9-position significantly influences the pharmacological activity, with 9(R)-HHC being the more potent, psychoactive epimer, exhibiting effects comparable to THC.[4][5][6]
Upon administration, HHC undergoes metabolism, primarily through hydroxylation by cytochrome P450 enzymes.[7] One of the identified metabolites is 8-hydroxy-hexahydrocannabinol (8-OH-HHC). The hydroxylation of 9(S)-HHC can result in the formation of 8(S)-hydroxy-9(S)-HHC.[8][9] Understanding the pharmacological profile of these metabolites is crucial for a complete picture of HHC's effects and duration of action.
This guide focuses specifically on the 8(S)-hydroxy-9(S)-HHC stereoisomer, compiling the available, albeit limited, information and providing the necessary technical framework for its further investigation.
Metabolic Pathway
The metabolic conversion of HHC to its hydroxylated derivatives is a key aspect of its pharmacology. The diagram below illustrates the metabolic pathway from the parent compound 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC.
Metabolic conversion of 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC.
Pharmacological Data
Receptor Binding Affinities of Parent Compounds
The following table summarizes the reported binding affinities (Ki) of 9(R)-HHC and 9(S)-HHC for the cannabinoid receptors CB1 and CB2.
| Compound | Receptor | Ki (nM) | Reference |
| 9(R)-HHC | CB1 | 15 | [6] |
| CB2 | 13 | [10] | |
| 9(S)-HHC | CB1 | 176 | [6][10] |
| CB2 | 105 | [10] | |
| Δ⁹-THC | CB1 | 5.05 - 80.3 | [6] |
Table 1: Receptor Binding Affinities of HHC Epimers and Δ⁹-THC.
Functional Activity of Parent Compounds
Functional assay data for the parent HHC epimers further elucidates their differing potencies.
| Compound | Assay | Receptor | EC50 (nM) | Efficacy | Reference |
| 9(R)-HHC | cAMP | CB1 | 53.4 | Partial Agonist | [11] |
| 9(S)-HHC | cAMP | CB1 | 624.3 | Partial Agonist | [11] |
Table 2: Functional Activity of HHC Epimers at the CB1 Receptor.
It is hypothesized that the addition of a hydroxyl group at the 8-position could modulate the binding affinity and functional activity at cannabinoid receptors. Research on other 8-hydroxylated cannabinoids suggests that these metabolites can retain biological activity.[1][7] However, without direct experimental data for 8(S)-hydroxy-9(S)-HHC, its specific pharmacological profile remains speculative.
Experimental Protocols
To facilitate further research into the pharmacology of 8(S)-hydroxy-9(S)-HHC, this section provides detailed methodologies for key in vitro assays.
Radioligand Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of cannabinoids to CB1 and CB2 receptors.[12][13][14]
Objective: To determine the inhibitory constant (Ki) of 8(S)-hydroxy-9(S)-HHC for the CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
Workflow Diagram:
Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN55,212-2)
-
96-well plates
-
Filter mats (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of 8(S)-hydroxy-9(S)-HHC in binding buffer.
-
Incubation: In a 96-well plate, combine the receptor-containing membranes, the radioligand at a concentration near its Kd, and varying concentrations of 8(S)-hydroxy-9(S)-HHC. Include wells for total binding (no competitor) and non-specific binding (high concentration of a known ligand).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 8(S)-hydroxy-9(S)-HHC that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of 8(S)-hydroxy-9(S)-HHC at Gαi-coupled receptors like CB1 by measuring the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[15][16][17][18]
Objective: To determine the potency (EC50/IC50) and efficacy of 8(S)-hydroxy-9(S)-HHC in modulating cAMP production in cells expressing CB1 receptors.
Workflow Diagram:
Workflow for a cAMP functional assay.
Materials:
-
Cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
This compound
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)
Procedure:
-
Cell Culture: Plate the CB1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent the degradation of cAMP.
-
Treatment: Add varying concentrations of 8(S)-hydroxy-9(S)-HHC to the wells, followed by the addition of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the cAMP levels against the concentration of 8(S)-hydroxy-9(S)-HHC to generate a dose-response curve and determine the IC50 (for agonists inhibiting forskolin-stimulated cAMP) and efficacy.
Conclusion and Future Directions
The pharmacological profile of this compound is an area that requires further investigation. Based on the data available for its parent compound, 9(S)-HHC, it is likely to possess some activity at cannabinoid receptors, although potentially with lower potency compared to the 9(R)-HHC and its metabolites. The stereochemistry at both the 8 and 9 positions will be critical determinants of its pharmacological effects.
Future research should focus on the synthesis and purification of 8(S)-hydroxy-9(S)-HHC to enable direct pharmacological characterization. The experimental protocols provided in this guide offer a framework for conducting such studies, which will be essential for a comprehensive understanding of the safety and efficacy of HHC and its metabolites. Elucidating the full pharmacological profile of all HHC metabolites will provide valuable insights for researchers, clinicians, and regulatory bodies.
References
- 1. AM2389, a high-affinity, in vivo potent CB1-receptor-selective cannabinergic ligand as evidenced by drug discrimination in rats and hypothermia testing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. euda.europa.eu [euda.europa.eu]
- 3. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. marshall.edu [marshall.edu]
- 16. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. abcam.com [abcam.com]
The Enigmatic Pharmacology of 8(S)-hydroxy-9(S)-HHC: An Uncharted Territory in Cannabinoid Receptor Science
For Immediate Release
While the pharmacological landscape of synthetic cannabinoids continues to expand, a comprehensive understanding of their metabolites remains a critical frontier in drug development and safety assessment. This technical guide addresses the current state of knowledge regarding the mechanism of action of 8(S)-hydroxy-9(S)-hexahydrocannabinol (8(S)-hydroxy-9(S)-HHC) on the primary targets of cannabinoids, the CB1 and CB2 receptors. Despite growing interest in hexahydrocannabinol (B1216694) (HHC) and its derivatives, a significant gap persists in the scientific literature concerning the direct in vitro pharmacology of this specific metabolite.
Introduction to Hexahydrocannabinol and its Metabolism
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained prominence in recent years. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other related cannabinoids. This process results in the formation of two primary diastereomers: (9R)-HHC and (9S)-HHC. Extensive research has demonstrated that these parent compounds exhibit distinct pharmacological profiles at the CB1 and CB2 receptors, with (9R)-HHC generally displaying higher binding affinity and functional potency.[1][2][3]
Upon administration, HHC undergoes metabolism in the body, leading to the formation of various hydroxylated derivatives. One such metabolite, 8(S)-hydroxy-9(S)-HHC, has been identified in urine samples, indicating its formation in vivo.[1] However, the crucial next step in understanding its potential physiological effects—characterizing its direct interaction with cannabinoid receptors—remains largely unexplored in published research.
The Void: Lack of In Vitro Data for 8(S)-hydroxy-9(S)-HHC
A thorough review of the current scientific literature reveals a conspicuous absence of quantitative in vitro data detailing the binding affinity (Ki) and functional activity (EC₅₀, Emax) of 8(S)-hydroxy-9(S)-HHC at both CB1 and CB2 receptors. While studies have meticulously characterized the parent compounds, (9R)-HHC and (9S)-HHC, similar analyses for their hydroxylated metabolites are not yet publicly available. This lack of fundamental pharmacological data precludes a definitive assessment of the direct mechanism of action of 8(S)-hydroxy-9(S)-HHC.
Inferred Activity and the Path Forward
In the absence of direct evidence, any discussion on the potential activity of 8(S)-hydroxy-9(S)-HHC at CB1 and CB2 receptors is speculative. It is plausible that the addition of a hydroxyl group at the 8-position of the (9S)-HHC scaffold could modulate its binding affinity and functional efficacy. However, the direction and magnitude of this change are unknown.
To address this critical knowledge gap, future research should prioritize the following:
-
Synthesis and Purification: The chemical synthesis and rigorous purification of 8(S)-hydroxy-9(S)-HHC are essential first steps to enable in vitro pharmacological evaluation.
-
Receptor Binding Assays: Competitive radioligand binding assays are necessary to determine the binding affinity (Ki) of 8(S)-hydroxy-9(S)-HHC for both human CB1 and CB2 receptors.
-
Functional Activity Assays: A battery of functional assays is required to elucidate the efficacy and potency (EC₅₀ and Emax) of this metabolite. Key assays include:
-
cAMP Inhibition Assays: To determine its effect on adenylyl cyclase activity, a hallmark of CB1 and CB2 receptor activation.
-
β-Arrestin Recruitment Assays: To investigate its potential for biased agonism, which has significant implications for drug development.
-
Experimental Protocols: A Framework for Future Investigation
For researchers embarking on the characterization of 8(S)-hydroxy-9(S)-HHC, established experimental protocols for cannabinoid receptor pharmacology should be employed.
Radioligand Binding Assay (Competitive)
This assay measures the ability of an unlabeled test compound (8(S)-hydroxy-9(S)-HHC) to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following G-protein coupled receptor activation.
Workflow:
Caption: Workflow for a cAMP functional assay.
Signaling Pathways: A Hypothetical Framework
While specific data for 8(S)-hydroxy-9(S)-HHC is unavailable, the canonical signaling pathways for CB1 and CB2 receptors are well-established. Agonist binding to these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream effectors such as protein kinase A (PKA) and ion channels. Activation can also trigger G-protein-independent signaling through β-arrestin recruitment.
Hypothetical CB1/CB2 Signaling:
Caption: Potential signaling pathways for 8(S)-hydroxy-9(S)-HHC.
Conclusion
The mechanism of action of 8(S)-hydroxy-9(S)-HHC at CB1 and CB2 receptors represents a significant unknown in the field of cannabinoid pharmacology. While its existence as a metabolite of HHC is documented, the absence of direct in vitro binding and functional data prevents a definitive characterization of its pharmacological profile. The scientific community is urged to undertake the necessary research to fill this knowledge gap, which will be crucial for a complete understanding of the safety and efficacy of HHC and its derivatives. This technical guide serves as a call to action and provides a framework for the experimental approaches required to elucidate the pharmacology of this enigmatic cannabinoid metabolite.
References
Stereochemistry of 8-hydroxy-HHC metabolites
An In-depth Technical Guide on the Stereochemistry of 8-hydroxy-HHC Metabolites
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained considerable attention in recent years.[1][2] As with other cannabinoids, understanding its metabolism is crucial for evaluating its pharmacological and toxicological profile. A significant metabolic pathway for HHC involves hydroxylation at the 8th carbon position, leading to the formation of 8-hydroxy-hexahydrocannabinol (8-hydroxy-HHC).[3][4] These metabolites are biologically active, contributing to the overall effects of HHC.[5][6][7]
The introduction of a hydroxyl group at the C8 position, in addition to the existing stereocenter at C9, results in the formation of multiple stereoisomers. This guide provides a detailed examination of the stereochemistry of 8-hydroxy-HHC metabolites, tailored for researchers, scientists, and drug development professionals.
Metabolism of HHC to 8-hydroxy-HHC
The biotransformation of HHC is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[3][5][6][7] Specifically, enzymes such as CYP3A4, CYP2C9, and CYP2C19 are involved in the oxidative metabolism of HHC.[3][5][6][7] This process is analogous to the metabolism of delta-9-tetrahydrocannabinol (Δ⁹-THC) and delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC).[5][6][7]
Hydroxylation can occur at several positions on the HHC molecule, with the C11 and C8 positions being prominent sites of oxidation.[3][4] While 11-hydroxy-HHC is a major metabolite, 8-hydroxylation also plays a significant role, and its prevalence can vary between species.[3] Following hydroxylation, these metabolites can be further oxidized to 8-oxo derivatives, which are then conjugated for excretion.[3]
Stereoisomers of 8-hydroxy-HHC
The hydrogenation of THC to HHC creates a new stereocenter at the C9 position, resulting in two epimers: (9R)-HHC and (9S)-HHC.[1][8] Subsequent hydroxylation at the C8 position introduces another stereocenter, leading to the formation of four possible stereoisomers of 8-hydroxy-HHC.[1][3][5] These are designated as cis- and trans-8-OH-9α-HHC and cis- and trans-8-OH-9β-HHC.[3][5] All four of these stereoisomers have been synthetically prepared to investigate their biological activities.[3]
It is believed that all four forms of 8-hydroxy-HHC are biologically active.[3][5] In vivo studies conducted on rhesus macaques indicated that the cis-8-OH-9β-HHC stereoisomer exhibited the highest activity.[3][5][9]
Quantitative Data on 8-hydroxy-HHC Metabolites
The formation of 8-hydroxy-HHC stereoisomers can be species-dependent, highlighting differences in the stereoselectivity of metabolic enzymes.
| Species | Predominant 8-hydroxy-HHC Metabolite | Ratio (α/β) |
| Mice (hepatocytes) | 8α-OH-HHC | 49/5 |
| Hamster (hematocytes) | 8β-OH-HHC | 20/43 |
Experimental Protocols
In Vitro Metabolism of HHC
A common method to study the formation of 8-hydroxy-HHC metabolites involves incubating HHC with liver microsomes or hepatocytes.
-
Preparation: Human liver microsomes (HLMs) or hepatocytes are prepared and stored under appropriate conditions.
-
Incubation: HHC is incubated with the liver preparations in the presence of an NADPH-generating system to initiate the metabolic process.
-
Extraction: After a set incubation period, the reaction is stopped, and the metabolites are extracted from the mixture using an organic solvent.
-
Analysis: The extracted samples are then analyzed using analytical techniques like LC-MS/MS or GC-MS to identify and quantify the formed metabolites.
Synthesis of 8-hydroxy-HHC
The synthesis of 8-hydroxy-HHC is typically achieved through the hydroxylation of HHC.[5][6][7][9]
-
Starting Material: Hexahydrocannabinol (HHC) is used as the precursor.
-
Hydroxylation: A hydroxyl group (-OH) is introduced at the C8 position of the HHC molecule. This can be achieved using chemical catalysts or enzymes.[5][6][7][9]
-
Stereoisomer Control: The choice of synthesis method can influence the stereochemical outcome, allowing for the targeted production of specific stereoisomers.[5]
-
Purification: The resulting mixture is then purified to isolate the desired 8-hydroxy-HHC stereoisomers.
Analytical Separation and Identification
The separation and identification of 8-hydroxy-HHC stereoisomers are critical for research and forensic applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the separation and identification of volatile compounds. Derivatization of the metabolites may be required to improve their chromatographic properties.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of metabolites in complex biological matrices like blood and urine.[10][11][12] Chiral chromatography columns can be employed to separate the different stereoisomers.
Signaling Pathways and Biological Activity
Like other cannabinoids, 8-hydroxy-HHC metabolites are expected to exert their effects through interaction with the endocannabinoid system, primarily the CB1 and CB2 receptors.[5][9] The psychoactive properties of these metabolites suggest agonist activity at these receptors.[5][6][7][9]
Caption: Metabolic pathway of HHC to 8-hydroxy-HHC and subsequent excretion.
Caption: Experimental workflow for the analysis of 8-hydroxy-HHC metabolites.
Conclusion
The stereochemistry of 8-hydroxy-HHC metabolites is a critical aspect of understanding the overall pharmacology and toxicology of hexahydrocannabinol. The formation of four distinct stereoisomers, each with potentially different biological activities, underscores the complexity of HHC metabolism. Interspecies differences in metabolic profiles further highlight the need for careful consideration when extrapolating preclinical data to humans.
Future research should focus on the complete pharmacological characterization of each 8-hydroxy-HHC stereoisomer, including their receptor binding affinities and functional activities. The development and validation of stereoselective analytical methods are essential for accurately quantifying these metabolites in biological samples, which will be invaluable for clinical and forensic investigations. A thorough understanding of the stereochemical aspects of HHC metabolism will ultimately contribute to a more comprehensive safety and efficacy profile of this emerging cannabinoid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hothousecucumber.com [hothousecucumber.com]
- 6. canaturawholesale.com [canaturawholesale.com]
- 7. canatura.com [canatura.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. budsforbuddies.com [budsforbuddies.com]
- 10. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
The Biological Activity of Hexahydrocannabinol (HHC) and its Hydroxylated Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific circles.[1] As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as two primary epimers, (9R)-HHC and (9S)-HHC, which exhibit distinct pharmacological profiles.[2][3] Understanding the biological activity of HHC and its metabolites is crucial for assessing its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the current scientific knowledge on the biological activity of HHC and its hydroxylated metabolites, with a focus on quantitative data, experimental methodologies, and cellular signaling pathways.
Cannabinoid Receptor Binding and Functional Activity
The primary targets for HHC in the body are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are key components of the endocannabinoid system.[4] The stereochemistry at the C9 position significantly influences the binding affinity and functional activity of HHC epimers at these receptors.[2][3]
Quantitative Data Summary
The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of (9R)-HHC, (9S)-HHC, and for comparison, Δ⁹-THC.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | [5] |
| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | [5] |
| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | [5] |
Table 2: Cannabinoid Receptor Functional Activity (EC50)
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| (9R)-HHC | 3.4 ± 1.5 | 6.2 ± 2.1 | [5] |
| (9S)-HHC | 57 ± 19 | 55 ± 10 | [5] |
| Δ⁹-THC | 3.9 ± 0.5 | 2.5 ± 0.7 | [5] |
These data clearly indicate that the (9R)-HHC epimer is the more potent of the two, with binding affinities and functional activities at both CB1 and CB2 receptors comparable to those of Δ⁹-THC.[5][6] The (9S)-HHC epimer exhibits significantly lower affinity and potency.[5][6] Computational studies suggest that the favorable binding of (9R)-HHC is due to its chair conformation, which is analogous to the binding of Δ⁹-THC.[2][7] In contrast, (9S)-HHC exists in an equilibrium of chair and twist-boat conformations within the receptor's active site, leading to less favorable binding.[2][8]
Metabolism of HHC
Following administration, HHC undergoes extensive metabolism, primarily through oxidation by cytochrome P450 enzymes in the liver.[9] The primary metabolic pathways involve hydroxylation at various positions, leading to the formation of active and inactive metabolites.
Key hydroxylated metabolites include:
-
8-hydroxy-HHC (8-OH-HHC) : Found as a significant metabolite.[10][11]
-
11-hydroxy-HHC (11-OH-HHC) : An active metabolite with psychoactivity.[9][10]
These hydroxylated metabolites can be further oxidized to their corresponding carboxylic acid forms (e.g., 11-nor-9-carboxy-HHC or HHC-COOH), which are typically inactive and excreted in urine and feces.[10][11] The metabolic profile can be influenced by the route of administration.[10]
Signaling Pathways
Activation of CB1 and CB2 receptors by HHC initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G-proteins (Gαi/o).
CB1 Receptor Signaling Cascade
Upon binding of an agonist like (9R)-HHC, the CB1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits can modulate various downstream effectors, including ion channels and other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[12] Furthermore, agonist binding can promote the recruitment of β-arrestin2 to the receptor, which can lead to receptor desensitization, internalization, and initiation of G-protein-independent signaling.[13][14] Studies have shown that both (9R)-HHC and (9S)-HHC can induce G-protein activation and β-arrestin2 recruitment, although with different potencies.[13]
Caption: CB1 Receptor Signaling Pathway Activated by HHC.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general procedure for determining the binding affinity of HHC and its metabolites to cannabinoid receptors using a radioligand displacement assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (HHC epimers, metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).[15]
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using competitive binding analysis software.
Caption: Workflow for a Radioligand Binding Assay.
In Vitro Functional Assay (cAMP Measurement)
This protocol describes a method to assess the functional activity of HHC and its metabolites by measuring their effect on cAMP levels in cells expressing cannabinoid receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compounds (HHC epimers, metabolites).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Cell culture reagents.
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with the test compounds at various concentrations for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the assay kit according to the manufacturer's instructions.
-
Determine the EC50 values by plotting the concentration-response curves.
Conclusion
The biological activity of HHC is primarily driven by the (9R)-HHC epimer, which acts as a potent agonist at both CB1 and CB2 receptors, with effects comparable to Δ⁹-THC. Its primary hydroxylated metabolites, particularly 11-OH-HHC, also contribute to its overall pharmacological profile. The distinct activities of the HHC epimers highlight the importance of stereochemistry in cannabinoid pharmacology. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of HHC and its metabolites. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers in the field of cannabinoid science and drug development.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of the Different Binding Affinities of (9R)- and (9S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors. | Semantic Scholar [semanticscholar.org]
- 4. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Emergence of 8(S)-hydroxy-9(S)-HHC as a Key Urinary Metabolite of Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has seen a rapid emergence in consumer markets, necessitating a thorough understanding of its metabolic fate for clinical, forensic, and drug development purposes. This technical guide provides an in-depth analysis of 8(S)-hydroxy-9(S)-HHC, a significant urinary metabolite of HHC. We consolidate current research findings on its metabolic pathway, present detailed experimental protocols for its detection and quantification in urine, and discuss the synthesis of the necessary analytical standards. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge and methodologies required to accurately study and monitor HHC consumption and its metabolic byproducts.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has recently gained popularity as a legal alternative to cannabis in various regions. Understanding its metabolism is crucial for developing reliable methods for detecting its use, assessing its pharmacological and toxicological profiles, and ensuring consumer safety. Like THC, HHC undergoes extensive metabolism in the human body, primarily through oxidation and glucuronidation, before being excreted.[1] One of the key metabolic pathways involves the hydroxylation of the HHC molecule. This guide focuses specifically on 8(S)-hydroxy-9(S)-HHC, a stereoisomer of 8-hydroxy-HHC that has been identified as a urinary metabolite of 9(S)-HHC.[2][3]
Metabolic Pathway of HHC to 8(S)-hydroxy-9(S)-HHC
The biotransformation of HHC is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[4] The formation of hydroxylated metabolites, including 8-hydroxy-HHC, is a critical step in Phase I metabolism.
Enzymatic Hydroxylation
The hydroxylation of the 9(S)-HHC epimer at the C8 position leads to the formation of 8(S)-hydroxy-9(S)-HHC. The primary enzymes implicated in the metabolism of HHC are CYP3A4, CYP2C9, and CYP2C19, which are also responsible for the metabolism of THC.[4] The stereoselectivity of these enzymes likely plays a role in the specific formation of the 8(S), 9(S) stereoisomer from the 9(S)-HHC parent compound.
Phase II Conjugation
Following hydroxylation, the resulting 8(S)-hydroxy-9(S)-HHC can undergo Phase II metabolism, where it is conjugated with glucuronic acid to form a more water-soluble glucuronide. This conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs), facilitates its renal excretion. The majority of HHC metabolites are found in urine as glucuronide conjugates.[5]
Below is a diagram illustrating the proposed metabolic pathway.
Experimental Protocols
Accurate detection and quantification of 8(S)-hydroxy-9(S)-HHC in urine are essential for metabolism studies and forensic analysis. The following sections detail the key experimental procedures.
Synthesis of 8(S)-hydroxy-9(S)-HHC Analytical Standard
The availability of a certified reference standard is critical for the accurate identification and quantification of 8(S)-hydroxy-9(S)-HHC. While commercially available from suppliers like Cayman Chemical, understanding its synthesis provides valuable context.[6]
The synthesis of 8-hydroxy-HHC stereoisomers is typically achieved through the hydroxylation of HHC.[4] This process can be performed using either enzymatic or chemical catalysis.[4] The choice of synthetic method can influence the resulting stereoisomeric ratio.[4] For the specific synthesis of 8(S)-hydroxy-9(S)-HHC, a stereoselective synthesis or chiral separation method would be required to isolate the desired isomer from a mixture. A general approach involves:
-
Starting Material: 9(S)-HHC.
-
Hydroxylation: Reaction with a hydroxylating agent, potentially a peroxide or a specific oxidizing enzyme, under controlled conditions to favor hydroxylation at the C8 position.
-
Purification: The reaction mixture is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the 8-hydroxy-HHC fraction.
-
Chiral Separation: If the synthesis is not stereospecific, the resulting mixture of 8-hydroxy-HHC stereoisomers is separated using a chiral stationary phase in HPLC to obtain pure 8(S)-hydroxy-9(S)-HHC.
-
Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Urinary Sample Preparation
As most urinary metabolites of HHC are present as glucuronides, a hydrolysis step is necessary to cleave the glucuronic acid moiety prior to extraction and analysis.
Enzymatic Hydrolysis of Urine Samples:
-
To 1 mL of urine, add an internal standard solution.
-
Add a buffer solution to adjust the pH to the optimal range for the β-glucuronidase enzyme (typically pH 5-7).
-
Add β-glucuronidase from Helix pomatia or a recombinant source.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a designated time (e.g., 2 hours).[7]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:
The QuEChERS method is a streamlined approach for sample cleanup.
-
To the hydrolyzed urine sample, add acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride).[8]
-
Vortex the mixture vigorously for a few minutes to facilitate the partitioning of the analytes into the acetonitrile layer.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper acetonitrile layer to a clean tube for further analysis.
Analytical Methodologies
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of HHC metabolites.
3.3.1. GC-MS/MS Analysis
A validated GC-MS/MS method has been developed for the quantification of several HHC metabolites, including 8(S)OH-9(S)HHC.[7]
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: An HP-5ms column (30 m, 0.25 mm x 0.25 µm) or similar.[7]
-
Derivatization: Prior to injection, the extracted analytes are often derivatized (e.g., with BSTFA with 1% TMCS) to improve their volatility and thermal stability.
-
Injection: Splitless injection mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
3.3.2. LC-MS/MS Analysis
LC-MS/MS offers the advantage of analyzing the metabolites without the need for derivatization.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or a chiral stationary phase column for separation of stereoisomers.[9]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.[10]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.
Below is a diagram outlining the analytical workflow.
References
- 1. canntropy.com [canntropy.com]
- 2. canaturawholesale.com [canaturawholesale.com]
- 3. budsforbuddies.com [budsforbuddies.com]
- 4. hothousecucumber.com [hothousecucumber.com]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the QuEChERS procedure for analysis of Δ9-tetrahydrocannabinol and its metabolites in authentic whole blood samples by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Preliminary In Vivo Studies of 8(S)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current state of in vivo research on 8(S)-hydroxy-9(S)-Hexahydrocannabinol (8(S)-OH-9(S)-HHC), a metabolite of 9(S)-Hexahydrocannabinol. Despite the growing interest in hexahydrocannabinol (B1216694) (HHC) and its derivatives, direct in vivo pharmacological studies on isolated 8(S)-OH-9(S)-HHC are exceptionally limited. This document synthesizes the available preliminary data, focusing on its metabolic fate and detection in biological matrices. To provide a broader context for future research, this paper also details the known in vivo effects of its parent compound, 9(S)-HHC, and outlines established experimental protocols for the evaluation of cannabinoid compounds. The included visualizations—data tables and Graphviz diagrams—illustrate the metabolic pathways of HHC and potential signaling cascades, serving as a foundational resource for researchers in the field.
Introduction to this compound
This compound is a phase I metabolite of 9(S)-Hexahydrocannabinol (9(S)-HHC), an epimer of the semi-synthetic cannabinoid hexahydrocannabinol. HHC is structurally similar to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. The metabolism of HHC is complex, involving hydroxylation at various positions, primarily by cytochrome P450 enzymes in the liver.[1] The formation of hydroxylated metabolites, such as 8-OH-HHC, is a critical step in understanding the complete pharmacological and toxicological profile of HHC.
The stereochemistry of HHC and its metabolites is a crucial determinant of their biological activity. HHC typically exists as a mixture of two epimers: 9(R)-HHC and 9(S)-HHC.[2] In vivo and in vitro studies have demonstrated that 9(R)-HHC possesses significantly greater cannabimimetic activity than 9(S)-HHC.[2][3] Consequently, the metabolites of each epimer, including 8(S)-OH-9(S)-HHC, are of significant interest to researchers.
In Vivo Pharmacokinetic Data
Direct in vivo studies on the pharmacokinetics of isolated 8(S)-OH-9(S)-HHC have not been published. The available data is derived from studies analyzing biological samples following the administration of a mixture of HHC epimers.
A preliminary study involving human volunteers who smoked a 1:1 mixture of 9(R)-HHC and 9(S)-HHC provided initial insights into the disposition of their metabolites.[4] Notably, 8(S)-OH-9(S)-HHC was detected exclusively in urine samples, whereas it was absent in blood.[4] This suggests that 8(S)-OH-9(S)-HHC may be a minor metabolite, or it is rapidly cleared from the bloodstream and excreted via the kidneys.
The total accumulation of 8(S)OH-9(S) HHC in urine was found to be negligible compared to its 8(R)OH-9(R) HHC counterpart.[4]
Table 1: Urinary Accumulation of HHC Metabolites
| Metabolite | Total Accumulation (ng) in Urine (over 6 hours) |
| 8(R)OH-9(R) HHC | 60,599 |
| 8(S)OH-9(S) HHC | 1,512 |
Data sourced from a preliminary study on human volunteers after smoking 25 mg of a 9(R)-HHC:9(S)-HHC mixture.[4]
In Vivo Pharmacodynamics: A Focus on Parent Compounds
Due to the absence of direct in vivo pharmacological data for 8(S)-OH-9(S)-HHC, this section will focus on the known effects of its parent compound, 9(S)-HHC, to provide a comparative context.
In vivo studies in mice, often employing the "cannabinoid tetrad" (a series of tests measuring hypolocomotion, catalepsy, analgesia, and hypothermia), have consistently shown that 9(S)-HHC has significantly lower cannabimimetic activity compared to 9(R)-HHC and Δ⁹-THC.[2] In some studies, the 9(S)-epimer was found to be completely inactive at high doses.[4]
There is a mention in the literature of in vivo tests on rhesus macaques where the cis-8-OH-9β-HHC stereoisomer demonstrated the highest activity among four tested stereoisomers of 8-OH-HHC.[1][5] However, the precise stereochemical configuration ((S,S), (R,R), (S,R), or (R,S)) of this highly active isomer has not been explicitly defined in the available literature, precluding a direct correlation to 8(S)-OH-9(S)-HHC.
Table 2: Comparative In Vitro Receptor Binding Affinities of HHC Epimers
| Compound | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) |
| 9(R)-HHC | 15 ± 0.8 | 13 ± 0.4 |
| 9(S)-HHC | 176 ± 3.3 | 105 ± 26 |
| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 |
This in vitro data provides context for the reduced in vivo activity of the 9(S)-HHC parent compound.[6][7][8]
Experimental Protocols
Detailed experimental protocols for in vivo studies of 8(S)-OH-9(S)-HHC are not available. However, standard protocols for evaluating cannabinoid compounds can be adapted for this purpose.
Animal Models and Administration
-
Species: Male albino mice or Wistar rats are commonly used for behavioral and pharmacokinetic studies.[9][10] Rhesus macaques have been used for evaluating the psychotropic activity of cannabinoids.[2]
-
Administration: For behavioral studies, intraperitoneal (i.p.) injection is a common route. For pharmacokinetic studies, both intravenous (i.v.) and oral (p.o.) administration can be employed to determine bioavailability and metabolic fate.[11]
Cannabinoid Tetrad Protocol
The cannabinoid tetrad is a series of behavioral assays used to assess CB1 receptor agonism.
-
Locomotor Activity: Mice are placed in an open field arena, and their movement is tracked using automated software for a set duration (e.g., 30 minutes).
-
Catalepsy: The mouse's forepaws are placed on a horizontal bar, and the latency to remove them is measured.
-
Analgesia (Tail-flick or Hot Plate Test): The latency to withdraw the tail from a heat source is measured.[10]
-
Hypothermia: Core body temperature is measured using a rectal probe before and at set intervals after drug administration.
Pharmacokinetic Study Protocol
-
Dosing: Administer 8(S)-OH-9(S)-HHC (if available as an isolated compound) via the desired route (e.g., i.v. or p.o.).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into tubes containing an anticoagulant.
-
Urine and Feces Collection: House animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.
-
Sample Preparation: Plasma is separated from blood by centrifugation. Samples undergo protein precipitation and liquid-liquid or solid-phase extraction.
-
Quantification: The concentration of 8(S)-OH-9(S)-HHC and any of its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11]
Visualizations: Pathways and Workflows
Metabolic Pathway of Hexahydrocannabinol
The following diagram illustrates the primary metabolic pathways of the 9(R) and 9(S) epimers of HHC, leading to the formation of hydroxylated and carboxylated metabolites.
Hypothetical Cannabinoid Receptor Signaling Pathway
This diagram illustrates a generalized signaling pathway for a cannabinoid agonist at the CB1 receptor. The specific intracellular effects of 8(S)-OH-9(S)-HHC have not been determined and are presented here hypothetically based on known cannabinoid pharmacology.
References
- 1. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hothousecucumber.com [hothousecucumber.com]
- 6. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 9-nor-9beta-hydroxyhexahydrocannabinol, a cannabinoid with potent antinociceptive activity: comparisons with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Structural Elucidation of 8(S)-hydroxy-9(S)-HHC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained prominence. Understanding its metabolism is crucial for pharmacological and toxicological assessment. This technical guide focuses on the structural elucidation of a specific phase I metabolite, 8(S)-hydroxy-9(S)-Hexahydrocannabinol. While this compound is available as an analytical reference standard, detailed information regarding its complete spectroscopic characterization is not widely published, presenting a challenge for researchers. This document synthesizes available data, focusing on mass spectrometry, and outlines generalized experimental approaches for the identification of HHC metabolites.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC). Typically produced through the hydrogenation of THC isomers, HHC itself is a mixture of two diastereomers, (9R)-HHC and (9S)-HHC.[1] As with other cannabinoids, HHC undergoes extensive metabolism in vivo, primarily through the cytochrome P450 enzyme system.[2][3] One of the identified metabolic pathways is hydroxylation, leading to various hydroxylated HHC metabolites.[2][3]
This guide specifically addresses the structural elucidation of 8(S)-hydroxy-9(S)-HHC, a metabolite of 9-hexahydrocannabinol.[4] The stereochemistry of HHC metabolites is complex, with four potential stereoisomers of 8-hydroxy-HHC existing.[3] The correct identification and characterization of these individual stereoisomers are essential for understanding their unique biological activities and for the development of accurate analytical methods.
Physicochemical Properties
8(S)-hydroxy-9(S)-HHC is an analytical reference standard, often available as a solid or in solution.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | [6aR-(6aα,8β,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol | [4] |
| Molecular Formula | C₂₁H₃₂O₃ | [4] |
| Formula Weight | 332.5 g/mol | [4] |
| CAS Number | 36403-93-7 | [4] |
Mass Spectrometry Analysis
Mass spectrometry is a key analytical technique for the identification and quantification of HHC and its metabolites. The full-scan gas chromatography-mass spectrometry (GC-MS) analysis of 8(S)-hydroxy-9(S)-HHC reveals a characteristic fragmentation pattern.
Quantitative Mass Spectrometry Data
The following table summarizes the key mass spectral data for 8(S)-hydroxy-9(S)-HHC.
| Feature | m/z Value | Description | Reference |
| Molecular Ion | 332 | Consistent with the molecular formula C₂₁H₃₂O₃ | [5] |
| Major Fragment Ion | 299 | [5] | |
| Major Fragment Ion | 289 | [5] | |
| Major Fragment Ion | 276 | [5] | |
| Major Fragment Ion | 271 | [5] | |
| Major Fragment Ion | 231 | [5] | |
| Base Peak Ion | 193 | [5] |
Other Spectroscopic Data (Current Gaps)
A comprehensive structural elucidation relies on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC). As of the writing of this guide, detailed, publicly available NMR data specifically for the 8(S)-hydroxy-9(S)-HHC stereoisomer could not be located in peer-reviewed literature. While NMR characterization for the parent HHC diastereomers has been described, this does not extend to all of their hydroxylated metabolites. This represents a significant data gap for the research community.
Experimental Protocols
The following are generalized protocols for the detection and identification of HHC metabolites, based on methodologies described in the scientific literature.
In Vitro Metabolism using Human Hepatocytes
-
Incubation: Incubate (9R)-HHC and (9S)-HHC with pooled human hepatocytes in a suitable buffer system.
-
Sample Preparation: At specified time points, quench the reaction and extract the metabolites using a solvent such as acetonitrile.
-
Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
GC-MS Analysis of Biological Samples
-
Sample Preparation: For urine samples, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates, followed by liquid-liquid extraction or solid-phase extraction.
-
Derivatization: Silylate the extracted analytes to increase their volatility and improve chromatographic performance.
-
GC-MS Conditions:
-
Column: Use a capillary column suitable for cannabinoid analysis (e.g., Restek Rxi-35Sil MS).[5]
-
Injection: Employ a split injection mode.[5]
-
Temperature Program: Utilize a temperature gradient to achieve separation of the various metabolites.[5]
-
MS Detection: Operate the mass spectrometer in full-scan mode to acquire mass spectra of the eluting compounds.
-
Visualizations
Metabolic Pathway of HHC
The following diagram illustrates the primary phase I metabolic pathways of HHC, including the formation of 8-hydroxy-HHC.
Caption: Phase I metabolism of HHC via cytochrome P450 enzymes.
Experimental Workflow for Metabolite Identification
This diagram outlines the general workflow for identifying HHC metabolites from biological samples.
Caption: Workflow for HHC metabolite identification in biological matrices.
Conclusion
The structural elucidation of 8(S)-hydroxy-9(S)-HHC is an ongoing area of research. While mass spectrometry provides robust data for its identification, a comprehensive characterization using a full suite of spectroscopic techniques, particularly NMR, is not yet publicly available. The methodologies and data presented in this guide offer a foundational understanding for researchers in the field and highlight the need for further investigation to fully characterize the metabolic profile of hexahydrocannabinol.
References
An In-depth Technical Guide on the Metabolic Formation and Analysis of 8(S)-hydroxy-9(S)-Hexahydrocannabinol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the origins, metabolic pathways, analytical quantification, and pharmacological context of 8(S)-hydroxy-9(S)-hexahydrocannabinol (HHC). Contrary to potential misconceptions, 8(S)-hydroxy-9(S)-HHC is not a naturally occurring phytocannabinoid in the Cannabis sativa plant. Instead, it is a metabolic byproduct formed within the body following the consumption of hexahydrocannabinol (B1216694) (HHC). HHC itself is a phytocannabinoid found in trace amounts in cannabis, often as a degradation product of delta-9-tetrahydrocannabinol (THC), but is more commonly produced semi-synthetically from cannabidiol (B1668261) (CBD) for consumer products.
This guide provides a detailed overview of the metabolic processes that lead to the formation of 8(S)-hydroxy-9(S)-HHC, comprehensive experimental protocols for its detection and quantification in biological matrices, and a summary of its known pharmacological properties.
Metabolic Pathways of Hexahydrocannabinol (HHC)
The biotransformation of HHC in the human body is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, which is also responsible for the metabolism of other cannabinoids like THC.[1][2] The primary Phase I metabolic reactions involve hydroxylation at various positions on the HHC molecule, followed by Phase II conjugation reactions, typically glucuronidation, to facilitate excretion.[3][4][5][6]
Phase I Metabolism: Hydroxylation
HHC is metabolized by several CYP isoenzymes, with CYP3A4, CYP2C9, and CYP2C19 being the most significant contributors.[1][2] These enzymes introduce hydroxyl (-OH) groups to the HHC structure, creating a variety of hydroxylated metabolites. Key hydroxylation sites include the C11 position (leading to 11-OH-HHC) and, notably, the C8 position of the hexahydrocannabinol nucleus.[1][2]
The formation of 8(S)-hydroxy-9(S)-HHC is a direct result of the hydroxylation of the 9(S)-HHC epimer at the C8 position.
Caption: Metabolic pathway of 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC.
Stereoselectivity in Metabolism
Metabolic studies have revealed a degree of stereoselectivity in HHC metabolism. Following administration of a mixture of 9(R)-HHC and 9(S)-HHC, the resulting metabolite profile is not evenly distributed. For instance, 8(R)OH-9(R) HHC has been identified as a major urinary metabolite, while 8(S)OH-9(S) HHC is found in much smaller quantities.[6]
Quantitative Analysis of HHC Metabolites
The detection and quantification of HHC and its metabolites are critical for toxicological screenings, clinical research, and understanding the pharmacokinetics of HHC. Due to the low concentrations of these metabolites in biological fluids, highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are required.[7][8]
Quantitative Data from Human Studies
The following table summarizes quantitative findings from a study that analyzed the urinary excretion of HHC metabolites in human volunteers after controlled administration of smoked HHC.[6]
| Metabolite | Total Accumulation in Urine (0-6h) (ng) | Predominant Excretion Window |
| 8(R)OH-9(R) HHC | 60,599 | 0-2h and 2-6h (comparable) |
| 8(S)OH-9(S) HHC | 1,512 | 2-6h |
| 11OH-9(R)-HHC | 11,280 | 2-6h |
| 11nor-9(R) COOH HHC | 1,228 | 2-6h |
Data sourced from a study involving six volunteers who smoked 25 mg of a 1:1 mixture of 9(R)-HHC and 9(S)-HHC.[6]
Experimental Protocols for Metabolite Quantification
This section outlines a representative experimental protocol for the quantification of 8(S)-hydroxy-9(S)-HHC and other HHC metabolites in urine using LC-MS/MS, synthesized from methodologies described in the literature.[5][7][8][9]
Objective
To develop and validate a sensitive and selective method for the simultaneous quantification of 9(R)-HHC, 9(S)-HHC, and their hydroxylated and carboxylated metabolites, including 8(S)-hydroxy-9(S)-HHC, in human urine.
Materials and Reagents
-
Analytical Standards: this compound, and other relevant HHC metabolites and their deuterated internal standards (IS). Analytical reference standards are commercially available.[10]
-
Solvents: Acetonitrile (B52724), methanol (B129727), formic acid (all LC-MS grade).
-
Reagents: β-glucuronidase enzyme.
-
Solid-Phase Extraction (SPE): C18 cartridges.
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard mixture and β-glucuronidase solution to deconjugate the glucuronidated metabolites. Incubate the mixture.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized for maximum sensitivity and selectivity.
Method Validation
The method should be validated for:
-
Linearity and Range: Typically from 0.1 or 0.2 ng/mL up to 100 or 200 ng/mL.[8][11]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision and accuracy.[8][11]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15%.
-
Matrix Effects: Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution.
-
Recovery: The efficiency of the extraction process.
Caption: Workflow for the quantification of HHC metabolites in urine.
Pharmacology of 8-hydroxy-HHC
While research is still emerging, 8-hydroxy-HHC is considered to be a psychoactive compound.[1][12][13][14] Like its parent compound HHC and THC, its effects are likely mediated through interaction with the cannabinoid receptors CB1 and CB2 in the endocannabinoid system.[1][12][13] However, initial assessments suggest that its psychoactive potency is less than that of HHC or THC.[1][12] The pharmacological properties of the individual stereoisomers, such as 8(S)-hydroxy-9(S)-HHC, are not yet well-characterized.
Caption: General signaling pathway for the CB1 receptor activated by 8-OH-HHC.
Conclusion
8(S)-hydroxy-9(S)-HHC is a minor, active metabolite of 9(S)-HHC, formed in the body through Phase I metabolism by cytochrome P450 enzymes. It is not a natural constituent of the cannabis plant. Understanding its formation, detection, and pharmacological profile is essential for researchers in cannabinoid science, toxicology, and drug development. The analytical methods outlined in this guide provide a framework for the accurate quantification of this and other HHC-related compounds in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies. Further research is needed to fully elucidate the specific pharmacological effects and potency of individual 8-OH-HHC stereoisomers.
References
- 1. canatura.com [canatura.com]
- 2. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. libcatalog.usc.edu [libcatalog.usc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID-cases. | Semantic Scholar [semanticscholar.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. canntropy.com [canntropy.com]
- 13. canaturawholesale.com [canaturawholesale.com]
- 14. budsforbuddies.com [budsforbuddies.com]
An In-depth Technical Guide to the Biosynthesis of 8(S)-hydroxy-9(S)-HHC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathways leading to 8(S)-hydroxy-9(S)-hexahydrocannabinol (HHC), a significant metabolite of 9(S)-HHC. The document details the enzymatic processes, offers available quantitative data, and presents detailed experimental protocols for the in vitro study of this metabolic conversion. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the processes involved.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. Its metabolism in the human body is a critical area of research for understanding its pharmacological and toxicological profile. The metabolic process is stereoselective, with the two primary epimers, 9(R)-HHC and 9(S)-HHC, following different biotransformation routes.[1] Notably, 9(S)-HHC is preferentially hydroxylated at the 8th carbon position to form 8(S)-hydroxy-9(S)-HHC. This guide focuses on the enzymatic reactions underpinning this specific metabolic pathway.
Biosynthesis Pathway of 8(S)-hydroxy-9(S)-HHC
The biosynthesis of 8(S)-hydroxy-9(S)-HHC is a Phase I metabolic reaction that occurs primarily in the liver. The key enzymes responsible for this transformation belong to the cytochrome P450 (CYP) superfamily of monooxygenases.
Key Enzymes:
-
Cytochrome P450 3A4 (CYP3A4)
-
Cytochrome P450 2C9 (CYP2C9)
-
Cytochrome P450 2C19 (CYP2C19)
These enzymes catalyze the insertion of a hydroxyl group (-OH) at the C8 position of the 9(S)-HHC molecule. This hydroxylation reaction increases the water solubility of the compound, facilitating its further metabolism and eventual excretion from the body.
References
Toxicological Screening of 8(S)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as an alternative to Δ⁹-tetrahydrocannabinol (THC). HHC is typically sold as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC. Upon consumption, HHC is metabolized in the body by cytochrome P450 enzymes into various hydroxylated compounds. One of these metabolites is 8(S)-hydroxy-9(S)-Hexahydrocannabinol, derived from the 9(S)-HHC epimer.[1][2] As the use of HHC-containing products becomes more widespread, a thorough toxicological evaluation of its metabolites is crucial to understand their potential health risks.
This technical guide provides a framework for the toxicological screening of this compound. Due to the limited availability of specific data for this metabolite, this guide summarizes the existing toxicological information for the parent compound, HHC, and outlines the essential experimental protocols required for a comprehensive safety assessment of 8(S)-hydroxy-9(S)-HHC.
Preclinical Toxicological Data for Hexahydrocannabinol (HHC)
The following tables summarize the available in vitro and in vivo toxicological data for HHC. It is important to note that these studies were conducted on a mixture of (9R)-HHC and (9S)-HHC. The specific toxicological profile of isolated 8(S)-hydroxy-9(S)-HHC may differ.
In Vitro Toxicity Data for HHC
| Assay Type | Cell Line/System | Test Substance | Key Findings | Reference(s) |
| Cytotoxicity | Human Lung Fibroblasts | (R/S)-HHC | IC50: 14.4 µM | [3] |
| Cytotoxicity | Human Hepatocytes | (R/S)-HHC | Non-cytotoxic up to 50 µM | [3] |
| Cardiac Safety | HEK293 cells expressing hERG channels | (R/S)-HHC | No significant inhibition of hERG channels | [3] |
| Genotoxicity | Salmonella typhimurium (Ames Test) | HHC (epimeric mixture) | Not mutagenic | [4] |
In Vivo Acute Toxicity Data for HHC
| Species | Route of Administration | Test Substance | LD50 (Lethal Dose, 50%) | Toxicity Category | Reference(s) |
| Wistar Rats | Intragastric gavage | 1:1 mixture of (9R)-HHC and (9S)-HHC | Estimated at 1000 mg/kg | Category 4 (OECD 423) | [5][6][7][8] |
Recommended Experimental Protocols for Toxicological Screening
A comprehensive toxicological assessment of this compound should include, at a minimum, an evaluation of its potential for genotoxicity, cardiotoxicity, and cytotoxicity. The following sections detail the standard experimental protocols for these assays.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][9][10][11]
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of 8(S)-hydroxy-9(S)-HHC to be tested.
-
Main Experiment:
-
Expose the bacterial strains to various concentrations of the test compound, a positive control, and a negative (solvent) control.
-
Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
hERG Assay Experimental Workflow
Cytotoxicity Assessment: MTT and LDH Assays
Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cells. The MTT assay measures cell viability by assessing mitochondrial metabolic activity, while the LDH assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells. [12][13][14][15][16]
-
Cell Seeding: Plate a relevant human cell line (e.g., hepatocytes, neuronal cells, lung fibroblasts) in a 96-well plate and allow them to adhere.
-
Compound Exposure: Treat the cells with various concentrations of 8(S)-hydroxy-9(S)-HHC for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value.
-
Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (lysed cells).
Cytotoxicity Assays (MTT & LDH) Workflow
Potential Signaling Pathways
HHC and its metabolites are expected to interact with the endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2. [1][2][17][18][19]Activation of these G-protein coupled receptors can initiate a cascade of intracellular signaling events.
Hypothesized Signaling Pathway for Cannabinoid Receptor Activation
Hypothesized Cannabinoid Receptor Signaling Pathway
Conclusion and Future Directions
The toxicological profile of this compound is currently not well-defined. The available data on the parent compound, HHC, suggests a relatively low acute toxicity. However, the potential for cytotoxicity in specific cell types at higher concentrations warrants further investigation for its metabolites.
A comprehensive toxicological evaluation of 8(S)-hydroxy-9(S)-HHC is essential. This should include in vitro assays for genotoxicity, cardiotoxicity, and cytotoxicity, as outlined in this guide. Further studies should also investigate the specific receptor binding affinities and functional activities of this metabolite to better understand its pharmacological and toxicological effects. As the landscape of cannabinoid products continues to evolve, rigorous safety testing of all novel compounds and their metabolites is imperative for public health.
References
- 1. hothousecucumber.com [hothousecucumber.com]
- 2. canatura.com [canatura.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of cell viability and expression profile of growth factors in mouse Sertoli cells exposed to Delta-9-tetrahydrocannabinol: a mechanistic insight into the cannabinoid-induced testicular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. canntropy.com [canntropy.com]
- 18. canaturawholesale.com [canaturawholesale.com]
- 19. budsforbuddies.com [budsforbuddies.com]
Methodological & Application
Application Note: Synthesis of 8(S)-hydroxy-9(S)-Hexahydrocannabinol Reference Standard
For Research and Forensic Use Only
Abstract
This application note provides a detailed protocol for the multi-step synthesis of the 8(S)-hydroxy-9(S)-Hexahydrocannabinol (HHC) reference standard. 8(S)-hydroxy-9(S)-HHC is a primary metabolite of 9(S)-HHC, a semi-synthetic cannabinoid.[1] The availability of a certified reference standard is crucial for the accurate identification and quantification of this metabolite in forensic analysis, clinical toxicology, and drug metabolism studies. The described synthetic strategy involves the initial synthesis of the 9(S)-HHC precursor via catalytic hydrogenation of a Δ⁹-THC/Δ⁸-THC mixture, followed by chiral separation. The final step employs a stereoselective biocatalytic hydroxylation to yield the target compound. This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to guide researchers in the preparation of this critical analytical standard.
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has emerged on the global drug market.[2] Upon consumption, HHC is metabolized by cytochrome P450 enzymes into various hydroxylated products.[3][4] One of the key metabolites is 8-hydroxy-HHC, which exists in several stereoisomeric forms.[5] Specifically, this compound is a metabolite of the 9(S)-HHC epimer.[1] Accurate detection of HHC consumption requires the availability of pure, well-characterized reference standards for its metabolites.
This document outlines a feasible synthetic route to obtain high-purity 8(S)-hydroxy-9(S)-HHC suitable for use as an analytical reference standard. The protocol is divided into three main stages:
-
Synthesis and Purification of 9(S)-HHC Precursor: Production of an epimeric mixture of HHC from Cannabidiol (CBD) and subsequent isolation of the desired 9(S)-HHC epimer.
-
Biocatalytic Hydroxylation: Stereoselective introduction of a hydroxyl group at the C8 position of 9(S)-HHC using a biocatalytic approach.
-
Final Purification and Characterization: High-performance liquid chromatography (HPLC) purification of the final product and its characterization to confirm identity and purity.
Synthetic Pathway Overview
The overall synthetic strategy is a four-step process commencing from Cannabidiol (CBD). The pathway prioritizes stereochemical control in the final stages to ensure the correct isomer is produced.
Caption: Synthetic pathway from CBD to 8(S)-hydroxy-9(S)-HHC.
Physicochemical and Analytical Data
Reference data for the final product is summarized below. This data should be used as a benchmark for the characterization of the synthesized standard.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | [6aR-(6aα,8β,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol[1] |
| CAS Number | 36403-93-7[1] |
| Molecular Formula | C₂₁H₃₂O₃[1] |
| Formula Weight | 332.5 g/mol [1] |
| Purity | ≥98% (Target) |
| Formulation | Crystalline Solid or Solution in Acetonitrile (B52724)/Acetone[1] |
Table 2: Required Analytical Characterization for Reference Standard Certification
| Technique | Purpose | Expected Result |
|---|---|---|
| HPLC-UV/DAD | Purity Assessment | Single major peak (≥98% area) at a characteristic retention time. |
| LC-MS/MS | Identity Confirmation & Sensitivity | Correct parent ion [M+H]⁺ and/or [M-H]⁻ and characteristic fragment ions. |
| HRMS | Elemental Composition | Measured mass within ±5 ppm of the theoretical mass for C₂₁H₃₂O₃. |
| ¹H and ¹³C NMR | Structural Elucidation | Spectra consistent with the assigned structure, confirming stereochemistry. |
| FT-IR | Functional Group Analysis | Presence of hydroxyl (-OH) and ether (C-O-C) vibrational bands. |
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis and Purification of 9(S)-HHC Precursor
Objective: To synthesize an epimeric mixture of HHC and isolate the 9(S) epimer.
Materials:
-
Cannabidiol (CBD)
-
p-Toluenesulfonic acid (pTSA)
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695), absolute
-
Hydrogen (H₂) gas supply
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Solvents for chromatography (Hexane, Ethyl Acetate, Isopropanol)
Procedure:
-
Acid-Catalyzed Cyclization of CBD:
-
Dissolve CBD (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add pTSA (0.1 equivalents) to the solution.[6]
-
Stir the reaction at room temperature for 18-24 hours to favor the formation of Δ⁸-THC/Δ⁹-THC.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by washing with a saturated NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude THC mixture.
-
-
Catalytic Hydrogenation to HHC:
-
Dissolve the crude THC mixture in absolute ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the THC mixture).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with H₂ gas and maintain a positive pressure (e.g., 1-5 bar).[8]
-
Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS until the THC starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 9(R)/9(S)-HHC mixture as a viscous oil.
-
-
Chiral Separation of 9(S)-HHC:
-
Purify the crude HHC mixture using preparative Supercritical Fluid Chromatography (SFC).
-
System: Preparative SFC system.
-
Column: A suitable chiral stationary phase column (e.g., amylose (B160209) or cellulose-based).[8]
-
Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., Isopropanol).
-
Detection: UV at 220 nm.
-
Inject the crude HHC mixture and collect the fractions corresponding to the 9(S)-HHC epimer. The elution order should be determined with an analytical standard if available.
-
Combine the pure fractions and evaporate the solvent to yield purified 9(S)-HHC. Confirm identity and purity (>99%) via analytical HPLC and ¹H NMR.
-
Protocol 2: Biocatalytic Synthesis of 8(S)-hydroxy-9(S)-HHC
Objective: To stereoselectively hydroxylate 9(S)-HHC at the C8 position. This protocol describes a general microbial biotransformation method. Specific microorganisms and conditions may require optimization.
Materials:
-
Purified 9(S)-HHC
-
A suitable microbial strain (e.g., from Rhodococcus, Mycobacterium, or a recombinant strain expressing a specific CYP450 enzyme).[9]
-
Appropriate sterile growth medium for the selected microorganism.
-
DMSO or Ethanol (sterile-filtered)
-
Ethyl Acetate
-
Shaking incubator
Procedure:
-
Microorganism Cultivation:
-
Inoculate the selected microorganism into a sterile liquid growth medium.
-
Incubate at the optimal temperature and shaking speed (e.g., 30°C, 200 rpm) until the culture reaches the desired growth phase (typically late exponential phase).
-
-
Substrate Feeding:
-
Dissolve the purified 9(S)-HHC in a minimal amount of sterile DMSO or ethanol to create a stock solution.
-
Add the 9(S)-HHC stock solution to the microbial culture to a final concentration typically in the range of 0.1-1.0 mg/mL. A preliminary toxicity and transformation efficiency screen is recommended.
-
-
Biotransformation (Incubation):
-
Continue incubating the culture under the same conditions for 24-72 hours.
-
Periodically take small aliquots of the culture, extract with ethyl acetate, and analyze by LC-MS to monitor the formation of the hydroxylated product (mass increase of 16 Da) and consumption of the starting material.
-
-
Extraction of Product:
-
Once the reaction has reached its optimal point, terminate the incubation.
-
Centrifuge the culture to separate the biomass from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 8(S)-hydroxy-9(S)-HHC.
-
Protocol 3: Final Purification and Characterization
Objective: To purify the target compound to ≥98% purity and confirm its structural identity.
Procedure:
-
Purification by Preparative HPLC:
-
Purify the crude extract from Protocol 2 using a reverse-phase preparative HPLC system.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), both potentially containing 0.1% formic acid.
-
Detection: UV/DAD.
-
Collect fractions corresponding to the main product peak.
-
Combine pure fractions and remove the solvent under reduced pressure (lyophilization may be required if water is present) to obtain the final product.
-
-
Characterization and Certification:
-
Perform the full suite of analytical tests as outlined in Table 2.
-
Confirm the stereochemistry using advanced 2D NMR techniques (e.g., NOESY/ROESY).
-
Accurately determine the concentration of the final standard solution (if prepared as a solution) using a quantitative method such as qNMR or LC-MS with a certified internal standard.
-
Package the reference standard appropriately (e.g., in amber ampoules under inert gas) and store at -20°C.
-
Experimental Workflow Visualization
The workflow for the crucial purification and analysis stages ensures the final product meets reference standard quality.
Caption: Workflow for the purification and analysis of the final product.
References
- 1. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]
- 2. euda.europa.eu [euda.europa.eu]
- 3. hothousecucumber.com [hothousecucumber.com]
- 4. pharmtech.com [pharmtech.com]
- 5. budsforbuddies.com [budsforbuddies.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological activity of the epimers of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 8(S)-hydroxy-9(S)-HHC in Urine
These application notes provide detailed methodologies for the detection and quantification of 8(S)-hydroxy-9(S)-HHC, a key metabolite of hexahydrocannabinol (B1216694) (HHC), in human urine. The protocols are intended for researchers, scientists, and professionals in the field of drug metabolism and toxicology.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as an alternative to Δ⁹-tetrahydrocannabinol (THC). Understanding its metabolism is crucial for developing reliable methods to detect its consumption. HHC undergoes extensive Phase I and Phase II metabolism in the human body, similar to other cannabinoids.[1][2][3] Phase I reactions involve hydroxylation and oxidation, while Phase II primarily involves glucuronidation to increase water solubility for excretion in urine.[1][2][3] One of the notable metabolic pathways is the hydroxylation at the C8 position, leading to the formation of 8-hydroxy-HHC stereoisomers, including 8(S)-hydroxy-9(S)-HHC.[2] These hydroxylated metabolites are considered important biomarkers for confirming HHC intake.[2][4][5]
This document outlines protocols for the analysis of 8(S)-hydroxy-9(S)-HHC in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely used analytical techniques in forensic and clinical toxicology.[4][6]
Metabolic Pathway of HHC
HHC is metabolized in the liver primarily by cytochrome P450 enzymes.[7] The metabolic cascade involves several key steps leading to the formation of various metabolites.
Analytical Workflow
The general workflow for the analysis of 8(S)-hydroxy-9(S)-HHC in urine involves several critical steps from sample collection to final data analysis.
Experimental Protocols
Protocol 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of cannabinoids and their metabolites in biological matrices.
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an internal standard solution.
-
Add 50 µL of β-glucuronidase from E. coli and 500 µL of acetate (B1210297) buffer (pH 5.0).
-
Incubate the mixture at 60°C for 2 hours to deconjugate the glucuronidated metabolites.[4][5]
-
Perform a liquid-liquid extraction (LLE) with 3 mL of a hexane:ethyl acetate (9:1, v/v) mixture.[5]
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A chiral column such as Lux i-Amylose-3 or a similar stationary phase capable of separating stereoisomers.[8]
-
Mobile Phase: An isocratic or gradient elution using methanol (B129727) and water or acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Negative mode is often used for carboxylated metabolites.[8]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 8(S)-hydroxy-9(S)-HHC and the internal standard.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for cannabinoid analysis, though it requires derivatization for polar analytes.
1. Sample Preparation and Derivatization
-
Follow steps 1-7 of the LC-MS/MS sample preparation protocol (enzymatic hydrolysis and LLE).
-
After evaporation, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
The sample is now ready for GC-MS injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of all analytes.
-
Injector Temperature: 250-280°C.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for enhanced sensitivity and specificity.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of HHC metabolites in urine. Note that specific values can vary between laboratories and methods.
| Analyte | Method | LLOQ (ng/mL) | LOD (ng/mL) | Calibration Range (ng/mL) | Reference |
| HHC Stereoisomers | LC-MS/MS | 0.2 | - | 1 - 50 | [10] |
| Hydroxylated HHC | LC-MS/MS | 0.2 | - | 1 - 50 | [10] |
| Carboxylated HHC | LC-MS/MS | 2.0 | 5.0 | 5 - 250 | [10][11] |
| HHCs and Metabolites | GC-MS/MS | 0.2 - 2.0 | - | - | [5] |
| Cannabinoids (general) | GC-MS | 1 - 10 | 1 - 5 | 1 - 400 | [12] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.
Method Validation
For routine use, the analytical methods must be fully validated according to established guidelines (e.g., from the Society of Toxicological and Forensic Chemistry).[13] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate the analyte from other substances in the matrix.[14]
-
Linearity and Calibration Model: The relationship between concentration and instrument response.[12]
-
Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements.[13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[12][13]
-
Extraction Efficiency (Recovery): The efficiency of the extraction process.[13]
-
Matrix Effects: The influence of co-eluting substances from the matrix on the analyte's ionization.[5]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.[13]
Conclusion
The detection and quantification of 8(S)-hydroxy-9(S)-HHC in urine is a reliable indicator of HHC consumption. Both LC-MS/MS and GC-MS offer the necessary sensitivity and specificity for this analysis. Proper sample preparation, including enzymatic hydrolysis, is critical for accurate results due to the extensive glucuronidation of HHC metabolites. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirements of the laboratory. Method validation is paramount to ensure the reliability and defensibility of the analytical results.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 8. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The Determination of Cannabinoids in Urine Samples Using Microextraction by Packed Sorbent and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on‐line solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labstat.com [labstat.com]
Application Note: Quantification of Hexahydrocannabinol (HHC) Metabolites in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid gaining popularity as an alternative to Δ⁹-tetrahydrocannabinol (THC).[1] As its use becomes more widespread, robust analytical methods are required to understand its pharmacokinetics and to reliably detect its consumption for forensic and clinical purposes. This document provides a detailed protocol for the quantification of major HHC metabolites, including 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH), in biological matrices such as plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, including enzymatic hydrolysis of glucuronidated metabolites, liquid chromatography conditions, and mass spectrometry parameters.
Overview of HHC Metabolism
HHC undergoes extensive biotransformation in the body, mirroring the metabolic pathways of other well-characterized cannabinoids like THC.[1][2] The metabolism is primarily hepatic and can be divided into two phases:
-
Phase I Reactions: These involve oxidation and hydroxylation, primarily carried out by cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19).[3] The main reactions include hydroxylation at the C11 position to form 11-hydroxy-HHC (11-OH-HHC), an active metabolite.[2][3] Further oxidation of this intermediate leads to the formation of the inactive metabolite 11-nor-9-carboxy-HHC (HHC-COOH).[1][2] Hydroxylation can also occur on the pentyl side chain.[1][4]
-
Phase II Reactions: This phase involves the conjugation of HHC and its Phase I metabolites with glucuronic acid, a process known as glucuronidation.[1][5] This reaction increases the water solubility of the compounds, facilitating their excretion in urine.[1] Consequently, a significant portion of HHC metabolites in urine exists as glucuronide conjugates.[4]
Below is a diagram illustrating the primary metabolic pathway of HHC.
Experimental Protocols
This section details the complete workflow from sample collection to final analysis.
Sample Preparation
A robust sample preparation is critical for removing matrix interferences and concentrating the analytes. The following protocol is a comprehensive approach for both plasma and urine samples.
Materials:
-
Biological matrix (Urine or Plasma)
-
Internal Standard (IS) solution (e.g., THC-COOH-D9, CBN)[1][6]
-
Acetonitrile (B52724) (ACN)
-
β-glucuronidase (from E. coli for urine samples)[6]
-
5M Sodium Hydroxide (NaOH) and 50% Acetic Acid (for alkaline hydrolysis, if needed)[6]
-
Solid-Phase Extraction (SPE) Columns (e.g., SPE-ED Scan ABN)[1] or Liquid-Liquid Extraction (LLE) solvents (e.g., Hexane:Ethyl Acetate (B1210297) 9:1 v/v)[7]
-
Reconstitution Solvent (e.g., Methanol/Water)
Protocol Steps:
-
Aliquoting: Pipette 50 µL to 0.25 mL of the biological sample (urine or plasma) into a clean centrifuge tube.[1][6]
-
Internal Standard Addition: Add the internal standard solution to all samples, calibrators, and quality controls.[1]
-
Hydrolysis (for Urine/Conjugated Metabolites):
-
Protein Precipitation (for Plasma):
-
Extraction (SPE or LLE):
-
Solid-Phase Extraction (SPE): Dilute the supernatant (from plasma) or hydrolyzed sample (from urine) with an acidic buffer (e.g., 0.1 M aqueous acetic acid) and load onto a pre-conditioned SPE column.[1] Wash the column to remove interferences and elute the analytes with an appropriate solvent (e.g., methanol).
-
Liquid-Liquid Extraction (LLE): Add 3 mL of hexane:ethyl acetate (9:1 v/v) to the sample. Vortex thoroughly and centrifuge to separate the layers. Transfer the organic (upper) layer to a clean tube.[7]
-
-
Evaporation and Reconstitution:
-
Final Step: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
The following diagram outlines the experimental workflow.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
Application Notes & Protocols: GC-MS Analysis of 8-hydroxy-hexahydrocannabinol (8-OH-HHC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity in recent years.[1][2] Understanding its metabolism is crucial for clinical, forensic, and drug development purposes. 8-hydroxy-hexahydrocannabinol (8-OH-HHC) has been identified as a metabolite of HHC.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of cannabinoids and their metabolites in various biological matrices.[2][6][7] This document provides detailed application notes and protocols for the analysis of 8-OH-HHC using GC-MS.
Metabolic Pathway of HHC to 8-OH-HHC
Hexahydrocannabinol undergoes metabolism in the body, primarily mediated by cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2C19.[8] One of the metabolic pathways involves the hydroxylation of the HHC molecule. Specifically, the addition of a hydroxyl group (-OH) at the 8th carbon position of the hexahydrocannabinol structure results in the formation of 8-OH-HHC.[8] This process is a key step in the biotransformation of HHC, leading to the formation of this active metabolite.[8]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from methodologies for the extraction of cannabinoids from urine.[1]
Materials:
-
Urine sample
-
β-glucuronidase
-
Phosphate (B84403) buffer (pH 6.8)
-
SPE cartridges (e.g., C18)
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Ethyl acetate (B1210297)
Procedure:
-
To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase, vortex, and incubate at 37°C for 1 hour to hydrolyze glucuronide conjugates.
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of phosphate buffer.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 50% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of a mixture of hexane and ethyl acetate (9:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for derivatization.
Derivatization
Derivatization is a critical step to improve the volatility and thermal stability of polar analytes like 8-OH-HHC for GC-MS analysis. Silylation is a common derivatization technique for cannabinoids.[9]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
Procedure:
-
To the dried sample extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature. The sample is now ready for GC-MS injection.
GC-MS Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (for TMS-derivative) | Molecular ion and characteristic fragment ions (specific m/z values should be determined from the analysis of a reference standard) |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of 8-OH-HHC. The following table summarizes typical validation parameters for the quantification of HHC metabolites.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| 8-OH-9R-HHC | Blood | 0.2 | 20 | <10% | <6% |
| 8-OH-9R-HHC | Urine | 0.2 | 20 | <10% | <6% |
| 8-OH-9R-HHC | Oral Fluid | 0.2 | 20 | <10% | <6% |
Data adapted from a study on HHC and its metabolites.[10][11] The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) define the range of reliable measurement. Precision, expressed as the relative standard deviation (%RSD), and accuracy, expressed as the percentage bias, are crucial for method validation.[10][11]
Experimental Workflow
The overall workflow for the GC-MS analysis of 8-OH-HHC is depicted in the following diagram.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the GC-MS analysis of 8-OH-HHC. Adherence to these methodologies, with appropriate validation for the specific laboratory setting, will enable accurate and reliable identification and quantification of this important HHC metabolite. As research into HHC and its metabolic fate continues, these methods will be invaluable for advancing our understanding in the fields of toxicology, pharmacology, and clinical chemistry.
References
- 1. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantitation of synthetic cannabinoids by gas chromatography-mass spectrometry [morressier.com]
- 3. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hothousecucumber.com [hothousecucumber.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Chiral Separation of Hexahydrocannabinol (HHC) Isomers
Abstract
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in the market. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as two principal diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different psychoactive properties. The (9R)-HHC epimer is known to be more pharmacologically active.[1] Therefore, the ability to separate and quantify these isomers is crucial for product characterization, quality control, and pharmacological studies. This application note provides a detailed protocol for the chiral separation of (9R)-HHC and (9S)-HHC using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.
Introduction
The expanding market for cannabis and hemp-derived products has led to the emergence of a variety of cannabinoids, including semi-synthetic compounds like hexahydrocannabinol (HHC).[2] HHC is typically produced through the hydrogenation of THC or cannabidiol (B1668261) (CBD).[3] This process results in a mixture of two diastereomers at the C9 position: (9R)-HHC and (9S)-HHC.[1] Early research suggests that the (9R) isomer has a higher binding affinity for cannabinoid receptors, indicating greater psychoactivity compared to the (9S) isomer.[1]
Due to the stereoisomeric nature of HHC, achiral HPLC methods are generally insufficient for their separation. Chiral chromatography, particularly with polysaccharide-based chiral stationary phases (CSPs), has proven effective for resolving cannabinoid enantiomers and diastereomers.[4][5] These stationary phases create a chiral environment that allows for differential interaction with the isomers, leading to their separation.[6] This application note details an HPLC method utilizing a chiral stationary phase for the baseline separation of (9R)-HHC and (9S)-HHC, enabling accurate quantification for research and quality control purposes.
Experimental Protocols
Sample Preparation
For the analysis of HHC isomers in hemp-derived resins or oils, a simple dilution protocol is typically sufficient.
Materials:
-
HHC-containing sample (e.g., resin, distillate)
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.2 µm syringe filters
-
HPLC vials
Protocol:
-
Accurately weigh approximately 50 mg of the HHC sample into a centrifuge tube.
-
Add 5 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Centrifuge the sample at 4000 rpm for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.2 µm syringe filter directly into an HPLC vial.
-
If necessary, perform further dilutions with methanol to bring the analyte concentrations within the calibration range of the instrument.
HPLC Method for Chiral Separation of HHC Isomers
This protocol is based on methods developed for the chiral separation of cannabinoid isomers using a polysaccharide-based chiral stationary phase.
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based column, such as one with an amylose (B160209) or cellulose (B213188) derivative, is recommended. For example, CHIRALPAK® series columns have shown good selectivity for cannabinoid isomers.[4][5][7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 228 nm |
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 5 µL of the prepared sample or standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both HHC isomers.
-
Identify the peaks corresponding to (9R)-HHC and (9S)-HHC based on the retention times of certified reference materials.
-
Quantify the isomers using a calibration curve prepared from standards of known concentrations.
Data Presentation
The following table summarizes the expected chromatographic data for the separation of HHC isomers using the described method. Retention times and resolution are based on typical performance for chiral separations of similar cannabinoids.
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| (9R)-HHC | ~ 6.8 | > 1.5 |
| (9S)-HHC | ~ 7.4 | - |
Note: The elution order of (9R)-HHC and (9S)-HHC can vary depending on the specific chiral stationary phase and mobile phase composition used.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the HPLC analysis of HHC isomers and the general mechanism of chiral separation.
Caption: Workflow for the HPLC analysis of HHC isomers.
Caption: Mechanism of chiral separation of HHC isomers.
Conclusion
The High-Performance Liquid Chromatography method detailed in this application note provides a robust and reliable means for the chiral separation and quantification of (9R)-HHC and (9S)-HHC diastereomers. The use of a polysaccharide-based chiral stationary phase is essential for achieving baseline resolution, which is critical for accurate potency determination and the characterization of HHC-containing products. This protocol serves as a valuable tool for researchers, scientists, and drug development professionals in ensuring the quality and safety of these emerging cannabinoid products.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
Application Notes and Protocols for Assessing 8(S)-hydroxy-9(S)-HHC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in the recreational drug market. Its primary active metabolite, 8-hydroxy-HHC, exists in several stereoisomeric forms, including 8(S)-hydroxy-9(S)-HHC.[1][2][3] Understanding the pharmacological profile of these metabolites is crucial for predicting their psychoactive effects and therapeutic potential. Like other cannabinoids, 8(S)-hydroxy-9(S)-HHC is presumed to exert its effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[1][2]
This document provides detailed protocols for a suite of in vitro assays designed to characterize the activity of novel cannabinoids such as 8(S)-hydroxy-9(S)-HHC at CB1 and CB2 receptors. These assays are fundamental for determining key pharmacological parameters, including binding affinity, functional potency, and efficacy. While specific experimental data for 8(S)-hydroxy-9(S)-HHC is not yet widely available, the protocols outlined herein are based on established methods for cannabinoid receptor ligands and serve as a comprehensive guide for its characterization.
Cannabinoid Receptor Signaling Pathway
Cannabinoid receptors CB1 and CB2 are predominantly coupled to the Gαi/o family of G proteins. Upon agonist binding, these receptors trigger a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activated cannabinoid receptors can signal through G protein-independent pathways, such as the recruitment of β-arrestin.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand at equilibrium.
Experimental Workflow: Radioligand Competition Binding Assay
Protocol: Radioligand Competition Binding Assay for CB1/CB2 Receptors
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: 8(S)-hydroxy-9(S)-HHC.
-
Non-specific binding control: WIN55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of 8(S)-hydroxy-9(S)-HHC in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM WIN55,212-2 (for non-specific binding) or diluted 8(S)-hydroxy-9(S)-HHC.
-
25 µL of [³H]CP55,940 (final concentration ~0.5 nM).
-
50 µL of cell membrane suspension (5-10 µg protein per well).
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of 8(S)-hydroxy-9(S)-HHC.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
cAMP functional assays measure the ability of a ligand to modulate the activity of adenylyl cyclase, a key enzyme in the Gαi/o signaling pathway. For CB1 and CB2 receptors, agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Experimental Workflow: cAMP Inhibition Assay
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Test Compound: 8(S)-hydroxy-9(S)-HHC.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Cell culture medium and supplements.
-
96-well or 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of 8(S)-hydroxy-9(S)-HHC in stimulation buffer.
-
Aspirate the culture medium and add the diluted test compound to the cells. Incubate for 15-30 minutes at room temperature.
-
Add forskolin to all wells (except the negative control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the HTRF cAMP assay kit. This typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature to allow for the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of 8(S)-hydroxy-9(S)-HHC.
-
Determine the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibition) using non-linear regression analysis.
β-Arrestin Recruitment Assays
β-arrestin recruitment assays provide a measure of G protein-independent signaling. These assays are useful for identifying biased ligands that may preferentially activate one signaling pathway over another.
Experimental Workflow: β-Arrestin Recruitment Assay
Protocol: PathHunter® β-Arrestin Recruitment Assay
Materials:
-
PathHunter® cell line co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Test Compound: 8(S)-hydroxy-9(S)-HHC.
-
PathHunter® detection reagents.
-
Cell culture medium and supplements.
-
384-well white, solid-bottom microplates.
-
Luminometer.
Procedure:
-
Seed the PathHunter® cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of 8(S)-hydroxy-9(S)-HHC in assay buffer.
-
Add the diluted test compound to the cells and incubate for 90 minutes at 37°C.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of 8(S)-hydroxy-9(S)-HHC.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) using non-linear regression analysis.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison.
Table 1: Example Binding Affinities of 8(S)-hydroxy-9(S)-HHC at Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| 8(S)-hydroxy-9(S)-HHC | [Insert experimental value] | [Insert experimental value] |
| CP55,940 (Control) | 0.9 ± 0.1 | 0.7 ± 0.1 |
| WIN55,212-2 (Control) | 2.9 ± 0.3 | 3.1 ± 0.4 |
Data for control compounds are representative values from the literature. Experimental values for the test compound should be determined.
Table 2: Example Functional Activity of 8(S)-hydroxy-9(S)-HHC in cAMP and β-Arrestin Assays
| Compound | CB1 cAMP IC50 (nM) | CB2 cAMP IC50 (nM) | CB1 β-Arrestin EC50 (nM) | CB2 β-Arrestin EC50 (nM) |
| 8(S)-hydroxy-9(S)-HHC | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| CP55,940 (Control) | 1.5 ± 0.2 | 1.2 ± 0.2 | 10 ± 2 | 8 ± 1.5 |
Data for the control compound are representative. Experimental values for the test compound should be determined.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the pharmacological characterization of novel cannabinoids such as 8(S)-hydroxy-9(S)-HHC. By systematically determining binding affinities and functional potencies at CB1 and CB2 receptors, researchers can gain critical insights into the potential psychoactivity, therapeutic applications, and signaling bias of these compounds. This information is essential for advancing our understanding of cannabinoid pharmacology and for the development of safe and effective cannabinoid-based therapeutics.
References
- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of 8(S)-hydroxy-9(S)-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
8(S)-hydroxy-9(S)-Hexahydrocannabinol (8(S)-OH-9(S)-HHC) is a primary active metabolite of Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid.[1][2] HHC is metabolized in humans and animals by cytochrome P450 enzymes into various hydroxylated forms, including 8-OH-HHC.[2][3] The presence of multiple stereoisomers, such as 8(S)-hydroxy-9(S)-HHC, suggests the potential for varied biological activity and psychoactive effects.[2][4] Early research in non-human primates suggests that certain 8-OH-HHC stereoisomers possess significant cannabinoid-like activity.[3][4][5]
Given the novelty of this compound and the general lack of extensive research, robust preclinical evaluation using established animal models is critical. These models are essential for characterizing the pharmacological profile, assessing therapeutic potential (e.g., as an analgesic), and determining the safety and psychoactive properties of 8(S)-OH-9(S)-HHC.
These application notes provide an overview of recommended animal models and detailed protocols for assessing the cannabimimetic effects of 8(S)-OH-9(S)-HHC, focusing on its presumed activity at cannabinoid receptors. The methodologies are based on standard practices for evaluating cannabinoids like Δ⁹-THC and HHC.[6][7]
Recommended Animal Models
The selection of an appropriate animal model is crucial for studying the multifaceted effects of a novel cannabinoid metabolite. Rodent models are ideal for initial screening, dose-ranging, and mechanistic studies, while non-human primate models offer higher translational value for complex behavioral and cognitive assessments.
Rodent Models (Mice and Rats)
Rodents are the most widely used models for initial cannabinoid screening due to their well-characterized genetics, cost-effectiveness, and the availability of validated behavioral assays.
-
Target Applications:
-
Psychoactivity Screening: The cannabinoid tetrad test is a fundamental screen for assessing CB1 receptor activation.[6]
-
Analgesic Potential: Models of acute, inflammatory, and neuropathic pain can determine the compound's efficacy as an analgesic.[8][9][10]
-
Anxiolytic/Anxiogenic Effects: Assays like the open field and elevated plus maze tests can evaluate effects on anxiety-like behaviors.[7]
-
Motor Function: Locomotor activity and catalepsy assessments are key to understanding effects on movement and motor control.[7]
-
Pharmacokinetics (PK): Blood and brain tissue analysis post-administration helps to characterize the absorption, distribution, metabolism, and excretion (ADME) profile.[7][11]
-
Non-Human Primate (NHP) Models (e.g., Rhesus Macaques)
NHPs, such as rhesus macaques, have a neuroanatomy and physiology that more closely resembles humans, making them invaluable for studying higher-order effects.
-
Target Applications:
-
Translational Psychoactivity: Observing complex behavioral changes like stupor, ataxia, and ptosis provides a more human-relevant indication of psychoactive effects.[5]
-
Cognitive Function: NHP models allow for sophisticated testing of memory, learning, and executive function.
-
Abuse Liability: Self-administration paradigms can be used to assess the compound's potential for dependence and abuse.
-
Experimental Workflow and Signaling
The following diagrams illustrate a typical experimental workflow for evaluating a novel compound in an animal model and the putative signaling pathway through which 8(S)-OH-9(S)-HHC is expected to act.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for foundational experiments to characterize the effects of 8(S)-OH-9(S)-HHC.
Protocol: The Rodent Cannabinoid Tetrad Test
Objective: To perform an initial screen for CB1 receptor-mediated psychoactivity. The test assesses four classic signs in mice: hypolocomotion, catalepsy, analgesia, and hypothermia.
Materials and Reagents:
-
8(S)-hydroxy-9(S)-HHC compound
-
Vehicle solution (e.g., 5% Tween 80, 5% PEG400 in saline)
-
Positive control (e.g., Δ⁹-THC or CP55,940)
-
Open field arena or activity chambers
-
Bar test apparatus (a 0.5 cm diameter metal bar suspended 5 cm high)
-
Tail-flick or hot plate analgesia meter
-
Rectal thermometer for small rodents
-
Animal scale and standard syringes
Animal Husbandry:
-
Species: Male C57BL/6 or CD-1 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with a 12:12 hour light/dark cycle. Food and water available ad libitum.
-
Acclimatization: Animals should be acclimated to the facility for at least one week and handled for 3 days prior to testing.
Experimental Procedure:
-
Preparation: Prepare fresh solutions of the vehicle, positive control, and various doses of 8(S)-OH-9(S)-HHC (e.g., 1, 3, 10 mg/kg).
-
Administration: Weigh each mouse and administer the assigned treatment via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Testing Timepoints: Conduct the tetrad assessment at a peak effect time, typically 30-60 minutes post-injection.
-
Assessment Sequence:
-
a) Hypolocomotion: Place the mouse in the center of an open field arena (40x40 cm) and record total distance traveled for 5-10 minutes using an automated tracking system.
-
b) Hypothermia: Gently restrain the mouse and measure its core body temperature using a lubricated rectal probe.
-
c) Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at 52-55°C and record the latency to a nociceptive response (e.g., hind paw lick, jump). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
d) Catalepsy (Bar Test): Carefully place the mouse's forepaws on the elevated horizontal bar. Start a stopwatch and measure the time the mouse remains immobile. A maximum trial duration (e.g., 180 seconds) should be set.
-
Data Collection and Analysis:
-
Record all four parameters for each animal.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.
-
Present data as mean ± SEM.
Protocol: Carrageenan-Induced Inflammatory Pain Model
Objective: To assess the anti-inflammatory and analgesic effects of 8(S)-OH-9(S)-HHC in a model of acute peripheral inflammation.
Materials and Reagents:
-
8(S)-hydroxy-9(S)-HHC compound and vehicle
-
Positive control (e.g., Ibuprofen, 30 mg/kg)
-
1% w/v λ-Carrageenan solution in sterile saline
-
Digital plethysmometer or calipers
-
Dynamic plantar aesthesiometer (for mechanical allodynia)
Animal Husbandry:
-
Species: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing & Acclimatization: As described in Protocol 4.1.
Experimental Procedure:
-
Baseline Measurement: Measure the baseline paw volume (plethysmometer) and mechanical withdrawal threshold (aesthesiometer) of the right hind paw for all rats.
-
Compound Administration: Administer vehicle, positive control, or 8(S)-OH-9(S)-HHC (e.g., 1, 5, 10 mg/kg, PO or IP) 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Post-Induction Measurements: At set time points (e.g., 1, 2, 3, 4, and 24 hours post-carrageenan), measure:
-
a) Paw Edema: Re-measure the volume of the injected paw. The increase in volume relative to baseline indicates the degree of edema.
-
b) Mechanical Hyperalgesia: Measure the paw withdrawal threshold using the aesthesiometer. An upward-moving filament applies increasing force to the paw; the force at which the rat withdraws its paw is recorded. A lower threshold indicates hyperalgesia.
-
Data Collection and Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point: [(V_t - V_0) / V_0] * 100.
-
Record the paw withdrawal threshold in grams.
-
Analyze the data using a two-way repeated measures ANOVA to assess the effects of treatment over time.
-
Present data as mean ± SEM.
Data Presentation
Clear and structured data presentation is essential for comparison and interpretation. The following tables serve as templates for organizing quantitative results from the described protocols.
Table 1: Template for Cannabinoid Tetrad Test Results in Mice
| Treatment Group (Dose, mg/kg) | n | Locomotor Activity (Total Distance, m) | Body Temperature (°C) | Hot Plate Latency (s) | Catalepsy Duration (s) |
| Vehicle | 10 | 35.2 ± 2.1 | 37.1 ± 0.2 | 8.5 ± 0.9 | 2.1 ± 0.5 |
| 8(S)-OH-9(S)-HHC (1.0) | 10 | ||||
| 8(S)-OH-9(S)-HHC (3.0) | 10 | ||||
| 8(S)-OH-9(S)-HHC (10.0) | 10 | ||||
| Δ⁹-THC (5.0) | 10 | 10.8 ± 1.5 | 34.9 ± 0.3 | 21.4 ± 2.2 | 120.5 ± 15.1 |
| *Data presented as Mean ± SEM. Statistical analysis via one-way ANOVA with Dunnett's post-hoc test vs. Vehicle. **p<0.001. |
Table 2: Template for Carrageenan-Induced Inflammatory Pain Model in Rats
| Treatment Group (Dose, mg/kg) | n | Paw Edema (% Increase at 3h) | Paw Withdrawal Threshold (g at 3h) |
| Vehicle | 8 | 65.4 ± 5.8 | 4.2 ± 0.6 |
| 8(S)-OH-9(S)-HHC (1.0) | 8 | ||
| 8(S)-OH-9(S)-HHC (5.0) | 8 | ||
| 8(S)-OH-9(S)-HHC (10.0) | 8 | ||
| Ibuprofen (30.0) | 8 | 28.1 ± 3.4 | 10.5 ± 1.1 |
| *Data presented as Mean ± SEM for the 3-hour time point. Statistical analysis via one-way ANOVA with Dunnett's post-hoc test vs. Vehicle. *p<0.01. |
References
- 1. canatura.com [canatura.com]
- 2. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. hothousecucumber.com [hothousecucumber.com]
- 4. canntropy.com [canntropy.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Cannabinoid Receptor Binding and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoid receptors, primarily subtypes CB1 and CB2, are integral components of the endocannabinoid system and represent a significant class of G-protein coupled receptors (GPCRs) for therapeutic drug development.[1][2] CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily expressed in immune cells, playing a role in inflammatory processes.[1][3] Characterizing the binding affinity and functional activity of novel compounds at these receptors is a critical step in drug discovery. Cell-based assays provide a physiologically relevant environment to study these interactions, offering advantages over traditional radioligand binding assays by enabling the assessment of functional consequences of receptor binding.[4]
This document provides detailed protocols and application notes for several key cell-based assays used to determine the binding affinity and functional potency of ligands for cannabinoid receptors.
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are canonically coupled to inhibitory G-proteins of the Gi/o family.[3][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This initiates a cascade of downstream signaling events. The primary pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] Additionally, cannabinoid receptors can activate mitogen-activated protein kinase (MAPK) pathways and regulate ion channels.[5][6]
Following activation, GPCR kinases (GRKs) phosphorylate the receptor, which promotes the recruitment of β-arrestin proteins.[7][8] β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization, and also initiates receptor internalization via clathrin-coated pits.[8] This β-arrestin-mediated pathway can also trigger G-protein-independent signaling.[9][10]
cAMP Accumulation Assay
Application Note: This functional assay measures the ability of a ligand to modulate the intracellular levels of cAMP. Since CB receptors are Gi/o-coupled, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP production.[3] To quantify this inhibition, cells are typically stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to induce a measurable level of cAMP. The potency of an agonist is determined by its ability to reduce this forskolin-stimulated cAMP accumulation. This assay is robust and suitable for high-throughput screening to identify agonists, antagonists, and inverse agonists.[2]
Experimental Protocol: cAMP Measurement (HTRF Assay)
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.5% BSA.
-
Forskolin solution.
-
Test compounds and reference ligands (e.g., CP55,940).
-
cAMP detection kit (e.g., HTRF-based kit).
-
384-well white assay plates.
Procedure:
-
Cell Plating: Seed the CB receptor-expressing cells into 384-well plates at an appropriate density and incubate for 18-24 hours to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference ligands in assay buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add the diluted compounds to the respective wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a reference agonist. c. Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate cAMP production. d. Incubate the plate at 37°C for 20-30 minutes.[11]
-
Detection: a. Lyse the cells and add the cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol. b. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition of the forskolin response for each compound concentration. Plot the data to determine IC50 values for agonists or Ki values for antagonists.
β-Arrestin Recruitment Assay
Application Note: This assay measures the interaction between an activated GPCR and β-arrestin. It is a G-protein-independent method to quantify ligand activity.[12] Upon agonist binding and subsequent receptor phosphorylation, β-arrestin is recruited from the cytoplasm to the receptor at the cell membrane.[7][9] Various technologies can measure this translocation, such as enzyme fragment complementation (EFC). In the PathHunter® assay, the receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[7][13] This assay is highly valuable for identifying biased ligands—compounds that preferentially activate either G-protein or β-arrestin pathways.[13]
Experimental Protocol: PathHunter® β-Arrestin Assay
Materials:
-
Cells engineered to co-express the CB receptor-enzyme fragment fusion and the β-arrestin-complementing fragment fusion (e.g., PathHunter® cells).
-
Cell plating reagent.
-
Test compounds and reference ligands.
-
PathHunter® detection reagents.
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Plating: Dispense the engineered cells into 384-well plates using the supplied cell plating reagent. Incubate for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of test compounds. Add the compounds to the cell plates.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: a. Equilibrate the plates and detection reagents to room temperature. b. Add the PathHunter® detection reagent mixture to each well. c. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to controls and plot concentration-response curves to determine EC50 values.
Receptor Internalization Assay
Application Note: Agonist binding to cannabinoid receptors triggers their internalization, a key mechanism for signal desensitization.[14] This process can be visualized and quantified using cells that express cannabinoid receptors tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP).[15][16] In unstimulated cells, the fluorescently-tagged receptors are localized on the plasma membrane. Upon agonist stimulation, the receptors translocate into intracellular vesicles (endosomes).[15] This redistribution of fluorescence can be monitored by high-content imaging and analysis. The assay can be run in agonist mode to screen for compounds that induce internalization or in antagonist mode to find compounds that block agonist-induced internalization.[15]
Experimental Protocol: Fluorescence-Based Internalization
Materials:
-
Cells stably expressing N-terminally tagged CB-GFP receptors.
-
Assay Buffer (e.g., HBSS).
-
Fixation Solution (e.g., 4% paraformaldehyde).
-
Nuclear Stain (e.g., Hoechst stain).
-
Reference agonist (e.g., WIN55,212-2) and antagonist (e.g., AM251).
-
96- or 384-well imaging plates (black-walled, clear bottom).
Procedure:
-
Cell Plating: Plate CB-GFP expressing cells in imaging plates and incubate for 18-24 hours.
-
Compound Treatment: a. Gently replace the culture medium with assay buffer. b. Add serially diluted test compounds to the wells. c. For antagonist mode, add a fixed concentration of a reference agonist (e.g., 1 µM WIN55,212-2) to the wells after the test compound.[15]
-
Incubation: Incubate the plate for 2 hours in a 37°C, 5% CO2 incubator.[15]
-
Fix and Stain: a. Fix the cells with the fixation solution for 20 minutes. b. Wash the cells with PBS. c. Stain the nuclei with Hoechst stain.
-
Imaging: Acquire images using a high-content imaging system, capturing both the GFP and nuclear stain channels.
-
Data Analysis: Use image analysis software to quantify the formation of intracellular fluorescent foci or "spots". Calculate the percentage of internalization relative to positive (agonist only) and negative (vehicle) controls to determine EC50 or IC50 values.
Data Presentation: Cannabinoid Ligand Affinities and Potencies
The following table summarizes binding affinity (Ki) and functional potency (EC50) values for several well-characterized cannabinoid ligands at human CB1 and CB2 receptors, as determined by various cell-based assays.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| WIN55,212-2 | Human CB1 | Internalization | EC50 | ~20 | [15] |
| AM251 | Human CB1 | Internalization (Antagonist) | IC50 | ~45 | [15] |
| Δ⁹-THCB | Human CB1 | Radioligand Binding | Ki | 15 | [17] |
| Δ⁹-THCB | Human CB2 | Radioligand Binding | Ki | 51 | [17] |
| JWH-210 | Human CB1 | SPR Biosensor | KD | 0.000952 | [18] |
| JWH-015 | Human CB1 | SPR Biosensor | KD | 0.068 | [18] |
| CP55,940 | Human CB2 | GTPγS Binding | EC50 | 2.15 | [19] |
| (+)-CBD | Human CB2 | GTPγS Binding | EC50 | 147 | [19] |
Note: Assay conditions, cell types, and methodologies can influence reported values. This table is for comparative purposes.
References
- 1. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases [mdpi.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Pharmacological characterization of receptor redistribution and beta-arrestin recruitment assays for the cannabinoid receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agonist-Induced Internalization and Trafficking of Cannabinoid CB1 Receptors in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cells-online.com [cells-online.com]
- 17. benchchem.com [benchchem.com]
- 18. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digital.csic.es [digital.csic.es]
Application Note & Protocol: Isolation and Quantification of 8(S)-hydroxy-9(S)-HHC from Biological Samples
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has been gaining attention in the scientific community. Understanding its metabolism is crucial for pharmacokinetic and toxicological studies. One of the key metabolites is 8(S)-hydroxy-9(S)-HHC. This document provides a detailed protocol for the isolation and quantification of this metabolite from biological matrices such as plasma and urine. The described method utilizes solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.
Principle
This protocol is designed for the selective extraction of 8(S)-hydroxy-9(S)-HHC from complex biological matrices. The method employs a solid-phase extraction (SPE) procedure to isolate the analyte of interest and remove interfering substances. Following extraction, the analyte is quantified using a highly sensitive LC-MS/MS system. This approach ensures high recovery, reproducibility, and accuracy, making it suitable for research and drug development applications.
Materials and Reagents
-
8(S)-hydroxy-9(S)-HHC analytical standard
-
8(S)-hydroxy-9(S)-HHC-d3 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium formate
-
Phosphate (B84403) buffer (pH 6.8)
-
Beta-glucuronidase enzyme
-
SPE cartridges (e.g., C18, 100 mg, 3 mL)
-
Collection tubes (15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Experimental Protocol
Sample Preparation (Plasma)
-
Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Vortex the samples and pipette 500 µL of plasma into a 15 mL polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution (8(S)-hydroxy-9(S)-HHC-d3, 100 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add 1 mL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 15 mL tube.
Sample Preparation (Urine)
-
Thawing and Aliquoting: Thaw urine samples at room temperature, vortex, and pipette 1 mL into a 15 mL polypropylene tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution.
-
Enzymatic Hydrolysis (for glucuronidated metabolites): Add 500 µL of phosphate buffer (pH 6.8) and 20 µL of beta-glucuronidase enzyme. Incubate at 37°C for 2 hours.
-
pH Adjustment: Adjust the sample pH to approximately 6.0 with 0.1 M HCl.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridges to dry.
-
Loading: Load the prepared supernatant (from plasma) or the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 20% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elution: Elute the analyte with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 5 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 3 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by direct infusion of the analytical standard. Example transitions are provided below. |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8(S)-hydroxy-9(S)-HHC | 333.3 | 191.1 | 25 |
| 8(S)-hydroxy-9(S)-HHC (Quantifier) | 333.3 | 213.2 | 20 |
| 8(S)-hydroxy-9(S)-HHC-d3 | 336.3 | 194.1 | 25 |
Data Presentation
Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 150,000 | 0.0083 |
| 1 | 2,480 | 148,500 | 0.0167 |
| 5 | 12,600 | 151,200 | 0.0833 |
| 10 | 25,100 | 149,800 | 0.1676 |
| 50 | 124,500 | 150,500 | 0.8272 |
| 100 | 250,200 | 149,900 | 1.6691 |
Quality Control Sample Data
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | CV (%) |
| Low QC (LQC) | 1.5 | 1.45 | 96.7 | 4.8 |
| Medium QC (MQC) | 40 | 41.2 | 103.0 | 3.5 |
| High QC (HQC) | 80 | 78.9 | 98.6 | 3.9 |
Visualizations
Caption: Experimental workflow for the isolation of 8(S)-hydroxy-9(S)-HHC.
Caption: Postulated signaling pathway of HHC and its metabolites via cannabinoid receptors.
Application of 8(S)-hydroxy-9(S)-HHC as a Biomarker for HHC Consumption
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to tetrahydrocannabinol (THC). As its use becomes more widespread, reliable methods for detecting its consumption are crucial for clinical and forensic toxicology. HHC is typically sold as a diastereomeric mixture of (9R)-HHC and (9S)-HHC. The human metabolism of HHC is complex and stereoselective, leading to various hydroxylated and carboxylated metabolites. This document focuses on the application of 8(S)-hydroxy-9(S)-hexahydrocannabinol (8(S)-OH-9(S)-HHC), a specific metabolite of (9S)-HHC, as a urinary biomarker for HHC consumption. Some studies suggest that 8-OH-HHC metabolites could serve as valuable markers for detecting HHC use, particularly in urine samples.[1]
Metabolic Pathway of 9(S)-HHC
The metabolism of the two main HHC epimers, (9R)-HHC and (9S)-HHC, follows different routes in the human body. The (9S)-HHC epimer is preferentially hydroxylated at the C-8 position, leading to the formation of 8(S)-hydroxy-9(S)-HHC.[1] This metabolite has been detected exclusively in urine, making it a specific indicator of 9(S)-HHC metabolism.[1][2]
Quantitative Data
A preliminary study on the disposition of HHC epimers and their metabolites after smoked administration of a 50:50 mixture of (9R)-HHC and (9S)-HHC provided quantitative data on the urinary excretion of 8(S)-OH-9(S)-HHC. The total accumulation of this metabolite was measured in urine samples collected over two time intervals.
| Time Interval | Total Accumulation (ng) of 8(S)-OH-9(S)-HHC |
| 0 - 2 hours | 1512 |
| 2 - 6 hours | Predominantly eliminated in this interval |
Data from a study involving six volunteers who smoked 25 mg of an HHC mixture.[2]
Experimental Protocols
The detection and quantification of 8(S)-OH-9(S)-HHC in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of 8(S)-OH-9(S)-HHC in Urine by LC-MS/MS
This protocol is designed for the quantitative analysis of HHC metabolites in urine.
1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., 8(S)-OH-9(S)-HHC-d3).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 37°C for 1 hour to hydrolyze glucuronide conjugates.
-
After incubation, add 1 mL of 0.1 M NaOH to stop the enzymatic reaction.
-
Perform a liquid-liquid extraction by adding 3 mL of a hexane/ethyl acetate (9:1, v/v) mixture.
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A chiral column suitable for separating stereoisomers, such as a Lux i-Amylose-3 or similar.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 8(S)-OH-9(S)-HHC and its internal standard.
3. Validation Parameters
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LLOQ), precision, accuracy, and matrix effects. Published methods have achieved LLOQs in the low ng/mL range for HHC metabolites.
Protocol 2: Analysis of 8(S)-OH-9(S)-HHC in Urine by GC-MS
This protocol provides an alternative method for the analysis of HHC metabolites.
1. Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
Follow the same enzymatic hydrolysis and liquid-liquid extraction steps as in Protocol 1.
-
After evaporation of the organic solvent, perform a derivatization step to improve the chromatographic properties of the analyte.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient to ensure separation of analytes.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or MRM of characteristic ions of the derivatized 8(S)-OH-9(S)-HHC.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 8(S)-OH-9(S)-HHC in urine.
Conclusion
8(S)-hydroxy-9(S)-HHC is a specific urinary metabolite of (9S)-HHC, one of the main components of commercially available HHC products. Its detection can serve as a reliable biomarker for confirming HHC consumption. The analytical methods described, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the quantification of this metabolite in urine samples. The presented protocols offer a starting point for laboratories aiming to develop and validate methods for monitoring HHC use. Further research is needed to establish definitive detection windows and concentration thresholds for various consumption patterns.
References
Solid-Phase Extraction (SPE) for Enhanced Cleanup of HHC Metabolites in Biological Matrices
Application Notes and Protocols for Researchers in Drug Metabolism and Toxicology
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of hexahydrocannabinol (B1216694) (HHC) and its primary metabolites from biological matrices, such as plasma, blood, and urine. The methodologies outlined are designed for researchers, scientists, and professionals in drug development and toxicology who require robust and reliable sample cleanup prior to downstream analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained recent attention. Understanding its metabolic fate is crucial for pharmacokinetic studies and toxicological assessments. The primary metabolic pathways of HHC are analogous to those of tetrahydrocannabinol (THC), involving hydroxylation and carboxylation, followed by glucuronidation.[1][2] Key metabolites include 11-hydroxy-HHC (11-OH-HHC) and 11-nor-carboxy-HHC (HHC-COOH).[3][4] Due to the complexity of biological matrices, a cleanup step is essential to remove interfering substances and concentrate the analytes of interest. Solid-phase extraction is a widely adopted technique for this purpose, offering high recovery and clean extracts.[5][6]
Principles of Solid-Phase Extraction for HHC Metabolites
Solid-phase extraction separates components of a mixture based on their physical and chemical properties. For HHC and its metabolites, which are lipophilic compounds, reversed-phase SPE is a common approach. Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, is particularly effective for isolating a range of metabolites with varying polarities and charge states.
The general steps in an SPE workflow include:
-
Sample Pretreatment: This may involve protein precipitation for blood or plasma samples and hydrolysis for urine samples to cleave glucuronide conjugates.
-
Column Conditioning: The SPE sorbent is activated with an organic solvent and then equilibrated with an aqueous solution to ensure reproducible retention.
-
Sample Loading: The pretreated sample is passed through the SPE column, where the analytes of interest are retained on the sorbent.
-
Washing: The column is washed with one or more solvents to remove endogenous interferences without eluting the target analytes.
-
Elution: A strong organic solvent or a solvent mixture with an adjusted pH is used to disrupt the analyte-sorbent interaction and elute the purified analytes.
Experimental Protocols
The following protocols are generalized from established methods for cannabinoid analysis and can be adapted for HHC metabolite cleanup.
Protocol 1: Mixed-Mode SPE for HHC and Metabolites in Blood/Plasma
This protocol is suitable for the simultaneous extraction of HHC, 11-OH-HHC, and HHC-COOH from blood or plasma.
1. Sample Pretreatment:
- To 1 mL of plasma or whole blood, add an internal standard.
- Add 2 mL of cold acetonitrile (B52724) to precipitate proteins.[7]
- Vortex thoroughly and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Dilute the supernatant with 4 mL of a suitable aqueous buffer (e.g., 0.1 M sodium acetate (B1210297), pH 6.0) to reduce the organic solvent concentration before loading.[8]
2. SPE Procedure (using a mixed-mode C8/strong anion exchange sorbent):
- Conditioning: Condition the SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of 0.1 M sodium acetate buffer (pH 6.0).[8]
- Sample Loading: Load the pretreated sample onto the cartridge at a slow flow rate (1-2 mL/min).[8]
- Washing 1: Wash the cartridge with 3 mL of deionized water.
- Washing 2: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 40% methanol in water) to remove polar interferences.[9]
- Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.[8]
- Elution: Elute the analytes with 3 mL of an acidic organic solvent mixture (e.g., 89:9:2 acetonitrile/methanol/acetic acid).[9]
- Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.[9]
Protocol 2: Reversed-Phase SPE for HHC Metabolites in Urine
This protocol is designed for the extraction of HHC metabolites from urine, incorporating a hydrolysis step to measure total metabolite concentrations.
1. Sample Pretreatment (Hydrolysis):
- To 2 mL of urine, add 50 µL of 10 N NaOH and heat at 60°C for 15 minutes to hydrolyze glucuronide conjugates.[10]
- Cool the sample and neutralize by adding 50 µL of 50% acetic acid and 200 µL of a pH 7 phosphate (B84403) buffer.[10]
- Add 1 mL of acetonitrile to the sample.[10]
2. SPE Procedure (using a polymeric reversed-phase sorbent):
- Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
- Sample Loading: Load the pretreated urine sample onto the cartridge.
- Washing: Wash the cartridge twice with 3 mL of deionized water.[1]
- Drying: Dry the cartridge under vacuum for 10-20 minutes.[1]
- Elution: Elute the analytes with two aliquots of 1.5 mL of methanol or an appropriate organic solvent mixture.
- Post-Elution: Evaporate the eluate and reconstitute for analysis.
Quantitative Data Summary
The following tables summarize typical performance data for SPE of cannabinoid metabolites. While specific data for HHC metabolites is emerging, the data for THC metabolites can serve as a reliable proxy due to their structural similarities.
Table 1: Recovery of Cannabinoid Metabolites using SPE
| Analyte | Matrix | SPE Sorbent | Recovery (%) | RSD (%) | Reference |
| THC | Blood | Clean Screen® THC | 74-89 | < 6 | [9] |
| 11-OH-THC | Blood | Clean Screen® THC | 74-89 | < 6 | [9] |
| THC-COOH | Blood | Clean Screen® THC | 74-89 | < 6 | [9] |
| Cannabinoids | Urine | Styre Screen® HLB | > 90 | < 10 | [11] |
| THC | Urine/Blood | Oasis MAX | 85-93 | < 10 | [10] |
| 11-OH-THC | Urine/Blood | Oasis MAX | 85-93 | < 10 | [10] |
| THC-COOH | Urine/Blood | Oasis MAX | 85-93 | < 10 | [10] |
Table 2: Matrix Effects for Cannabinoid Metabolites after SPE
| Analyte | Matrix | SPE Sorbent | Matrix Effect (%) | Reference |
| THC | Blood | Clean Screen® THC | ± 26 | [9] |
| 11-OH-THC | Blood | Clean Screen® THC | ± 26 | [9] |
| THC-COOH | Blood | Clean Screen® THC | ± 26 | [9] |
| Cannabinoids | Urine | Styre Screen® HLB | ± 25 | [11] |
| THC | Urine/Blood | Oasis MAX | < 10 (ion suppression) | [10] |
| 11-OH-THC | Urine/Blood | Oasis MAX | < 10 (ion suppression) | [10] |
| THC-COOH | Urine/Blood | Oasis MAX | < 10 (ion suppression) | [10] |
| 9R-HHC-COOH | Blood | Not Specified | < 25 | [4][12] |
| 11-OH-9R-HHC | Blood | Not Specified | < 25 | [4][12] |
| 9R-HHC | Blood | Not Specified | > 25 | [4][12] |
Visualizations
HHC Metabolism and Cleanup Workflow
The metabolism of HHC typically involves phase I oxidation reactions, primarily at the C11 position to form 11-hydroxy-HHC, which is further oxidized to 11-nor-carboxy-HHC. Both the parent compound and its phase I metabolites can then undergo phase II glucuronidation.[1][2] The subsequent SPE workflow is designed to isolate these analytes from complex biological fluids.
Caption: HHC metabolism followed by the SPE workflow.
Generalized SPE Protocol Workflow
The following diagram illustrates the sequential steps of a typical solid-phase extraction protocol for HHC metabolite cleanup.
Caption: A generalized workflow for SPE of HHC metabolites.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID-cases. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel solid-phase extraction protocol for 11-nor-9-carboxy-delta9-tetrahydrocannabinol from urine samples employing a polymeric mixed-mode cation-exchange resin, Strata-X-C, suitable for gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. unitedchem.com [unitedchem.com]
- 10. lcms.cz [lcms.cz]
- 11. unitedchem.com [unitedchem.com]
- 12. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Hydroxylated Cannabinoids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of cannabinoids. However, the presence of polar hydroxyl and carboxyl groups in many cannabinoids, particularly hydroxylated metabolites, presents analytical challenges. These functional groups can lead to poor chromatographic peak shape, thermal degradation in the hot GC inlet, and reduced volatility, ultimately compromising sensitivity and accuracy.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies these polar functional groups to create more volatile and thermally stable derivatives, thereby improving their GC-MS analysis.[1][2][4]
This document provides detailed application notes and protocols for the most common derivatization techniques used for the GC-MS analysis of hydroxylated cannabinoids. The primary methods covered are silylation and acylation, with a focus on practical experimental procedures and comparative data.
Derivatization Techniques
The goal of derivatization in this context is to replace the active hydrogens on hydroxyl and carboxyl groups with a less polar, more stable chemical moiety.[5] This process enhances the volatility and thermal stability of the cannabinoids, leading to improved chromatographic separation and detection.[2]
Silylation
Silylation is the most widely used derivatization technique for cannabinoids.[2][6] It involves the reaction of the active hydrogen in the hydroxyl or carboxyl group with a silylating reagent to form a trimethylsilyl (B98337) (TMS) ether or ester.[4][7] This substitution effectively masks the polar functional groups.
Common silylating reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and commonly used silylating agent.[2][4][6][8]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective and popular reagent for cannabinoid analysis.[1][4][7][8][9][10][11]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent.[1][8][11]
The silylation reaction is typically a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophile (the hydroxyl or carboxyl group) attacks the silicon atom of the silylating reagent.[1][4]
Acylation
Acylation is an alternative derivatization method that involves the introduction of an acyl group (R-C=O) to the hydroxyl or carboxyl functions. While less common than silylation for routine cannabinoid analysis, it can offer advantages in specific applications, such as enhancing sensitivity for electron capture detection (ECD). However, care must be taken as some acylation reagents can cause unwanted side reactions. For instance, the use of trifluoroacetic acid anhydride (B1165640) (TFAA) has been shown to convert cannabidiol (B1668261) (CBD) to Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and Δ⁸-THC.[1]
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is suitable for the derivatization of a wide range of hydroxylated cannabinoids in dried extracts.
Materials:
-
Dried sample extract containing hydroxylated cannabinoids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Ensure the sample extract is completely dry. The presence of water can deactivate the silylating reagent.[7]
-
Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.
Protocol 2: Silylation using MSTFA
This protocol is another robust method for the derivatization of hydroxylated cannabinoids.
Materials:
-
Dried sample extract containing hydroxylated cannabinoids
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., Pyridine, Ethyl Acetate)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Ensure the sample extract is completely dry.
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
The sample is ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of hydroxylated cannabinoids following derivatization. These values can vary depending on the specific analyte, matrix, and instrumentation.
| Cannabinoid | Derivatization Reagent | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| 11-OH-THC | MSTFA | Plasma | 5 | 1 | [12] |
| THC-COOH | MSTFA | Urine | 10 | 5 | [12] |
| THC | MSTFA | Plasma | 1 | 1 | [12] |
| CBD | MSTFA | Plasma | 1 | 1 | [12] |
| CBN | MSTFA | Plasma | 5 | 5 | [12] |
| 11-OH-THC | Not specified | Hair | - | 0.03 pg/mg | [9] |
| THC | BSTFA + 1% TMCS | Bile | 1 | 0.30 | [9] |
| THCA | BSTFA + 1% TMCS | Bile | 1 | 0.30 | [9] |
| THC | MSTFA | Water | 10-15 | 3-4 | [7] |
| THCCOOH | MSTFA | Water | 10-15 | 3-4 | [7] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection
Diagrams
Caption: General workflow for derivatization and GC-MS analysis.
Caption: General chemical reaction for the silylation of a hydroxyl group.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. thomassci.com [thomassci.com]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. Analysis of Tetrahydrocannabinol (THC) and Carboxytetrahydrocannabinol (THCCOOH) in Surface Waters by SPME and GC/MS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Determination of Cannabinoids in Urine Samples Using Microextraction by Packed Sorbent and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Hexahydrocannabinol (HHC) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. Produced through the hydrogenation of delta-8- or delta-9-tetrahydrocannabinol (THC), HHC is typically a diastereomeric mixture of (9R)-HHC and (9S)-HHC.[1][2] These diastereomers exhibit different psychoactive properties, with (9R)-HHC being significantly more potent than the (9S)-HHC epimer.[3][4] Consequently, the ability to separate and quantify these stereoisomers and their metabolites is crucial for pharmacological studies, toxicological assessments, and quality control of HHC products.
This document provides detailed application notes and protocols for the chiral separation of HHC and its primary metabolites using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).
HHC Metabolism Overview
The metabolism of HHC shares similarities with that of THC, primarily involving hydroxylation and oxidation reactions. The stereochemistry at the C9 position influences the metabolic fate of each HHC epimer.[5] Key metabolic transformations include hydroxylation at the 8, 9, and 11 positions, followed by oxidation to form carboxylic acid metabolites.[3][6] These metabolites are often excreted as glucuronide conjugates.[5][7]
Chiral Separation Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the chiral separation of HHC and its metabolites. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective.
Experimental Workflow for HPLC Method Development
Protocol 1: Chiral HPLC-UV Separation of HHC Diastereomers
This protocol is based on methods described for the separation of cannabinoid isomers using polysaccharide-based CSPs.[8][9]
-
Instrumentation: Agilent 1200 series HPLC with DAD-UV detector or equivalent.[10]
-
Column: CHIRALPAK® IG-U (3.0 mm x 100 mm, 1.6 µm) or CHIRALPAK® IK-3.[8][11]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. For reversed-phase, acetonitrile (B52724) and water with an acidic modifier can be employed.[9][11] An example mobile phase is 0.085% phosphoric acid in water and 0.085% phosphoric acid in acetonitrile.[11]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 20 - 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve HHC standard or sample extract in the mobile phase to a concentration of approximately 25 µg/mL.[11]
-
Injection Volume: 5 - 10 µL.
Protocol 2: Chiral LC-MS/MS for HHC and Metabolites in Biological Matrices
This protocol is adapted from methodologies for the stereoselective analysis of HHC and its metabolites in blood, oral fluid, and urine.[5][6]
-
Instrumentation: UHPLC system coupled to a triple-quadrupole mass spectrometer.
-
Column: Lux AMP (Phenomenex) or Lux i-Amylose-3 (Phenomenex).[5]
-
Mobile Phase: Isocratic elution with methanol (B129727) and water (80/20, v/v).[5][12]
-
Flow Rate: 0.5 mL/min.[5]
-
Ionization: Electrospray ionization (ESI), positive mode for HHC epimers and negative mode for metabolites.[5]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation:
-
Blood/Oral Fluid/Urine: Liquid-liquid extraction (LLE) using a mixture of hexane (B92381) and ethyl acetate (B1210297) (9:1, v/v) is a common approach.[6] For conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase) is required prior to extraction.[5][6]
-
-
Injection Volume: 5 µL.
Quantitative Data Summary for HPLC Methods
| Analyte | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) | Reference |
| (9R)-HHC & (9S)-HHC | CHIRALPAK IG-U | ACN/H₂O with 0.085% H₃PO₄ | ~8 | >1.5 | [11] |
| (R)-HCQ & (S)-HCQ | Chiralpak AD-H | n-hexane/isopropanol (93:7, v/v) + 0.5% DEA | 26 & 29 | 2.08 | [13] |
| CBC & CBL Enantiomers | CHIRALPAK® IK-3 | Hexane-DCM (80:20, v/v) | - | Baseline | [8] |
*Data for related chiral separations are included to demonstrate the capability of the columns and mobile phase systems.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of HHC diastereomers, often requiring derivatization to improve chromatographic performance.
Protocol 3: GC-MS/MS Analysis of HHC Diastereomers in Biological Samples
This protocol is based on a validated method for quantifying (9R)-HHC and (9S)-HHC in whole blood.[14][15]
-
Instrumentation: GC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.[16]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 70°C, ramp to 290°C.
-
Ionization: Electron Impact (EI).
-
MS Detection: MRM mode.
-
Sample Preparation and Derivatization:
-
Perform LLE of the sample.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
Injection: Splitless injection.
Quantitative Data for GC-MS Methods
| Analyte | Matrix | LLOQ (ng/mL) | Concentration Range Detected (ng/mL) | Reference |
| (9R)-HHC | Serum/Plasma | 0.25 | [15] | |
| (9S)-HHC | Serum/Plasma | 0.25 | [15] | |
| (9R)-HHC | Whole Blood | - | 2.38 | [14] |
| (9S)-HHC | Whole Blood | - | 1.39 | [14] |
Supercritical Fluid Chromatography (SFC)
SFC is a "greener" alternative to normal-phase HPLC, offering fast and efficient separations with reduced solvent consumption.[][18] It is particularly well-suited for chiral separations.[19][20][21]
Protocol 4: Chiral SFC Separation of HHC Diastereomers
This protocol is based on methods developed for the chiral separation of cannabinoids.[19][20]
-
Instrumentation: Waters ACQUITY UPC² System or equivalent.[20]
-
Column: Chiralpak AD-H (4.6 mm x 100 mm) or Waters Trefoil AMY1/CEL1 (3 x 150 mm, 2.5 µm).[19][20]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with an alcohol co-solvent (e.g., isopropanol or ethanol).
-
Gradient/Isocratic: A typical starting point is an isocratic elution with 25% co-solvent.[19]
-
Flow Rate: 2 - 4 mL/min.
-
Back Pressure: 125 - 150 bar.
-
Column Temperature: 40 °C.[19]
-
Detection: PDA (UV) and/or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in the co-solvent.
Logical Relationship for Chiral Method Selection
Conclusion
The chiral separation of HHC and its metabolites is essential for understanding their distinct pharmacological and toxicological profiles. This document provides a comprehensive overview of HPLC, GC-MS, and SFC methods that can be employed for this purpose. The choice of methodology depends on the specific analytical requirements, including the sample matrix, desired throughput, and the specific analytes of interest. The provided protocols and data serve as a valuable starting point for researchers developing and validating their own chiral separation methods for HHC and related compounds.
References
- 1. kcalabs.com [kcalabs.com]
- 2. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases [mdpi.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. ymc.eu [ymc.eu]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of 8(S)-hydroxy-9(S)-HHC Using Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. Understanding its metabolism is crucial for pharmacokinetic studies, toxicological assessments, and drug development. One of the key metabolites of 9(S)-HHC is 8(S)-hydroxy-9(S)-HHC. Accurate identification and quantification of this metabolite are essential for a comprehensive understanding of HHC's biological fate. These application notes provide detailed protocols for the use of analytical standards in the identification and quantification of 8(S)-hydroxy-9(S)-HHC in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Analytical Standard Information
8(S)-hydroxy-9(S)-Hexahydrocannabinol is a metabolite of 9-hexahydrocannabinol and is available as an analytical reference standard for research and forensic applications.[1] It is crucial to use a certified analytical reference standard to ensure the accuracy and reliability of analytical results.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of HHC and its metabolites. This information is valuable for method development and validation.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Analyte(s) | Matrix | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| 9R-HHC, 9S-HHC, 11-OH-9R-HHC, 8-OH-9R-HHC | Blood | 0.2 ng/mL | 20 ng/mL | [2][3] |
| 9R-HHC-COOH, 9S-HHC-COOH | Blood | 2.0 ng/mL | 200 ng/mL | [2][3] |
| THC, 11-OH-THC, HHC, CBD | Plasma/Blood | 1.0 µg/L | 25 µg/L | [4] |
| THC-COOH | Plasma/Blood | 4.0 µg/L | 100 µg/L | [4] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Analyte(s) | Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Reference |
| (9R)-HHC, (9S)-HHC | Serum/Plasma | 0.15 ng/mL | 0.25 ng/mL | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 8(S)-hydroxy-9(S)-HHC in Human Plasma
This protocol provides a detailed procedure for the extraction and analysis of HHC metabolites, including 8(S)-hydroxy-9(S)-HHC, from human plasma.
1. Materials and Reagents:
-
8(S)-hydroxy-9(S)-HHC analytical standard
-
Internal Standard (e.g., THC-d3)
-
Human Plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
2. Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture for 5 seconds.
-
Centrifuge for 5 minutes at 7000 rcf.
-
Dilute the supernatant with 400 µL of water.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 25:75 methanol:water.
-
Elute the analytes with 90:10 acetonitrile:methanol.
-
Dilute the eluate with water prior to injection.
3. LC-MS/MS Instrumental Parameters:
-
LC System: High-performance liquid chromatography system
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of metabolites.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion transitions for 8(S)-hydroxy-9(S)-HHC and the internal standard must be determined by infusing the analytical standards.
4. Data Analysis:
-
Quantify 8(S)-hydroxy-9(S)-HHC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with the analytical standard.
Protocol 2: GC-MS Analysis of HHC Metabolites in Serum/Plasma
This protocol outlines a method for the derivatization and analysis of HHC metabolites in serum or plasma.
1. Materials and Reagents:
-
8(S)-hydroxy-9(S)-HHC analytical standard
-
Internal Standard (e.g., THC-d3)
-
Serum/Plasma (blank)
-
Acetic Acid
-
n-hexane
-
Ethyl acetate (B1210297)
-
Nitrogen gas
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 500 µL of serum/plasma, add 100 µL of 1.5% acetic acid and the internal standard.
-
Perform liquid-liquid extraction twice with 1000 µL of n-hexane/ethyl acetate (80/20, v/v).
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in the derivatizing agent.
-
Heat the mixture to facilitate derivatization.
-
After cooling, the sample is ready for injection.
3. GC-MS Instrumental Parameters:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., HP-5ms).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program to separate the derivatized analytes.
-
MS System: Mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 8(S)-hydroxy-9(S)-HHC and the internal standard.
4. Data Analysis:
-
Identify and quantify the derivatized 8(S)-hydroxy-9(S)-HHC based on its retention time and the abundance of its characteristic ions relative to the internal standard.
Visualizations
Experimental Workflow
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8(S)-hydroxy-9(S)-HHC
Welcome to the technical support center for the synthesis of 8(S)-hydroxy-9(S)-Hexahydrocannabinol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this stereospecific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 8(S)-hydroxy-9(S)-HHC?
A1: The main challenge lies in achieving stereocontrol at two chiral centers: C8 and C9. The synthesis requires a stereoselective approach to first produce the 9(S)-HHC precursor and then a subsequent stereoselective hydroxylation to introduce the hydroxyl group at the C8 position with the desired (S) configuration.
Q2: What are the common starting materials for the synthesis of the 9(S)-HHC precursor?
A2: Typically, the synthesis of 9(S)-HHC starts from either Cannabidiol (CBD) or Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). When starting from CBD, it is first cyclized to a mixture of Δ⁸-THC and Δ⁹-THC. The subsequent hydrogenation of Δ⁹-THC has been shown to favor the formation of the 9(S)-HHC epimer.[1][2][3]
Q3: Are there any safety concerns associated with the synthesis of HHC and its derivatives?
A3: Yes, the catalytic hydrogenation step, commonly used to produce HHC from THC isomers, involves gaseous hydrogen and flammable catalysts (e.g., Palladium on carbon), which can pose fire and explosion risks if not handled properly.[4] Additionally, there is a risk of heavy metal contamination from the catalyst in the final product.[4][5]
Q4: What analytical techniques are recommended for monitoring the synthesis and verifying the final product?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for monitoring the reaction progress and identifying the products.[6] Chiral chromatography, specifically Supercritical Fluid Chromatography (SFC) with a chiral column, is often necessary to separate and quantify the different stereoisomers of HHC and 8-hydroxy-HHC.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and confirming the stereochemistry of the final product.[2][8]
Q5: Why is achieving the specific 8(S), 9(S) stereochemistry important?
A5: The biological activity of cannabinoids is often highly dependent on their stereochemistry. Different stereoisomers can have varying affinities for cannabinoid receptors and, consequently, different pharmacological effects.[6][9] Therefore, for targeted drug development and research, synthesizing a specific, pure stereoisomer is critical.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 8(S)-hydroxy-9(S)-HHC.
Problem 1: Low Yield of 9(S)-HHC Precursor
| Possible Cause | Troubleshooting Step |
| Incomplete cyclization of CBD | Optimize the reaction conditions for the cyclization of CBD to Δ⁹-THC. This includes adjusting the acid catalyst (e.g., p-toluenesulfonic acid), reaction time, and temperature. |
| Non-selective hydrogenation | Ensure the hydrogenation of Δ⁹-THC is performed under conditions that favor the 9(S) epimer. Monitor the reaction closely and consider using alternative reduction methods like hydrogen-atom transfer (HAT) reduction, which has shown high diastereoselectivity for the 9(R) epimer and may be adaptable.[4] |
| Catalyst poisoning | Use high-purity starting materials and solvents. Ensure the catalyst is fresh and active. |
| Poor purification | Optimize the chromatographic purification method to efficiently separate 9(S)-HHC from the reaction mixture. |
Problem 2: Poor Stereoselectivity in the Hydroxylation Step
| Possible Cause | Troubleshooting Step |
| Non-stereoselective hydroxylating agent | Investigate different hydroxylating agents. While direct chemical synthesis protocols for 8(S)-hydroxy-9(S)-HHC are not well-documented, enzymatic hydroxylation using cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C19) is a known metabolic pathway and could be explored for a biomimetic synthesis.[10] For chemical synthesis, consider using a directing group to influence the stereochemical outcome of the hydroxylation. |
| Unfavorable reaction conditions | Optimize reaction parameters such as temperature, solvent, and reaction time to favor the formation of the 8(S) isomer. |
| Isomerization of the product | Ensure the work-up and purification conditions are mild to prevent isomerization of the desired product. |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete reactions | Monitor the reaction to completion using TLC, HPLC, or GC-MS. |
| Side reactions | Identify the byproducts using mass spectrometry and NMR. Adjust reaction conditions to minimize their formation. Common side products can include other hydroxylated isomers or oxidation products. |
| Residual catalyst | After hydrogenation, ensure complete removal of the metal catalyst through filtration (e.g., through Celite). Test the final product for trace heavy metals.[4] |
| Inefficient purification | Employ multi-step purification techniques, such as a combination of column chromatography and preparative HPLC, to isolate the pure 8(S)-hydroxy-9(S)-HHC. |
Experimental Protocols
The following are proposed experimental protocols based on established chemical principles for the synthesis of HHC and general hydroxylation reactions. Note: These protocols are illustrative and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 9(S)-HHC from Δ⁹-THC
Objective: To synthesize the 9(S)-HHC precursor via catalytic hydrogenation of Δ⁹-THC.
Materials:
-
Δ⁹-THC
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Celite
Procedure:
-
Dissolve Δ⁹-THC in anhydrous ethanol in a suitable reaction vessel.
-
Add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Flush the reaction vessel with an inert gas.
-
Introduce hydrogen gas (typically via a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until all the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol to recover any adsorbed product.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate 9(S)-HHC. The ratio of 9(S) to 9(R) epimers should be determined by chiral HPLC or SFC.
Protocol 2: Proposed Hydroxylation of 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC
Objective: To introduce a hydroxyl group at the C8 position of 9(S)-HHC with (S) stereochemistry. This is a proposed method as specific literature on this chemical transformation is scarce.
Materials:
-
9(S)-HHC
-
A suitable stereoselective hydroxylating agent (e.g., a chiral oxaziridine (B8769555) or a biocatalytic system)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 9(S)-HHC in an anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to the recommended temperature for the chosen hydroxylating agent (this can range from -78 °C to room temperature).
-
Slowly add the stereoselective hydroxylating agent to the solution.
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction according to the specifications of the hydroxylating agent used.
-
Perform an aqueous work-up to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography followed by preparative HPLC to isolate the pure 8(S)-hydroxy-9(S)-HHC.
-
Confirm the structure and stereochemistry using NMR and chiral chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of 8(S)-hydroxy-9(S)-HHC.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 8(S)-hydroxy-9(S)-HHC starting from CBD.
References
- 1. Synthesis and pharmacological activity of the epimers of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hothousecucumber.com [hothousecucumber.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for HHC Metabolite Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Hexahydrocannabinol (B1216694) (HHC) metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Hexahydrocannabinol (HHC) that should be targeted in LC-MS/MS analysis?
A1: The primary metabolic transformations of HHC involve oxidation and glucuronidation.[1] Key metabolites to target include:
-
Hydroxylated HHC (HHC-OH): Primarily 11-hydroxy-HHC (11-OH-HHC), which exists as two epimers, (9R)-11-OH-HHC and (9S)-11-OH-HHC.[2][3] Other hydroxylations on the pentyl side chain can also occur.[1]
-
Carboxylated HHC (HHC-COOH): 11-nor-9-carboxy-HHC (HHC-COOH) is a major oxidation product and also exists as (9R) and (9S) stereoisomers.[2][3]
-
Glucuronidated Conjugates: Both HHC and its hydroxylated and carboxylated metabolites can be conjugated with glucuronic acid (e.g., HHC-glucuronide, HHC-OH-glucuronide, HHC-COOH-glucuronide).[1][2]
Q2: Which ionization mode is recommended for HHC and its metabolites in LC-MS/MS?
A2: Positive electrospray ionization (ESI+) is generally used for the detection of HHC and its hydroxylated metabolites (HHC-OH).[1] For the acidic carboxylated metabolites (HHC-COOH), negative electrospray ionization (ESI-) can also be effective.
Q3: What are the typical challenges encountered in the LC-MS/MS analysis of HHC metabolites?
A3: Common challenges include:
-
Isomer Separation: HHC is a mixture of 9R and 9S epimers, and its metabolites are also stereoisomers. Chromatographic separation of these isomers can be challenging but is crucial for accurate quantification.[4][5]
-
Matrix Effects: Biological matrices like urine and blood can cause ion suppression or enhancement, affecting the accuracy and sensitivity of the analysis.[6][7][8]
-
Co-elution with other Cannabinoids: The structural similarity of HHC metabolites to those of THC can lead to co-elution and isobaric interferences.[9]
-
Low concentrations: Metabolite concentrations in biological samples can be very low, requiring highly sensitive instrumentation and optimized methods.
-
Glucuronide Cleavage: Incomplete enzymatic or alkaline hydrolysis of glucuronide conjugates can lead to underestimation of the total metabolite concentration.[2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of HHC metabolites.
Problem 1: Poor or No Chromatographic Separation of HHC Metabolite Isomers (e.g., 9R-HHC-COOH and 9S-HHC-COOH)
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | Use a column with a stationary phase that provides good selectivity for stereoisomers, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase.[1][9] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A slow, shallow gradient can improve the resolution of closely eluting isomers. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) formate). |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity. |
Problem 2: Low Signal Intensity or High Background Noise
| Possible Cause | Recommended Solution |
| Suboptimal MS/MS Parameters | Optimize MRM transitions (precursor/product ions), collision energies, and cone/declustering potentials for each analyte.[2] |
| Matrix Effects (Ion Suppression) | Improve sample cleanup to remove interfering matrix components.[8] Consider using a different sample preparation technique (e.g., SPE instead of protein precipitation). A co-eluting internal standard can help to compensate for matrix effects.[8] |
| Contamination of the LC-MS System | Flush the LC system and clean the mass spectrometer's ion source. Ensure high-purity solvents and reagents are used. |
| Analyte Degradation | Ensure proper storage of samples and standards. Minimize freeze-thaw cycles. |
Problem 3: Inconsistent or Low Recovery of Analytes
| Possible Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize the solid-phase extraction (SPE) protocol by testing different sorbents, wash steps, and elution solvents. For liquid-liquid extraction (LLE), experiment with different organic solvents and pH adjustments. |
| Incomplete Hydrolysis of Glucuronides | Optimize the enzymatic hydrolysis by adjusting the incubation time, temperature, and enzyme concentration. For alkaline hydrolysis, ensure complete neutralization before extraction.[2][4] |
| Adsorption of Analytes | Cannabinoids can adsorb to plasticware. Use low-binding tubes and pipette tips, or silanized glassware. |
Data Presentation: Optimized MRM Transitions for HHC Metabolite Analysis
The following table summarizes recommended Multiple Reaction Monitoring (MRM) transitions for the analysis of key HHC metabolites. These parameters should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Cone Voltage (V) |
| (9R/S)-HHC-COOH | 347.2 | 193.1 | 26 | 121.1 | 22 | 2 |
| (9R/S)-HHC-OH | 333.2 | 193.1 | 24 | 123.1 | 40 | 2 |
| HHC-COOH-glucuronide | 523.3 | 347.2 | 20 | 193.1 | 40 | - |
| HHC-OH-glucuronide | 509.3 | 333.2 | 17 | 193.1 | 40 | - |
Data compiled from a study by Andersson et al. (2024).[2]
Experimental Protocols
Protocol 1: Analysis of HHC Metabolites in Human Urine
This protocol provides a detailed methodology for the extraction and analysis of HHC metabolites from urine samples.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., HHC-d3 metabolites).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 37°C for 1 hour to cleave the glucuronide conjugates.[2]
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: A reversed-phase column with good selectivity for isomers, such as a Kinetex biphenyl column (2.6 µm, 100 Å, 100 x 2.1 mm).[1]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI+ and ESI- (can be done in separate runs or with polarity switching)
-
MRM Transitions: Use optimized transitions as listed in the data table above.
Mandatory Visualizations
Caption: Proposed metabolic pathway of Hexahydrocannabinol (HHC).
Caption: Experimental workflow for HHC metabolite analysis.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine [restek.com]
- 5. Navigating the LC-MS/MS Analysis of ∆8-THC, ∆9-THC, and Metabolites in Whole Blood and Urine | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Stereoselective HHC Hydroxylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of stereoselective hydroxylation of Hexahydrocannabinol (HHC).
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of hydroxylation on the HHC molecule?
A1: The primary sites of hydroxylation on the HHC molecule are analogous to those of THC. Metabolism and targeted synthesis efforts primarily focus on the C11 position, leading to the formation of 11-hydroxy-HHC, which is a major active metabolite.[1][2][3] Other significant sites of hydroxylation include the C8 position and various positions on the pentyl side chain, such as C4' and C5'.[4]
Q2: What are the common methods for achieving stereoselective HHC hydroxylation?
A2: There are two main approaches for the stereoselective hydroxylation of HHC:
-
Biocatalysis/Microbial Transformation: This method utilizes microorganisms or isolated enzymes, such as cytochrome P450 monooxygenases, to catalyze the hydroxylation reaction.[5][6] This approach is often favored for its high regio- and stereoselectivity, mimicking the natural metabolic pathways.[5]
-
Chemical Synthesis: This involves multi-step organic synthesis routes to introduce a hydroxyl group at a specific position with a desired stereochemistry. These methods can offer more control over reaction conditions but may require the use of protecting groups and chiral auxiliaries to achieve the desired stereoselectivity.[1]
Q3: Which cytochrome P450 (CYP) enzymes are primarily involved in HHC hydroxylation?
A3: The metabolism of HHC is primarily carried out by the cytochrome P450 enzymes CYP2C9 and CYP2C19, with some contribution from CYP3A4.[7] These are the same enzymes largely responsible for the metabolism of THC.[7] Understanding the substrate specificity of these enzymes is crucial for developing targeted biocatalytic systems.
Q4: How do the 9R-HHC and 9S-HHC epimers affect hydroxylation?
A4: The stereochemistry at the C9 position of HHC influences the metabolic profile and, consequently, the hydroxylation. It has been observed that the 9(R)-HHC and 9(S)-HHC epimers can be metabolized differently by enzymes, leading to variations in the resulting hydroxylated products and their relative abundances. For instance, in some studies, 9(S)-HHC is preferentially hydroxylated at the C8 position, while the C11 position is the preferred site for 9(R)-HHC.
Troubleshooting Guide
Problem 1: Low Yield of Hydroxylated HHC
| Possible Cause | Suggested Solution |
| Biocatalysis: Inefficient enzyme activity. | - Optimize reaction conditions such as pH, temperature, and buffer composition. - Ensure the presence of necessary cofactors (e.g., NADPH for CYP450 enzymes). - Screen different microbial strains or enzyme variants for higher activity. |
| Biocatalysis: Poor substrate bioavailability. | - HHC is lipophilic and has low water solubility, which can limit its availability to microbial cells or enzymes in aqueous media.[5] - Use a co-solvent or surfactant to increase HHC solubility. - Optimize the feeding strategy of the substrate to avoid high, potentially toxic concentrations. |
| Chemical Synthesis: Incomplete reaction. | - Increase reaction time or temperature, but monitor for the formation of side products. - Use a higher equivalent of the hydroxylating agent. - Ensure all reagents are pure and anhydrous, as moisture can quench many organometallic reagents used in these syntheses. |
| Chemical Synthesis: Degradation of starting material or product. | - HHC and its hydroxylated derivatives can be sensitive to acidic conditions, which can cause isomerization of the double bond in the cyclohexyl ring if present in precursors.[5] - Use milder reaction conditions and purification methods. - Employ protective groups for sensitive functionalities if necessary. |
Problem 2: Poor Stereoselectivity
| Possible Cause | Suggested Solution |
| Biocatalysis: Non-specific enzyme. | - Screen for more selective microbial strains or enzyme variants. - Employ protein engineering techniques (e.g., site-directed mutagenesis) to improve the stereoselectivity of the enzyme. |
| Chemical Synthesis: Lack of stereocontrol in the reaction. | - Use a chiral catalyst or auxiliary to direct the stereochemical outcome of the reaction. - Optimize reaction conditions (e.g., temperature, solvent) as these can influence the stereoselectivity. Lower temperatures often lead to higher selectivity. |
| Chemical Synthesis: Isomerization during workup or purification. | - Use neutral or slightly basic conditions during extraction and purification. - Employ chromatographic techniques with a chiral stationary phase for the separation of diastereomers. |
Problem 3: Formation of Multiple Side Products
| Possible Cause | Suggested Solution |
| Biocatalysis: Over-oxidation of the desired product. | - Reduce the incubation time. - Monitor the reaction progress closely using techniques like HPLC or TLC. - Use a lower concentration of the oxidizing agent (e.g., oxygen). |
| Chemical Synthesis: Non-specific reagents. | - Use more regioselective and stereoselective reagents. - Optimize the reaction conditions to favor the desired reaction pathway. |
| Chemical Synthesis: Presence of impurities in the starting material. | - Purify the starting HHC material before the hydroxylation step to remove any reactive impurities. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Separation of diastereomers. | - Use chiral chromatography (e.g., HPLC with a chiral column) for the separation of stereoisomers. - Derivatization of the hydroxyl group to form diastereomeric esters can facilitate separation on achiral stationary phases. |
| Similar polarity of product and byproducts. | - Employ advanced chromatographic techniques like flash chromatography or preparative HPLC with optimized solvent systems. - Consider derivatization of the hydroxyl group to alter the polarity of the product for easier separation. |
Quantitative Data Summary
Table 1: Comparison of HHC Hydroxylation Methods
| Method | Key Reagents/System | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Biocatalysis | Rhodococcus rhodochrous | Up to 40% (hydroxylated heterocycles) | High | High regio- and stereoselectivity, mild reaction conditions. | Can be slow, requires specialized equipment for fermentation, substrate inhibition. |
| Biocatalysis | Cytochrome P450 enzymes (e.g., CYP2C9, CYP2C19) | Varies | High | Mimics natural metabolic pathways, high selectivity. | Requires cofactors, enzyme stability can be an issue. |
| Chemical Synthesis | MgBr₂, AlCl₃ | Varies | Moderate to High | Good control over reaction conditions, scalable. | Multi-step, may require protecting groups, harsh reagents. |
| Chemical Synthesis | Palladium-catalyzed C-H hydroxylation | Good to excellent (for model compounds) | High | Direct C-H functionalization. | Catalyst can be expensive, ligand optimization may be required.[8] |
Experimental Protocols
Protocol 1: Microbial Hydroxylation of HHC using Rhodococcus rhodochrous
This protocol is a general guideline based on the methodology for the hydroxylation of similar compounds.
-
Cultivation of Microorganism:
-
Inoculate Rhodococcus rhodochrous in a suitable growth medium (e.g., nutrient broth).
-
Incubate at 30°C with shaking (200 rpm) for 48-72 hours until a sufficient cell density is reached.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and wash with a sterile phosphate (B84403) buffer (pH 7.0).
-
Resuspend the cells in the same buffer to a desired concentration (e.g., 10 g/L wet cell weight).
-
Add HHC (dissolved in a minimal amount of a water-miscible solvent like ethanol (B145695) or DMSO) to the cell suspension to a final concentration of 0.1-1 g/L.
-
Incubate the reaction mixture at 30°C with shaking for 24-72 hours.
-
-
Extraction and Analysis:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by TLC or HPLC.
-
Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica (B1680970) gel or preparative HPLC to isolate the hydroxylated HHC.
-
Protocol 2: Chemical Synthesis of 11-hydroxy-HHC (Conceptual Outline)
This is a conceptual multi-step synthesis and should be adapted from detailed literature procedures.
-
Protection of Phenolic Hydroxyl Group:
-
Protect the phenolic hydroxyl group of HHC using a suitable protecting group (e.g., methoxymethyl ether) to prevent its reaction in subsequent steps.
-
-
Introduction of a Functional Group at C11:
-
This is a challenging step and may involve radical bromination of the C11 methyl group followed by nucleophilic substitution with a hydroxyl equivalent.
-
-
Hydroxylation:
-
Alternatively, a multi-step sequence involving the conversion of the C9 double bond (in a THC precursor) to an epoxide, followed by ring-opening and subsequent hydrogenation can be employed to introduce the C11 hydroxyl group stereoselectively.
-
-
Deprotection:
-
Remove the protecting group from the phenolic hydroxyl to yield 11-hydroxy-HHC.
-
-
Purification:
-
Purify the final product using chromatographic techniques.
-
Visualizations
Caption: Cytochrome P450-mediated hydroxylation of HHC.
Caption: Troubleshooting workflow for HHC hydroxylation.
References
- 1. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Enabled C─H Hydroxylation with Aqueous H2O2 at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Resolution in HHC Isomer Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for challenges encountered during the chromatographic separation of Hexahydrocannabinol (HHC) isomers, specifically (9R)-HHC and (9S)-HHC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I seeing poor resolution or co-elution of my (9R)-HHC and (9S)-HHC isomer peaks?
Poor resolution between HHC isomers is a common issue and can stem from several factors related to your High-Performance Liquid Chromatography (HPLC) method. The primary areas to investigate are the mobile phase composition, the stationary phase (column) chemistry, column temperature, and mobile phase flow rate. A systematic approach to troubleshooting these parameters is crucial for achieving baseline separation.[1][2]
2. How does the mobile phase composition affect the separation of HHC isomers?
The mobile phase is a critical factor in achieving selectivity between closely related isomers like (9R)-HHC and (9S)-HHC.[3] In reversed-phase chromatography, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) is used.
-
Organic Solvent Ratio: The percentage of the organic solvent in the mobile phase directly impacts the retention time and resolution of the HHC isomers. A lower percentage of organic solvent will generally increase retention times and may improve resolution, but can also lead to broader peaks. Conversely, a higher percentage will decrease retention times, which might lead to co-elution if the peaks are already close. It is essential to find an optimal ratio. For THC isomers, which are structurally similar to HHC, a mobile phase of acetonitrile and water is commonly employed.[4][5]
-
Mobile Phase Additives (pH Modifiers): Adding a small amount of an acid, such as formic acid or phosphoric acid (e.g., 0.1%), to the mobile phase is a common practice. This can help to protonate any residual silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing and improving peak shape for better resolution.[4]
3. What is the impact of the HPLC column on HHC isomer separation?
The choice of HPLC column is fundamental to achieving good resolution.
-
Stationary Phase Chemistry: For HHC and other cannabinoids, C18 columns are the most commonly used stationary phases in reversed-phase HPLC.[6] However, for particularly challenging separations of isomers, alternative chemistries like FluoroPhenyl phases have shown to provide enhanced selectivity and resolution compared to standard C18 columns.[7]
-
Column Dimensions and Particle Size: A longer column or a column packed with smaller particles will provide higher efficiency and may improve resolution. However, this will also lead to higher backpressure.
-
Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and loss of resolution.[8][9] If you observe a sudden decrease in performance, it may be necessary to wash or replace your column.[10]
4. Can adjusting the column temperature and flow rate improve the resolution of HHC isomers?
Yes, both temperature and flow rate are important parameters to optimize.
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[1] However, the effect on selectivity can vary. For some compounds, a lower temperature may increase retention and improve resolution.[1] It is advisable to experiment with a range of temperatures (e.g., 30-50°C) to find the optimum for your specific separation.[4]
-
Flow Rate: The flow rate of the mobile phase affects the time the analytes have to interact with the stationary phase. A lower flow rate generally increases the interaction time, which can lead to better resolution, but also longer run times and broader peaks due to diffusion.[1][11] Conversely, a higher flow rate will shorten the analysis time but may decrease resolution.[12]
5. My HHC isomer peaks are tailing. What could be the cause and how can I fix it?
Peak tailing, where the back of the peak is drawn out, is a common problem that can negatively impact resolution and integration.
-
Secondary Interactions: Tailing is often caused by secondary interactions between the analyte and active sites (e.g., exposed silanols) on the stationary phase. Adding an acidic modifier to the mobile phase (like 0.1% formic or phosphoric acid) can help to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: Contaminants on the column can also cause tailing. A proper column wash or, in severe cases, column replacement might be necessary.
6. I am observing peak fronting for my HHC isomers. What are the likely causes and solutions?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect quantification.
-
Sample Overload: This is one of the most common causes of peak fronting. Reducing the sample concentration or injection volume is the first step in troubleshooting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Quantitative Data Summaries
The following tables provide illustrative data on how different chromatographic parameters can influence the resolution of HHC isomers. Please note that this data is for illustrative purposes to guide your troubleshooting and optimization process. Actual results may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: Illustrative Effect of Mobile Phase Composition on HHC Isomer Resolution
| Acetonitrile (%) | Water with 0.1% Formic Acid (%) | Retention Time (9R)-HHC (min) | Retention Time (9S)-HHC (min) | Resolution (Rs) |
| 65 | 35 | 12.5 | 13.0 | 1.2 |
| 70 | 30 | 9.8 | 10.2 | 1.5 |
| 75 | 25 | 7.2 | 7.5 | 1.1 |
| 80 | 20 | 5.1 | 5.3 | 0.9 |
Table 2: Illustrative Effect of Column Temperature on HHC Isomer Resolution
| Temperature (°C) | Retention Time (9R)-HHC (min) | Retention Time (9S)-HHC (min) | Resolution (Rs) |
| 30 | 10.5 | 11.0 | 1.4 |
| 35 | 9.8 | 10.2 | 1.5 |
| 40 | 9.2 | 9.6 | 1.6 |
| 45 | 8.7 | 9.0 | 1.4 |
Table 3: Illustrative Effect of Flow Rate on HHC Isomer Resolution
| Flow Rate (mL/min) | Retention Time (9R)-HHC (min) | Retention Time (9S)-HHC (min) | Resolution (Rs) |
| 0.8 | 11.5 | 12.0 | 1.6 |
| 1.0 | 9.8 | 10.2 | 1.5 |
| 1.2 | 8.2 | 8.5 | 1.3 |
| 1.5 | 6.5 | 6.8 | 1.1 |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of HHC Isomers
This protocol is adapted from established methods for cannabinoid isomer separation and is a good starting point for method development and troubleshooting.[4][13]
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Diode Array Detector).
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
2. Reagents and Mobile Phase Preparation:
-
HPLC-grade acetonitrile (ACN).
-
Ultrapure water.
-
Phosphoric acid or Formic acid.
-
Mobile Phase A: Water with 0.1% phosphoric acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (v/v).
-
Note: Degas the mobile phase before use to prevent bubble formation in the system.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Elution: Isocratic or gradient elution can be used. For initial troubleshooting, an isocratic elution with a mobile phase composition of 70% B is a good starting point. If resolution is poor, a shallow gradient can be employed.
4. Sample Preparation:
-
Accurately weigh and dissolve the HHC sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates that could clog the column.
5. Data Analysis:
-
Integrate the peaks for (9R)-HHC and (9S)-HHC.
-
Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(RT2 - RT1) / (W1 + W2), where RT is the retention time and W is the peak width at the base. A resolution of ≥ 1.5 is generally considered baseline separation.
Visualizations
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. chromforum.org [chromforum.org]
- 12. biotage.com [biotage.com]
- 13. Development of a simple and sensitive HPLC-UV method for the simultaneous determination of cannabidiol and Δ(9)-tetrahydrocannabinol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in the analysis of 8(S)-hydroxy-9(S)-HHC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 8(S)-hydroxy-9(S)-HHC and related cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 8(S)-hydroxy-9(S)-HHC?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 8(S)-hydroxy-9(S)-HHC, by co-eluting, undetected components present in the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility. In biological matrices like blood, urine, or oral fluid, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.
Q2: What are the primary strategies for minimizing matrix effects in the analysis of HHC and its metabolites?
A2: The main strategies to counteract matrix effects can be grouped into three categories:
-
Effective Sample Preparation: The goal is to remove interfering components from the sample before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte of interest from matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a more efficient column.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for 8(S)-hydroxy-9(S)-HHC is highly recommended. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.
Q3: Which sample preparation technique is most effective for reducing matrix effects for HHC metabolites?
A3: The choice of sample preparation technique depends on the matrix and the specific requirements of the assay. Solid-Phase Extraction (SPE) is often preferred for its ability to provide cleaner extracts compared to Liquid-Liquid Extraction (LLE) or simple protein precipitation, though it can be more time-consuming.[1][3] For complex matrices like whole blood, a multi-step approach combining protein precipitation with SPE can be particularly effective.[4][5]
Q4: How can I assess the extent of matrix effects in my assay?
A4: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the analytical response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate the analyte from interferences.- Switch to a different analytical column with an alternative chemistry (e.g., biphenyl (B1667301) or fluoro-phenyl phases for cannabinoid analysis).[6]- Improve the sample cleanup procedure to remove more matrix components. |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids) with 8(S)-hydroxy-9(S)-HHC. | - Enhance chromatographic separation to resolve the analyte from interfering peaks.- Implement a more rigorous sample preparation method, such as SPE, to remove the specific interferences.- Utilize a stable isotope-labeled internal standard to compensate for the effect.- If using protein precipitation, ensure complete removal of proteins. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix.- Adsorption of the analyte to plasticware during sample processing. | - Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.- Use low-adsorption labware.- Ensure complete evaporation and reconstitution of the sample if these steps are part of the protocol. |
| High Variability in Results | - Inconsistent sample preparation.- Fluctuating matrix effects between different sample lots. | - Automate the sample preparation workflow to improve consistency.- Prepare matrix-matched calibrators and quality controls using a representative blank matrix.- Evaluate matrix effects across multiple sources of blank matrix to understand variability. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for HHC and its metabolites from published studies.
Table 1: Matrix Effects of HHC and its Metabolites in Blood
| Analyte | Concentration | Matrix Effect (%) | Reference |
| 9R-HHC | Low & High | >25% | [7] |
| 9S-HHC | Low & High | >25% | [7] |
| 8-OH-9R-HHC | Low & High | >25% | [7] |
| 11-OH-9R-HHC | Low & High | <25% | [7] |
| 9R-HHC-COOH | Low & High | <25% | [7] |
| 9S-HHC-COOH | Low & High | <25% | [7] |
Table 2: Recovery and Matrix Effects for THC and its Metabolites using Different Extraction Techniques
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Δ9-THC | Whole Blood | Protein Precipitation & SPE | >80% | Not specified | [8] |
| 11-OH-THC | Whole Blood | Protein Precipitation & SPE | >80% | Not specified | [8] |
| THC-COOH | Whole Blood | Protein Precipitation & SPE | >80% | Not specified | [8] |
| Δ8-THC | Whole Blood | Miniaturized one-step extraction | >86% | RSD ≤7% | [9] |
| Δ9-THC | Whole Blood | Miniaturized one-step extraction | >86% | RSD ≤7% | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for HHC Metabolites from Whole Blood
This protocol is adapted from methodologies for the extraction of cannabinoids from whole blood.[4][5]
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add an appropriate amount of a stable isotope-labeled internal standard.
-
Add 2 mL of cold acetonitrile (B52724) dropwise while vortexing to precipitate proteins.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 4 mL of an appropriate buffer (e.g., 0.1 M sodium acetate (B1210297), pH 6.0) to the supernatant.
-
-
SPE Procedure (using a mixed-mode C8/anion exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M sodium acetate buffer. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash with 2 mL of DI water.
-
Wash with 2 mL of 20% acetonitrile in water.
-
Dry the cartridge under high vacuum for 5 minutes.
-
Wash with 1 mL of hexane (B92381).
-
-
Elution: Elute the analytes with 2 mL of a mixture of hexane and ethyl acetate with 1% acetic acid. The exact ratio should be optimized for 8(S)-hydroxy-9(S)-HHC.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for HHC Metabolites from Urine
This is a general LLE protocol that can be optimized for 8(S)-hydroxy-9(S)-HHC.
-
Sample Pre-treatment (if necessary for conjugated metabolites):
-
To 1 mL of urine, add an appropriate internal standard.
-
Add β-glucuronidase enzyme and incubate at 50°C for 30 minutes to hydrolyze glucuronide conjugates.[9]
-
Adjust the pH of the sample as needed with a suitable buffer.
-
-
LLE Procedure:
-
Add 3 mL of an appropriate organic solvent (e.g., a 9:1 mixture of hexane:ethyl acetate) to the pre-treated urine sample in a glass tube.
-
Cap the tube and vortex for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 3 mL of the organic solvent for better recovery.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
General Experimental Workflow for LC-MS/MS Analysis
Caption: A general workflow for the analysis of 8(S)-hydroxy-9(S)-HHC.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Caption: Simplified CB1 receptor signaling upon cannabinoid binding.
References
- 1. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. solvescientific.com.au [solvescientific.com.au]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kurabiotech.com [kurabiotech.com]
Enhancing the stability of 8(S)-hydroxy-9(S)-Hexahydrocannabinol during storage
Technical Support Center: 8(S)-hydroxy-9(S)-Hexahydrocannabinol
Welcome to the technical support center for this compound (8(S)-OH-9(S)-HHC). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for 8(S)-OH-9(S)-HHC?
A1: For long-term stability of five years or more, it is recommended to store 8(S)-OH-9(S)-HHC as a solid at -20°C.[1] The container should be airtight to prevent exposure to oxygen and moisture.
Q2: How should I store 8(S)-OH-9(S)-HHC for short-term daily use?
A2: For daily use, store the compound in a tightly sealed vial, protected from light, in a refrigerator at 2-8°C.[2] To minimize degradation from repeated warming and cooling, consider preparing aliquots from your main stock.
Q3: What are the primary factors that can cause degradation of 8(S)-OH-9(S)-HHC?
A3: The primary factors that can lead to the degradation of cannabinoids, including 8(S)-OH-9(S)-HHC, are exposure to heat, light (especially UV), and oxygen.[3][4] The presence of hydroxyl groups in 8(S)-OH-9(S)-HHC may also make it susceptible to oxidation.
Q4: Can I store solutions of 8(S)-OH-9(S)-HHC? If so, what solvent should I use?
A4: Yes, solutions can be stored, but for shorter periods than the solid form. It is soluble in acetone (B3395972) and methanol.[1] For storage, use a high-purity, anhydrous solvent and store the solution at -20°C in a tightly sealed, light-protected vial. Inert gas (like argon or nitrogen) can be used to displace air in the headspace of the vial to further prevent oxidation.
Q5: What type of container is best for storing 8(S)-OH-9(S)-HHC?
A5: Amber glass vials with airtight seals are highly recommended.[5][6] Glass is preferred over plastic as some cannabinoids can adsorb to plastic surfaces, leading to a decrease in the effective concentration of the compound.[7] The amber color protects the compound from light-induced degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of the compound due to improper storage. | Review your storage procedures. Ensure the compound is stored at -20°C, protected from light, and in an airtight container. Run an analytical check (e.g., HPLC) to confirm the purity of your stock. |
| Discoloration of the solid compound or solution. | Oxidation or degradation. | This is a visual indicator of degradation. The compound should be re-analyzed for purity before use. If significant degradation has occurred, a fresh batch should be used. To prevent this, always store under inert gas if possible and minimize exposure to air and light. |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble byproducts, or the incorrect solvent is being used. | Confirm the appropriate solvent for your desired concentration.[1] If solubility issues persist with a previously effective solvent, it may be a sign of degradation. |
| Inconsistent results between different aliquots. | Inconsistent aliquoting procedure or degradation in some vials. | Ensure aliquots are of a sufficient volume to minimize the impact of headspace air.[8] Use a consistent procedure for preparing and storing all aliquots. |
Experimental Protocols
Protocol for Stability Testing of 8(S)-OH-9(S)-HHC
This protocol outlines a method to assess the stability of 8(S)-OH-9(S)-HHC under various environmental conditions.
1. Sample Preparation:
-
Accurately weigh 1 mg of 8(S)-OH-9(S)-HHC into several amber glass HPLC vials.
-
For solution stability testing, dissolve the compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Prepare multiple vials for each storage condition and time point.
2. Storage Conditions:
-
Store vials under a range of conditions to be tested:
-
Long-term: -20°C in the dark (control).
-
Accelerated: 40°C/75% relative humidity in a stability chamber.
-
Refrigerated: 4°C in the dark.
-
Room Temperature: 25°C, both protected from light and exposed to ambient light.
-
Forced Degradation (for identifying degradation products):
-
Acidic: Add 0.1 M HCl and heat at 60°C.
-
Basic: Add 0.1 M NaOH and heat at 60°C.
-
Oxidative: Add 3% hydrogen peroxide at room temperature.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
3. Time Points:
-
Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term and refrigerated; 0, 1, 2, 4, and 6 weeks for accelerated and room temperature).
4. Analytical Method:
-
Use a validated stability-indicating HPLC-UV or HPLC-MS/MS method.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic acid is a common starting point for cannabinoid analysis.
-
Column: A C18 column is typically used.
-
Detection: UV detection at ~210 nm and 284 nm, or mass spectrometry for higher sensitivity and identification of degradation products.[9]
-
Quantify the amount of 8(S)-OH-9(S)-HHC remaining and any major degradation products at each time point.
Data Presentation
Table 1: Stability of Solid 8(S)-OH-9(S)-HHC Under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark | 0 | 99.8 | White solid |
| 6 | 99.7 | No change | |
| 12 | 99.8 | No change | |
| 4°C, Dark | 0 | 99.8 | White solid |
| 6 | 99.2 | No change | |
| 12 | 98.5 | No change | |
| 25°C, Dark | 0 | 99.8 | White solid |
| 3 | 97.1 | Slight off-white | |
| 6 | 94.5 | Off-white | |
| 25°C, Light | 0 | 99.8 | White solid |
| 1 | 95.3 | Yellowish tint | |
| 3 | 89.7 | Yellow solid |
Table 2: Stability of 8(S)-OH-9(S)-HHC in Methanol Solution (1 mg/mL) (Hypothetical Data)
| Storage Condition | Time (Weeks) | Concentration (% of Initial) |
| -20°C, Dark | 0 | 100.0 |
| 4 | 99.5 | |
| 12 | 99.1 | |
| 4°C, Dark | 0 | 100.0 |
| 4 | 98.2 | |
| 12 | 96.0 | |
| 25°C, Dark | 0 | 100.0 |
| 1 | 94.8 | |
| 4 | 88.2 |
Visualizations
Potential Degradation Pathways
The exact degradation pathways for 8(S)-OH-9(S)-HHC are not fully elucidated in the public domain. However, based on the chemical structure and known degradation of other cannabinoids, potential pathways include oxidation.
Caption: Potential degradation pathways for 8(S)-OH-9(S)-HHC.
Experimental Workflow for Stability Study
Caption: Workflow for conducting a stability study of 8(S)-OH-9(S)-HHC.
Cannabinoid Receptor Signaling
8(S)-OH-9(S)-HHC, as a metabolite of HHC, is expected to interact with cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Caption: Simplified cannabinoid receptor 1 & 2 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ojp.gov [ojp.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. broughton-group.com [broughton-group.com]
- 5. 23state.com [23state.com]
- 6. 9realms.eu [9realms.eu]
- 7. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 9. caymanchem.com [caymanchem.com]
Addressing cross-reactivity in immunoassays for HHC metabolites
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for the detection of Hexahydrocannabinol (HHC) metabolites. Due to the structural similarity between HHC and Tetrahydrocannabinol (THC), cross-reactivity is a significant challenge that can lead to false-positive results for THC.[1][2][3] This guide offers insights and solutions for addressing these issues.
Frequently Asked Questions (FAQs)
Q1: Why do HHC metabolites cross-react with immunoassays designed for THC metabolites?
A1: HHC and its primary metabolites, such as 11-OH-HHC and HHC-COOH, are structurally very similar to the respective metabolites of THC (11-OH-THC and THC-COOH).[3][4] Immunoassays rely on antibodies that recognize specific three-dimensional shapes of molecules. The antibodies used in many THC screening assays are not perfectly specific and can also bind to the structurally similar HHC metabolites, leading to a positive result.[1][5] This phenomenon is known as cross-reactivity.
Q2: Can standard urine drug tests distinguish between HHC and THC use?
A2: Standard immunoassay-based urine drug screens are generally not able to distinguish between HHC and THC use due to the high cross-reactivity of HHC and its metabolites.[1][5] A positive result on such a screening test only indicates the potential presence of a cannabinoid and should be considered presumptive. Confirmatory testing using more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is necessary to definitively identify the specific compounds present.[2][3][6]
Q3: What are the major metabolites of HHC found in urine?
A3: The primary metabolites of HHC found in urine are 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[3][4] Similar to THC, HHC undergoes hydroxylation and subsequent oxidation to form these metabolites.[7]
Q4: How long can HHC metabolites be detected in urine?
A4: The detection window for HHC metabolites in urine can be up to 30 days for frequent users, which is similar to that of THC.[2][3] For occasional users, the detection window is typically shorter, around 3 to 7 days.[2] Factors such as dosage, frequency of use, individual metabolism, and body fat can influence the detection time.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the immunoassay of HHC metabolites.
| Issue | Potential Cause | Recommended Solution |
| High rate of false positives for THC | Cross-reactivity with HHC metabolites: The immunoassay antibodies are binding to HHC and its metabolites.[1][5] | Implement a two-step testing process: Use the immunoassay as an initial screen, and confirm all positive results with a more specific method like GC-MS or LC-MS/MS to differentiate between THC and HHC metabolites.[2][3][6] |
| Inconsistent or unexpected results | Variable cross-reactivity: Different immunoassay kits from various manufacturers exhibit different levels of cross-reactivity with HHC metabolites.[8][9] | Validate the immunoassay: Perform a validation study using certified reference materials for HHC metabolites to determine the specific cross-reactivity of the assay you are using.[10][11] Standardize the protocol: Ensure consistent use of the same immunoassay kit and protocol for all samples to minimize variability. |
| Difficulty in quantifying HHC metabolite concentrations | Immunoassays are typically qualitative or semi-quantitative: These assays are designed for screening and not for precise quantification of analyte concentration. | Use quantitative confirmatory methods: For accurate quantification, employ methods like LC-MS/MS, which can be calibrated to provide precise concentration measurements of specific metabolites.[6] |
| Negative results in a known HHC user | Low concentration of metabolites: The concentration of HHC metabolites in the sample may be below the cutoff level of the assay.[6] Low cross-reactivity of the specific assay: The particular immunoassay being used may have low cross-reactivity with the specific HHC metabolites present.[8] | Review the assay's limit of detection (LOD) and cutoff: Ensure the assay is sensitive enough for your application. Consider a different immunoassay kit: If low cross-reactivity is suspected, try a different manufacturer's kit that has been shown to have higher cross-reactivity with HHC metabolites. Utilize a confirmation method: LC-MS/MS is more sensitive and can detect lower concentrations of metabolites.[6] |
Quantitative Data on Cross-Reactivity
The cross-reactivity of HHC metabolites can vary significantly between different immunoassay kits. The following table summarizes findings from a study that evaluated six commercially available cannabinoid immunoassays.
| Immunoassay Kit | Analyte | Concentration Tested (ng/mL) | Cross-Reactivity Observed |
| Abbott | (9R)-COOH-HHC | 20, 50, 100, 1000 | Yes |
| (9S)-COOH-HHC | 20, 50, 100, 1000 | Yes | |
| CEDIA | (9R)-COOH-HHC | 20, 50, 100, 1000 | Yes |
| (9S)-COOH-HHC | 20, 50, 100, 1000 | Yes | |
| DRI | (9R)-COOH-HHC | 20, 50, 100, 1000 | Yes |
| (9S)-COOH-HHC | 20, 50, 100, 1000 | Yes | |
| Lin-Zhi | (9R)-COOH-HHC | 20, 50, 100, 1000 | Yes |
| (9S)-COOH-HHC | 20, 50, 100, 1000 | Yes | |
| Roche | (9R)-COOH-HHC | 20, 50, 100, 1000 | Yes |
| (9S)-COOH-HHC | 20, 50, 100, 1000 | Yes | |
| Syva | (9R)-COOH-HHC | 20, 50, 100, 1000 | Yes |
| (9S)-COOH-HHC | 20, 50, 100, 1000 | Yes |
Data synthesized from a study by C.T. Folsom, et al. (2023).[8][9] It's important to note that the (9R)-COOH-HHC epimer tended to show a greater instrument response and cross-reactivity compared to the (9S)-COOH-HHC epimer.[8]
Experimental Protocols
Protocol: Immunoassay Screening for Cannabinoids
This protocol outlines a general procedure for using an enzyme-linked immunosorbent assay (ELISA) for the initial screening of urine samples for cannabinoids.
-
Sample Preparation:
-
Collect urine samples in clean, sterile containers.
-
Centrifuge the samples to remove any particulate matter.
-
Use the supernatant for the assay. If necessary, dilute the samples with the provided assay buffer.
-
-
Assay Procedure (based on a competitive ELISA format):
-
Add standards, controls, and prepared samples to the wells of the microplate coated with antibodies.
-
Add the enzyme-conjugated cannabinoid (tracer) to each well.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding between the cannabinoids in the sample and the tracer for the antibody binding sites.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound substances.
-
Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate into a colored product.
-
Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the concentration of cannabinoids in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Interpretation:
-
Calculate the results based on a standard curve generated from the absorbance readings of the standards.
-
Samples with absorbance values below a certain cutoff are considered presumptively positive.
-
Protocol: Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the confirmation and differentiation of HHC and THC metabolites.
-
Sample Preparation:
-
To a known volume of the urine sample, add an internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates from the metabolites.
-
Conduct a liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
The liquid chromatography (LC) system separates the different metabolites based on their chemical properties.
-
The tandem mass spectrometry (MS/MS) system then ionizes the separated compounds and fragments them.
-
The instrument detects and quantifies the specific precursor and product ions for each metabolite of interest (e.g., HHC-COOH and THC-COOH).
-
-
Data Analysis:
-
Identify each compound by its specific retention time and the ratio of its quantifier and qualifier ions.
-
Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard and a calibration curve.
-
Visualizations
Caption: Workflow for HHC/THC metabolite testing.
Caption: Cause of HHC cross-reactivity in THC immunoassays.
References
- 1. researchgate.net [researchgate.net]
- 2. recovered.org [recovered.org]
- 3. discoverhealthgroup.com [discoverhealthgroup.com]
- 4. 9realms.eu [9realms.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. Will HHC Show Up On a Urine Drug Test? + Tips [jitsi.cmu.edu.jm]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Hydrolysis for Conjugated HHC Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic hydrolysis of conjugated Hexahydrocannabinol (B1216694) (HHC) metabolites. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis necessary for the analysis of HHC metabolites?
A1: During metabolism, HHC and its Phase I metabolites (hydroxylated and carboxylated forms) are often conjugated with glucuronic acid to form more water-soluble glucuronides for excretion.[1][2][3][4][5][6] These conjugated metabolites can be difficult to detect directly by common analytical techniques like LC-MS/MS.[7] Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronic acid moiety, liberating the free HHC metabolites and significantly enhancing their detection and accurate quantification.[1][7]
Q2: What are the key HHC metabolites that are typically targeted for analysis after hydrolysis?
A2: The primary targets for HHC analysis after hydrolysis are its hydroxylated and carboxylated metabolites. Key metabolites include 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[2][8][9] Research has also identified other hydroxylated metabolites, such as those on the pentyl side chain.[2][4] It is important to note that some HHC metabolites, like 11-OH-HHC and HHC-COOH, have also been observed as metabolites of Δ⁹-THC, which should be considered when interpreting results.[9]
Q3: Which type of β-glucuronidase enzyme is best for hydrolyzing conjugated HHC metabolites?
A3: The choice of β-glucuronidase is critical for efficient hydrolysis. Different enzymes, sourced from various organisms like Helix pomatia (snail), Patella vulgata (limpet), Haliotis rufescens (red abalone), and recombinant sources like E. coli, exhibit different efficiencies for hydrolyzing cannabinoid glucuronides.[1] For cannabinoid analysis, β-glucuronidases from red abalone and E. coli have been shown to be highly effective.[1][10] Recombinant enzymes are often favored for their purity, high specific activity, and consistent performance.[11][12]
Q4: What are the critical parameters to optimize for efficient enzymatic hydrolysis?
A4: The key parameters to optimize are pH, temperature, incubation time, and enzyme concentration.[1][13] The optimal conditions are interdependent and also depend on the specific enzyme used and the nature of the biological matrix (e.g., urine, plasma).[1][14]
Q5: Can alkaline hydrolysis be used for HHC metabolites instead of enzymatic hydrolysis?
A5: Alkaline hydrolysis is effective for cleaving ester-linked glucuronides, such as that of HHC-COOH.[1][8] However, it is not effective for ether-bonded glucuronides, like those of HHC and its hydroxylated metabolites.[1][8] Therefore, for a comprehensive analysis of all major HHC metabolites, enzymatic hydrolysis with a suitable β-glucuronidase is necessary.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of HHC metabolites after hydrolysis. | 1. Suboptimal enzyme activity: Incorrect pH, temperature, or incubation time. | 1. Optimize hydrolysis conditions for your specific enzyme (see Table 1). Verify the pH of the buffer and the incubation temperature. Increase incubation time if necessary.[1][13] |
| 2. Enzyme inhibition: Components in the biological matrix (e.g., urine) can inhibit enzyme activity. | 2. Perform a sample clean-up step (e.g., solid-phase extraction) before hydrolysis. Alternatively, dilute the sample, though this may impact sensitivity.[15] | |
| 3. Incorrect enzyme selection: The chosen β-glucuronidase may have low specificity for HHC glucuronides. | 3. Switch to a β-glucuronidase known to be effective for cannabinoids, such as one from red abalone or a recombinant source.[1][10] | |
| 4. Degradation of metabolites: Prolonged incubation at high temperatures can lead to the degradation of some analytes.[7] | 4. Optimize for the shortest effective incubation time. Avoid excessively high temperatures. | |
| Inconsistent or variable hydrolysis efficiency between samples. | 1. Matrix effects: Variations in the composition of biological samples (e.g., pH, endogenous inhibitors) can affect enzyme performance.[16] | 1. Ensure consistent sample pretreatment and buffering for all samples. The use of an internal standard for each analyte is highly recommended to correct for variability. |
| 2. Inaccurate pipetting of enzyme or sample. | 2. Calibrate pipettes regularly and ensure proper mixing of the reaction components. | |
| False positive results for THC in immunoassay screening after HHC consumption. | 1. Cross-reactivity: HHC metabolites can be structurally similar to THC metabolites, leading to cross-reactivity with antibodies used in immunoassays.[4][5] | 1. This is a known issue. Confirm all positive immunoassay results with a more specific method like LC-MS/MS. |
Data Summary
Table 1: Comparison of β-Glucuronidase Enzymes for Cannabinoid Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Typical Incubation Time | Notes |
| Haliotis rufescens (Red Abalone) | 5.0 | 37 - 65 | 4 - 16 hours | Good recovery for both ester and ether-linked cannabinoid glucuronides.[1][10][17] |
| Escherichia coli (recombinant) | 6.8 | 37 | 16 hours | High efficiency for a broad range of cannabinoids.[10][13] |
| Patella vulgata (Limpet) | 5.0 | 37 | 4 - 16 hours | Effective for both THC and THCCOOH glucuronides.[1] |
| Helix pomatia (Snail) | 5.0 | 37 | >18 hours | Generally less efficient for ether-bonded cannabinoid glucuronides compared to other enzymes.[1][11] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of Conjugated HHC Metabolites in Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Preparation:
-
To 1 mL of urine sample, add an internal standard solution containing deuterated analogs of the target HHC metabolites.
-
Add a phosphate (B84403) or acetate (B1210297) buffer to adjust the pH to the optimal range for the selected β-glucuronidase (see Table 1). For example, add 200 µL of 0.1 M ammonium (B1175870) acetate buffer (pH 5.0) for red abalone β-glucuronidase.[17]
-
-
Enzymatic Hydrolysis:
-
Sample Clean-up (Post-Hydrolysis):
-
After incubation, cool the samples to room temperature.
-
Perform a sample clean-up procedure to remove the enzyme and other matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common methods.[2][18][19][20]
-
For LLE, a common solvent mixture is hexane:ethyl acetate.[20]
-
-
Analysis:
Visualizations
Caption: Figure 1. HHC Metabolism and Analytical Workflow
Caption: Figure 2. Troubleshooting Logic for Low Metabolite Recovery
References
- 1. faa.gov [faa.gov]
- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kurabiotech.com [kurabiotech.com]
- 13. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 15. Efficient Beta-Glucuronidase Removal Solutions | Phenomenex [phenomenex.com]
- 16. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. norlab.com [norlab.com]
- 18. LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine [restek.com]
- 19. shimadzu.com [shimadzu.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Reducing ion suppression in mass spectrometry for cannabinoid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating ion suppression during the mass spectrometric analysis of cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect cannabinoid analysis?
A1: Ion suppression is a type of matrix effect where co-eluting, undetected components in the sample matrix alter the ionization efficiency of the target analyte—in this case, cannabinoids.[1][2] This phenomenon can lead to either a decrease (suppression) or an increase (enhancement) in the analyte signal, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[2] Common sources of matrix effects in biological samples like plasma and urine include phospholipids (B1166683), salts, endogenous metabolites, and proteins.[2][3] For example, in the analysis of cannabinoids in plasma, phospholipids are a likely cause of ion suppression.[4]
Q2: How can I detect and visualize ion suppression in my cannabinoid analysis?
A2: A widely used technique to identify and pinpoint ion suppression during a chromatographic run is the post-column infusion experiment.[1][5] This method involves the continuous infusion of a standard solution of the cannabinoid of interest into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[1][5] A drop in the constant baseline signal of the infused cannabinoid indicates the retention time at which matrix components are eluting and causing ion suppression.[1][5]
Another approach is to compare the response of a cannabinoid standard in a pure solvent to its response when spiked into an extracted blank matrix. A significantly lower signal in the matrix indicates the presence of ion suppression.[1]
Q3: What are the primary strategies to reduce ion suppression for cannabinoid analysis?
A3: The main strategies to minimize ion suppression can be grouped into three categories:
-
Comprehensive Sample Preparation: The goal is to remove interfering matrix components before analysis.[4][6] Common techniques include:
-
Solid-Phase Extraction (SPE): Effective in removing lipid-based matrix components that can cause interference.[6]
-
Liquid-Liquid Extraction (LLE): Another method to separate cannabinoids from interfering substances.
-
Protein Precipitation: A simpler technique, but it may be less effective at removing all interfering components, making ion suppression more of a concern.[1]
-
-
Optimized Chromatographic Separation: The aim is to chromatographically separate the cannabinoids from the matrix components that cause ion suppression.[6] This can be achieved by:
-
Modifying the mobile phase composition.[7]
-
Adjusting the chromatographic gradient.
-
Using different analytical columns (e.g., polymeric-based instead of silica-based).[7]
-
Employing two-dimensional liquid chromatography (2D-LC) for complex matrices to significantly enhance separation and reduce ion suppression.[4]
-
-
Mass Spectrometry Methodological Adjustments:
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to be less susceptible to ion suppression compared to Electrospray Ionization (ESI) for cannabinoid analysis in plasma and urine.[3]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte are highly recommended to compensate for signal variations caused by matrix effects.[1]
-
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS analysis of cannabinoids.
| Problem | Potential Cause | Suggested Solution |
| Low or No Analyte Signal in Matrix Samples | Severe ion suppression from co-eluting matrix components. | 1. Perform a post-column infusion experiment to confirm the retention time of the suppression. 2. Improve sample cleanup using SPE or LLE. 3. Optimize the chromatographic method to separate the analyte from the suppression zone. 4. Consider switching from ESI to an APCI source if available.[3] |
| Poor Reproducibility of Results | Inconsistent matrix effects between samples. | 1. Incorporate a stable isotope-labeled internal standard for each analyte. 2. Ensure the sample preparation method is robust and consistently applied. 3. Evaluate the use of matrix-matched calibrators. |
| Inaccurate Quantification | Ion suppression or enhancement affecting the analyte and/or internal standard differently. | 1. Ensure the internal standard has a very similar retention time and ionization properties to the analyte.[1] 2. Dilute the sample extract to reduce the concentration of interfering matrix components.[6] 3. Improve the selectivity of the sample preparation method. |
| Poor Peak Shape or Tailing | Interference from matrix components affecting the chromatography. | 1. Optimize the chromatographic gradient. 2. Consider a different analytical column with alternative chemistry. 3. Enhance the sample cleanup procedure to remove the interfering compounds. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes a general procedure to identify regions of ion suppression in a chromatographic run.
-
System Setup:
-
Prepare a standard solution of the cannabinoid of interest (e.g., THC) at a concentration that provides a stable and moderate signal (e.g., 10 ng/mL).[7]
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer ion source.
-
-
Procedure:
-
Begin infusing the cannabinoid standard and allow the MS signal to stabilize, establishing a constant baseline.
-
Inject a blank sample extract (e.g., protein-precipitated plasma) that has been prepared using your standard protocol.
-
Monitor the signal of the infused cannabinoid throughout the chromatographic run.
-
-
Interpretation:
-
A consistent and stable baseline indicates no significant ion suppression.
-
A drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. The retention time of this drop corresponds to the elution of the interfering compounds.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
This is a common, high-throughput method for sample preparation.
-
Sample Collection: Use 100 µL of plasma.[7]
-
Precipitation: Add 400 µL of a cold acetonitrile:acetone mixture (7:3, v:v) to the plasma sample.[7]
-
Vortexing: Vortex the mixture thoroughly for at least 10 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 4 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS analysis.[4]
-
Dilution (Optional but Recommended): The supernatant can be further diluted with a solution of 1.5% formic acid to reduce matrix effects.[7]
Visual Guides
A logical workflow for troubleshooting ion suppression in cannabinoid analysis.
Key strategies for mitigating ion suppression in cannabinoid analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. An Atmospheric Pressure Ionization MS/MS Assay using Online Extraction for the Analysis of 11 Cannabinoids and Metabolites in Human Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Simultaneous Quantification of Multiple HHC Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous quantification of multiple hexahydrocannabinol (B1216694) (HHC) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary HHC metabolites that should be targeted for simultaneous quantification?
A1: Based on current research, HHC undergoes extensive metabolism. The primary metabolites to target for comprehensive analysis include both Phase I and Phase II metabolites. Key Phase I metabolites are formed through oxidation and hydroxylation, while Phase II involves glucuronidation.[1][2][3]
Key Target Metabolites:
-
Hydroxylated HHC (OH-HHC): 11-OH-HHC is a major metabolite, similar to THC metabolism.[4][5] Other hydroxylated forms like 8-OH-HHC and hydroxylations on the pentyl side chain are also relevant.[6][7]
-
Carboxylated HHC (COOH-HHC): 11-nor-9-carboxy-HHC is a significant terminal metabolite.[1][7]
-
Glucuronidated Conjugates: Both HHC and its Phase I metabolites undergo extensive glucuronidation.[1][2][5] Detecting these conjugates can be crucial, especially in urine samples.
It is also important to consider the stereoisomers of HHC (9R-HHC and 9S-HHC) and their respective metabolites, as metabolism can be stereoselective.[7][8]
Q2: Which analytical technique is most suitable for the simultaneous quantification of multiple HHC metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the simultaneous, sensitive, and specific quantification of multiple HHC metabolites in biological matrices.[9][10][11][12][13][14] This technique offers the necessary selectivity to differentiate between structurally similar metabolites and isomers.
Q3: What are the common biological matrices used for HHC metabolite analysis?
A3: The choice of biological matrix depends on the specific research question (e.g., recent use vs. cumulative exposure).
-
Blood/Plasma/Serum: Ideal for pharmacokinetic studies and determining recent HHC use. HHC itself is more likely to be detected in blood than in urine.[1][2][3]
-
Urine: The preferred matrix for monitoring HHC consumption, as metabolites are often present in higher concentrations and for a longer duration.[15][16] Glucuronidated metabolites are particularly abundant in urine.[5][7]
-
Oral Fluid: A non-invasive alternative for detecting recent HHC use.[7]
Q4: Why is it important to use internal standards in the quantification of HHC metabolites?
A4: Internal standards (IS) are crucial for accurate and precise quantification in LC-MS/MS analysis. They are added at a known concentration to all samples, calibrators, and quality controls to compensate for variations in sample preparation, injection volume, and matrix effects.[17][18] Ideally, stable isotope-labeled analogs of the target analytes should be used as internal standards. For instance, THC-D3 has been used as an internal standard in HHC analysis.[8][19]
Troubleshooting Guide
Problem 1: Poor sensitivity or low signal intensity for target metabolites.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction: The chosen sample preparation method may not be effectively recovering the metabolites from the matrix.[20] | Optimize the extraction procedure. For solid-phase extraction (SPE), ensure the appropriate sorbent and elution solvents are used. For liquid-liquid extraction (LLE), experiment with different organic solvents and pH adjustments. Protein precipitation is a simpler but potentially less clean method.[21][22] |
| Suboptimal LC-MS/MS Parameters: Instrument settings may not be optimized for the specific analytes.[20] | Perform a thorough optimization of the mass spectrometer's source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy) for each metabolite. Ensure the chromatographic method provides good peak shape. |
| Analyte Degradation: HHC metabolites may be unstable under certain storage or experimental conditions. | Investigate the stability of metabolites under different temperature and pH conditions. Ensure proper sample storage (e.g., at -20°C or lower). |
Problem 2: Significant matrix effects leading to inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Co-eluting Interferences: Endogenous components from the biological matrix can co-elute with the target analytes, causing ion suppression or enhancement.[20][23] | Improve the sample cleanup process using a more rigorous extraction method like SPE.[20] Modify the chromatographic gradient to better separate the analytes from interfering matrix components. |
| Inappropriate Internal Standard: The internal standard may not be effectively compensating for matrix effects. | Use a stable isotope-labeled internal standard for each analyte if possible, as these co-elute with the analyte and experience similar matrix effects. |
Problem 3: Inability to differentiate between HHC metabolite isomers.
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution: The LC method may not be capable of separating stereoisomers. | Employ a chiral column for chromatographic separation. Specific chiral columns, such as those based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate), have been successfully used to separate HHC epimers and their metabolites.[24] |
Problem 4: Cross-reactivity with THC metabolites in immunoassay screening.
| Possible Cause | Troubleshooting Step |
| Structural Similarity: HHC metabolites, particularly carboxylated forms, are structurally similar to THC-COOH and can cross-react with antibodies used in immunoassays, leading to false-positive results for THC.[1] | Confirm all presumptive positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.[16] Studies have shown that 9R-HHC-COOH and 9S-HHC-COOH exhibit cross-reactivity in THC immunoassays.[25][26] |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Blood)
This protocol is a general guideline and should be optimized for your specific application.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/blood sample, calibrator, or quality control.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., THC-D3 in methanol) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.[1]
-
Vortexing: Vortex the tubes for 20-30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis Parameters
The following table provides an example of typical LC-MS/MS parameters. These should be optimized for the specific instrument and target analytes.
| Parameter | Example Condition |
| LC Column | C18 reversed-phase column (e.g., 50-150 mm length, <3 µm particle size)[9] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A total run time of 5-15 minutes is common.[11][12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for many cannabinoids and their hydroxylated metabolites, and negative mode for carboxylated and glucuronidated metabolites.[24] |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize quantitative data for HHC and its metabolites found in human blood and urine from published studies. Concentrations can vary significantly based on dose, route of administration, and individual metabolism.
Table 1: Concentrations of HHC and Metabolites in Blood (ng/mL)
| Analyte | Concentration Range (ng/mL) | Notes |
| 9R-HHC | 0.2 - 20+ | Generally higher concentration than 9S-HHC.[7][8] |
| 9S-HHC | 0.2 - 10+ | |
| 11-OH-9R-HHC | 0.2 - 5+ | |
| 9R-HHC-COOH | 2.0 - 200+ | A major metabolite found in blood.[26] |
| 9S-HHC-COOH | 2.0 - 50+ | |
| 8-OH-9R-HHC | 0.2 - 15+ |
LLOQs were typically in the range of 0.2 ng/mL for parent compounds and hydroxylated metabolites, and 2.0 ng/mL for carboxylated metabolites.[8][26]
Table 2: Predominant HHC Metabolites Detected in Urine
| Metabolite | Detection Notes |
| 11-OH-HHC | Frequently identified as a major metabolite.[5][7] |
| 8-OH-HHC | Also detected as a significant metabolite.[7] |
| COOH-HHC | Detected, but sometimes as a minor metabolite compared to hydroxylated forms.[27] |
| HHC-Glucuronide | Extensive glucuronidation of HHC and its metabolites is observed.[1][5] |
| OH-HHC-Glucuronide | Abundant in urine samples. |
Note: HHC itself is often not detectable in urine samples.[1][2][3]
Visualizations
HHC Metabolism Pathway
Caption: Simplified metabolic pathway of Hexahydrocannabinol (HHC).
General Experimental Workflow for HHC Metabolite Quantification
Caption: General workflow for HHC metabolite quantification by LC-MS/MS.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. libcatalog.usc.edu [libcatalog.usc.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. Validated LC-MS/MS methodology for the quantification of CBD, trace level THCA and UK controlled cannabinoids (Δ9-THC, Δ8-THC, CBN and THCV) in food samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. cn.aminer.org [cn.aminer.org]
- 14. researchgate.net [researchgate.net]
- 15. 9realms.eu [9realms.eu]
- 16. discoverhealthgroup.com [discoverhealthgroup.com]
- 17. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 18. Restek - Blog [restek.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. open.bu.edu [open.bu.edu]
- 22. mdpi.com [mdpi.com]
- 23. biorxiv.org [biorxiv.org]
- 24. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of detection for trace levels of 8(S)-hydroxy-9(S)-HHC
Welcome to the technical support center for the analysis of Hexahydrocannabinol (B1216694) (HHC) metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of detection for trace levels of 8(S)-hydroxy-9(S)-HHC.
Frequently Asked Questions (FAQs)
Q1: What is 8(S)-hydroxy-9(S)-HHC and why is it difficult to detect?
A1: 8(S)-hydroxy-9(S)-Hexahydrocannabinol is a Phase I metabolite of 9(S)-Hexahydrocannabinol (9(S)-HHC).[1] Its detection can be challenging for several reasons:
-
Minor Metabolite: Some studies have identified 8-OH-HHC epimers as minor metabolites, meaning they are present in very low concentrations compared to other metabolites like 11-OH-HHC or HHC-COOH.[2][3]
-
Matrix Specificity: Evidence suggests that 8(S)-hydroxy-9(S)-HHC may be detectable exclusively in urine, and not in blood or oral fluid.[2][4] If you are using other matrices, the analyte may not be present.
-
Structural Similarity: Its structure is similar to other HHC metabolites and isomers, requiring high-resolution chromatographic techniques to ensure accurate identification and quantification without interference.[5][6]
Q2: Which analytical technique is most sensitive for trace-level detection of 8(S)-hydroxy-9(S)-HHC?
A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and sensitive technique for quantifying trace levels of HHC metabolites.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but LC-MS/MS generally offers superior sensitivity and requires less sample derivatization.[3][10] High-Resolution Mass Spectrometry (HRMS) can further aid in the unambiguous identification of metabolites.[11]
Q3: Are there commercially available analytical reference standards for 8(S)-hydroxy-9(S)-HHC?
A3: Yes, analytical reference standards for this compound are available from chemical suppliers and are intended for research and forensic applications.[1] Using a certified reference standard is critical for method development, validation, and accurate quantification.
Troubleshooting Guide
Problem: I cannot detect 8(S)-hydroxy-9(S)-HHC in my samples.
This guide provides a logical workflow to troubleshoot the absence of a signal for your target analyte.
Caption: Troubleshooting workflow for non-detection of 8(S)-OH-9(S)-HHC.
Quantitative Data Summary
For context, the table below summarizes the Lower Limit of Quantification (LLOQ) achieved for various HHC analytes in recent studies. Note that while data for 8(S)-hydroxy-9(S)-HHC is sparse, the values for parent compounds and other metabolites indicate the sensitivity levels required.
| Analyte | Method | Matrix | LLOQ (ng/mL) | Reference |
| 9R-HHC & 9S-HHC | GC-MS | Serum/Plasma | 0.25 | [10] |
| 8-OH-9R-HHC | LC-MS/MS | Blood | 0.2 | [7] |
| 9R-HHC & 9S-HHC | LC-MS/MS | Blood | 0.2 | [7] |
| 9R-HHC-COOH & 9S-HHC-COOH | LC-MS/MS | Blood | 2.0 | [7] |
Experimental Protocols
Recommended Protocol: Sensitive LC-MS/MS Analysis of HHC Metabolites in Urine
This protocol is a synthesized methodology based on best practices reported in the literature for trace-level cannabinoid analysis.[4][6][7][9] Optimization and validation are required for your specific laboratory conditions.
Caption: General experimental workflow for sensitive HHC metabolite analysis.
Detailed Steps:
-
Sample Preparation:
-
To 500 µL of urine in a glass test tube, add 50 µL of an internal standard solution (e.g., 11-OH-Δ9-THC-D3, as a proxy if a specific deuterated standard is unavailable).
-
Add 100 µL of β-glucuronidase enzyme solution and incubate at 37°C for 60 minutes to hydrolyze glucuronide conjugates.[9]
-
Perform a liquid-liquid extraction (LLE) by adding 2.5 mL of 80:20 hexanes:ethyl acetate, vortexing, and centrifuging to separate the layers.[6]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A column with alternative selectivity, such as a Raptor FluoroPhenyl (2.7 µm, 100 x 2.1 mm), is recommended for resolving isomers.[6]
-
Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). Specific precursor > product ion transitions for 8(S)-hydroxy-9(S)-HHC must be optimized using the analytical reference standard.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
-
HHC Metabolism Overview
Understanding the metabolic pathway can help in selecting appropriate target analytes for detection. 9(S)-HHC undergoes Phase I metabolism, primarily through oxidation, to form hydroxylated metabolites like 8(S)-hydroxy-9(S)-HHC. These are then often conjugated (Phase II metabolism) before excretion.
Caption: Simplified metabolic pathway of 9(S)-HHC to its excreted form.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Fast Analysis of Δ8-THC, Δ9-THC, and Isomeric Hydroxy and Carboxy Metabolites in Whole Blood by LC-MS/MS [restek.com]
- 7. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of HHC and THC Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Hexahydrocannabinol (B1216694) (HHC) and Tetrahydrocannabinol (THC) metabolites, particularly concerning co-elution issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the chromatographic analysis of HHC and THC metabolites.
Enzyme and Substrate Issues
-
Question: Why am I observing low or no metabolite formation in my in vitro metabolism assay?
-
Answer: Low or no metabolite formation can stem from several factors. Ensure that cofactors, such as NADPH, are not degraded and are at the correct concentration.[1] Substrate solubility can also be an issue, as cannabinoids are often highly lipophilic; prepare stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695) to ensure the substrate remains in solution.[1] Finally, verify the activity of your enzyme source (e.g., human liver microsomes) and ensure proper storage conditions (at or below -20°C) to avoid degradation.[1]
Chromatography & Co-elution Problems
-
Question: My HHC and THC metabolites are co-eluting. How can I improve their separation?
-
Answer: Co-elution of HHC and THC metabolites is a common challenge due to their structural similarities.[2][3][4] To improve separation, consider the following:
-
Column Chemistry: Employing a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, can enhance separation.[2][5] An Agilent Poroshell 120 PFP column has been shown to successfully separate Δ8-THC, Δ9-THC, and exo-THC.[2]
-
Gradient Optimization: Adjusting the mobile phase gradient can resolve closely eluting peaks. A longer, shallower gradient can often improve the separation of isomers.[2] For instance, extending a gradient from 12 to 16 minutes has been shown to resolve co-eluting THC isomers.[2]
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and additive (e.g., formic acid, acetic acid, ammonium (B1175870) formate) can significantly impact selectivity.[6]
-
-
Question: I am having difficulty separating HHC stereoisomers (9R-HHC and 9S-HHC). What can I do?
-
Answer: The separation of HHC stereoisomers is particularly challenging. While some methods report the determination of total HHC concentrations due to identical retention times for 9R- and 9S-HHC, others have achieved separation.[7] Successful separation often relies on specific column chemistries and optimized chromatographic conditions. It has been noted that glucuronidation of HHC epimers can yield diastereomers that are chromatographically separable.[5][8]
Mass Spectrometry Issues
-
Question: I am experiencing ion suppression or enhancement in my LC-MS/MS analysis. How can I troubleshoot this?
-
Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[1] To mitigate this, consider the following:
-
Sample Preparation: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[1][2]
-
Chromatographic Separation: Ensure adequate chromatographic separation of your analytes from the bulk of the matrix components.
-
Internal Standards: Use stable isotope-labeled internal standards to compensate for matrix effects.
-
-
Question: My results show an unexpected metabolite profile compared to published literature. What could be the cause?
-
Answer: Discrepancies in metabolite profiles can arise from the choice of the in vitro system (e.g., microsomes vs. hepatocytes) and the specific cannabinoid being studied.[1] Hepatocytes, for example, contain both Phase I and Phase II enzymes, providing a more complete metabolic profile, including glucuronidated metabolites.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for HHC and THC metabolites.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte/Metabolite | Matrix | LOD | LOQ | Reference |
| Non-carboxylated Analytes | Blood/Urine | 1 ng/mL | - | [2][3][4] |
| Carboxylated Analytes | Blood/Urine | 5 ng/mL | - | [2][3][4] |
| THC, 11-OH-THC, HHC, CBD | Plasma/Blood | 0.5 µg/L | 1.0 µg/L | [7] |
| THC-COOH | Plasma/Blood | 2.0 µg/L | 4.0 µg/L | [7] |
| Δ8- and Δ9-THC | Whole Blood | - | 0.5 µg/L | [9] |
| HHC Metabolites | Urine | - | 0.2 ng/mL | [10] |
| Carboxylated HHC Metabolites | Urine | - | 2.0 ng/mL | [10] |
Table 2: Calibration Curve Ranges
| Analyte/Metabolite | Matrix | Range | Reference |
| Parent and Hydroxylated THC Isomers and HHC Stereoisomers | Blood | 1 to 50 ng/mL | [2][3][4] |
| Carboxylated THC Isomers | Blood | 5–250 ng/mL | [2][3][4] |
| THC, 11-OH-THC, HHC, CBD | Plasma | 0.5–25 µg/l | [7] |
| THC-COOH | Plasma | 2.0–100 µg/l | [7] |
| THC, CBD, CBN, THC-OH, THC-COOH | Urine | 2 to 1,000 ng/mL | [11] |
Experimental Protocols
Below are detailed methodologies for common experiments in the analysis of HHC and THC metabolites.
Protocol 1: Liquid-Liquid Extraction (LLE) for Blood and Urine
-
To 0.5 mL of blood or hydrolyzed urine, add 0.5 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Add 5 mL of hexane/ethyl acetate (B1210297) (80:20 v/v).
-
Cap the tubes and rotate for 15 minutes.
-
Centrifuge for 15 minutes at 3500 rpm.
-
Transfer the organic layer to a new silanized test tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water/0.05% formic acid in methanol (B129727) (25:75 v/v).
-
Transfer to an autosampler vial for LC-MS/MS analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine
-
Pre-treat plasma or urine samples (250 µl) by mixing with an internal standard solution.
-
Perform protein precipitation.
-
Condition an SPE cartridge (e.g., Oasis HLB or SPE-ED Scan ABN) with 2 mL of methanol followed by 2 mL of water.[1][5]
-
Apply the pre-treated sample to the cartridge.
-
Wash the cartridge twice with 3 mL of water.[5]
-
Dry the cartridge by centrifuging for 5 minutes at 4000 x g and then with N2 for 20 minutes.[5]
-
Elute the analytes with 2 mL of acetone.[5]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 50 µL of acetonitrile in water (50/50, v/v).[5]
Protocol 3: In Vitro Metabolism Assay using Human Liver Microsomes (HLM)
-
Prepare a reaction mixture containing human liver microsomes in a phosphate buffer.
-
Add the cannabinoid substrate (dissolved in an appropriate organic solvent).
-
Pre-incubate the mixture at 37°C for 5 minutes.[1]
-
Initiate the reaction by adding an NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).[1]
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[1]
-
Vortex and centrifuge to precipitate the proteins.[1]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[1]
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Cannabinoids.
Caption: Workflow for Solid-Phase Extraction (SPE) of Cannabinoids.
Caption: Logical approach to troubleshooting co-elution problems.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Best Practices for 8(S)-hydroxy-9(S)-HHC Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the proper handling and storage of 8(S)-hydroxy-9(S)-HHC standards to ensure experimental accuracy and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of 8(S)-hydroxy-9(S)-HHC standards.
Q1: What is the recommended storage condition for 8(S)-hydroxy-9(S)-HHC standards?
For long-term stability, 8(S)-hydroxy-9(S)-HHC standards, whether in solid form or dissolved in a solvent, should be stored at -20°C in a tightly sealed, light-protected container.[1] For solutions, minimizing headspace in the vial can further reduce the risk of degradation from air exposure.[1]
Q2: What is the shelf-life of 8(S)-hydroxy-9(S)-HHC standards?
When stored correctly at -20°C and protected from light, 8(S)-hydroxy-9(S)-HHC standards are expected to be stable for an extended period. While specific stability data for this exact metabolite is limited, general guidelines for less volatile cannabinoids suggest good stability under these conditions.[1] Always refer to the manufacturer's certificate of analysis for specific expiration dates.
Q3: Which solvent should I use to prepare a stock solution of 8(S)-hydroxy-9(S)-HHC?
Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing stock solutions of cannabinoids.[2][3] For acidic cannabinoids, acetonitrile is often preferred as protic solvents like methanol can contribute to decarboxylation.[4] Given that 8(S)-hydroxy-9(S)-HHC is a neutral metabolite, both methanol and acetonitrile are suitable options. The choice may also depend on the requirements of your downstream analytical method (e.g., compatibility with LC-MS mobile phase).
Q4: How can I prevent the degradation of my 8(S)-hydroxy-9(S)-HHC standard during experiments?
Cannabinoids are susceptible to degradation from heat, light, oxygen, and extreme pH.[5] To minimize degradation:
-
Temperature: Avoid exposing the standard to high temperatures. If using gas chromatography (GC), be aware that high temperatures in the injection port can cause degradation.[6] Liquid chromatography (LC) is often preferred for this reason.
-
Light: Protect solutions from direct light by using amber vials or by wrapping clear vials in aluminum foil.[1][5]
-
pH: Maintain a neutral to slightly acidic pH for your solutions, as extreme pH levels can catalyze degradation.[7][8] The optimal pH for the stability of neutral cannabinoids like THC is between 4 and 12 in solution.[8]
-
Oxidation: Use freshly prepared solutions and minimize the exposure of your standards to air.[5]
Q5: I am observing lower than expected concentrations in my results. What could be the cause?
Lower than expected concentrations are often due to the adsorption of the analyte to labware, a common issue with lipophilic compounds like cannabinoids.[9] This is particularly problematic with plasticware (e.g., polypropylene (B1209903) and polyethylene) and to a lesser extent, with glass.[9] To mitigate this:
-
Use silanized glass vials for preparing and storing standards.[10][11]
-
Minimize the use of plastic labware, especially for long-term storage or when working with low concentrations.
-
If plasticware must be used, consider pre-rinsing with the solution to saturate the binding sites.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with 8(S)-hydroxy-9(S)-HHC standards.
Issue 1: Poor Peak Shape in Liquid Chromatography (LC-MS)
Problem: You are observing peak tailing or fronting in your chromatograms.
dot
Caption: Troubleshooting guide for poor peak shape in LC-MS analysis.
Detailed Troubleshooting Steps:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, column overload, or a blocked column frit.[12][13]
-
Solution: Try using a column with end-capping to reduce silanol (B1196071) interactions. Adjusting the mobile phase pH can also help. If you suspect column overload, dilute your sample. For a blocked frit, try reverse flushing the column or replacing the frit.[12][13]
-
-
Peak Fronting: This is typically a result of column overload (injecting too large a volume or too high a concentration), or using a sample solvent that is stronger than the mobile phase.[12][13]
Issue 2: Inconsistent Calibration Curve
Problem: Your calibration curve is not linear or has poor reproducibility.
Detailed Troubleshooting Steps:
-
Analyte Adsorption: At low concentrations, cannabinoids can adsorb to the surfaces of vials and instrument components, leading to a non-linear response.[8]
-
Solution: Use silanized glass vials and ensure all tubing is inert.
-
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the calibration curve to plateau.
-
Solution: Narrow the concentration range of your calibration standards.
-
-
Standard Degradation: Improperly stored or prepared standards can degrade, leading to inaccurate calibration.
-
Solution: Prepare fresh standards from a properly stored stock solution.
-
Section 3: Data Presentation
The following tables summarize key quantitative data related to the stability and handling of cannabinoids.
Table 1: Impact of Temperature and pH on Cannabinoid Degradation
| Cannabinoid | Condition | Degradation Rate Constant (k) | Half-life (t1/2) | Reference |
| Δ⁹-THC | 70°C, pH 2 | 0.023 day⁻¹ | 30.1 days | [7][8][14] |
| CBD | 70°C, pH 2 | 0.048 day⁻¹ | 14.4 days | [7][8][14] |
| Δ⁹-THC | 50°C, pH 4 | 0.003 day⁻¹ | 231.0 days | [7][8][14] |
| CBD | 50°C, pH 4 | 0.005 day⁻¹ | 138.6 days | [7][8][14] |
Table 2: Adsorption of Cannabinoids to Different Labware Materials
| Labware Material | Cannabinoid | Percentage Loss | Conditions | Reference |
| Polypropylene | THC | 22.8% - 29.3% | Spiked in oral fluid | [15] |
| Polystyrene | THC | 60% - 100% | Spiked in whole blood, 4 days at room temp. | [16] |
| Glass | THC | No significant loss | Spiked in whole blood, 4 days at room temp. | [16] |
| Polyethylene | CBD | 15% | - | [9] |
| Borosilicate Glass | CBD | 9% | - | [9] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key procedures related to the use of 8(S)-hydroxy-9(S)-HHC standards.
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of a series of calibration standards by serial dilution from a stock solution.
dot
Caption: Workflow for preparing calibration curve standards.
Methodology:
-
Prepare a 1 mg/mL Stock Solution:
-
If starting with a solid standard, accurately weigh a known amount and dissolve it in the appropriate volume of methanol or acetonitrile in a silanized glass volumetric flask.
-
If starting with a concentrated solution, perform the necessary dilution in a silanized glass volumetric flask.
-
-
Perform Serial Dilutions:
-
Label a series of silanized glass vials for your working standards.
-
Perform serial dilutions from the stock solution to achieve the desired concentrations for your calibration curve (a minimum of five points is recommended).[17]
-
-
Add Internal Standard (if applicable):
-
If using an internal standard, add a consistent amount to each of your working standards and your blank.
-
-
Analysis:
-
Analyze the prepared standards using a validated LC-MS/MS method.
-
-
Construct the Calibration Curve:
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.
-
Protocol 2: Silanization of Glassware
This protocol describes how to silanize glassware to prevent the adsorption of cannabinoids.
Methodology:
-
Cleaning: Thoroughly clean the glassware with detergent, rinse with deionized water, and then with a solvent like acetone (B3395972) to ensure it is completely dry.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of a silanizing agent (e.g., dimethyldichlorosilane) in a non-polar solvent like toluene.[4]
-
Treatment: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes, ensuring all surfaces that will come into contact with the standard are wetted.[11]
-
Rinsing: Remove the glassware and rinse it thoroughly with the same non-polar solvent to remove excess silanizing agent.
-
Drying: Allow the glassware to air dry completely in the fume hood. For some applications, baking the glassware may be beneficial.
Section 5: Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key processes relevant to the use of 8(S)-hydroxy-9(S)-HHC.
dot
Caption: Overview of HHC metabolism and analysis workflow.
References
- 1. Handling Your Analytical Reference Standards [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. cms.agr.wa.gov [cms.agr.wa.gov]
- 4. mastelf.com [mastelf.com]
- 5. broughton-group.com [broughton-group.com]
- 6. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 7. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. peptideweb.com [peptideweb.com]
- 12. chemtech-us.com [chemtech-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
Calibration curve issues in the quantification of 8(S)-hydroxy-9(S)-HHC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the quantification of 8(S)-hydroxy-9(S)-HHC, with a particular focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of 8(S)-hydroxy-9(S)-HHC?
A1: The most common and reliable method for the quantification of 8(S)-hydroxy-9(S)-HHC and other HHC metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between different isomers and metabolites.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes.[3][4]
Q2: What are the major challenges in developing a robust calibration curve for 8(S)-hydroxy-9(S)-HHC?
A2: The primary challenges include managing matrix effects, ensuring the stability of the analyte and internal standard, and achieving adequate sensitivity, particularly the lower limit of quantification (LLOQ).[1][5][6] Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, are a significant concern for HHC metabolites and can lead to inaccurate quantification.[1][5]
Q3: What is a typical linear range and LLOQ for the quantification of HHC metabolites?
A3: Based on validated methods for HHC and its metabolites, the lower limit of quantification (LLOQ) is often established around 0.2 ng/mL for many HHC metabolites in blood.[1][2] However, for carboxylated metabolites, the LLOQ might be higher, around 2.0 ng/mL.[1][2] The upper limit of quantification (ULOQ) can range from 20 ng/mL to 200 ng/mL, depending on the specific analyte and the calibration model used.[1][2]
Q4: How can I minimize matrix effects when quantifying 8(S)-hydroxy-9(S)-HHC?
A4: To mitigate matrix effects, several strategies can be employed. These include optimizing sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[5] Additionally, optimizing the chromatographic separation to resolve the analyte from matrix interferences is crucial. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects.[5]
Troubleshooting Guide: Calibration Curve Issues
This guide addresses specific problems you might encounter with your calibration curve during the quantification of 8(S)-hydroxy-9(S)-HHC.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity (r² < 0.99) | - Inappropriate calibration range.- Matrix effects.- Analyte or internal standard instability.[6][7] | - Narrow the calibration range.- Optimize sample cleanup (SPE, LLE).[5]- Use a stable isotope-labeled internal standard.- Check the stability of stock solutions and prepared samples.[7] |
| High LLOQ | - Insufficient instrument sensitivity.- Ion suppression due to matrix effects.[5] | - Optimize MS parameters (e.g., collision energy, ion source settings).- Improve sample preparation to reduce matrix components.- Use a more sensitive instrument if available. |
| Inconsistent Results at Low Concentrations | - Poor precision near the LLOQ.- Contamination of blank samples. | - Ensure the LLOQ is appropriately determined based on signal-to-noise ratio and precision.- Thoroughly clean the LC system and check for carryover.- Use high-purity solvents and reagents. |
| Non-linear (e.g., quadratic) Curve | - Detector saturation at high concentrations.- Isotopic cross-contribution from internal standard to analyte. | - Extend the calibration range to lower concentrations or dilute high-concentration samples.- Ensure the concentration of the internal standard is appropriate and does not interfere with the analyte signal. |
Experimental Protocols
LC-MS/MS Method for HHC Metabolite Quantification
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and matrix.[1][3][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., blood), add an internal standard.
-
Add a suitable buffer and extraction solvent (e.g., n-hexane/ethyl acetate).
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 8(S)-hydroxy-9(S)-HHC and the internal standard need to be determined by infusion and optimization.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of HHC metabolites.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Reference |
| 8-OH-9R-HHC | Blood | 0.2 | 20 | >0.99 | [1] |
| 9R-HHC | Blood | 0.2 | 20 | >0.99 | [1] |
| 9S-HHC | Blood | 0.2 | 20 | >0.99 | [1] |
| 9R-HHC-COOH | Blood | 2.0 | 200 | >0.99 | [1] |
| 9S-HHC-COOH | Blood | 2.0 | 200 | >0.99 | [1] |
Visualizations
Caption: Experimental workflow for the quantification of 8(S)-hydroxy-9(S)-HHC.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of HHC metabolite extraction from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Hexahydrocannabinol (HHC) metabolite extraction from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of HHC metabolites using Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.
Solid-Phase Extraction (SPE) Troubleshooting
| Question/Issue | Possible Causes | Recommended Solutions |
| Why is the recovery of my HHC metabolites, particularly HHC-COOH, consistently low? | Incomplete Elution: The elution solvent may not be strong enough to desorb the analytes, especially more polar metabolites like HHC-COOH, from the SPE sorbent.[1][2] Improper pH: The pH of the sample or elution solvent may not be optimal for the target analytes, leading to poor retention or elution.[1][3] Sorbent-Analyte Mismatch: The chosen SPE sorbent (e.g., C18) may be too retentive for very hydrophobic analytes, making elution difficult.[1] Analyte Breakthrough: The sample loading flow rate may be too high, or the sorbent mass may be insufficient for the sample volume, causing the analytes to pass through without being retained.[1][2] Adsorption to Labware: Cannabinoids are known to be "sticky" and can adsorb to plastic surfaces, reducing recovery.[4][5] | Optimize Elution Solvent: Increase the strength of your elution solvent. For HHC-COOH, a combination of a nonpolar or slightly polar solvent with an acidic modifier (e.g., ethyl acetate (B1210297) with acetic acid) can improve recovery.[6] Adjust pH: Ensure the pH of the sample is adjusted to optimize the interaction with the sorbent. For acidic metabolites like HHC-COOH on an anion exchange sorbent, ensure the sample is loaded at a pH above its pKa and eluted at a pH below its pKa.[3] Select an Appropriate Sorbent: If strong retention is an issue, consider a less retentive sorbent (e.g., C8 instead of C18 for highly hydrophobic compounds).[1] Control Flow Rate and Sorbent Mass: Reduce the sample loading flow rate to allow for adequate interaction between the analytes and the sorbent. Ensure the sorbent mass is appropriate for the sample volume and concentration.[1] Mitigate Adsorption: Consider using polypropylene (B1209903) labware and adding a small amount of a solvent like acetonitrile (B52724) to the sample to prevent analytes from adhering to surfaces.[5] |
| I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I reduce this? | Co-elution of Matrix Components: Endogenous compounds from the biological matrix (e.g., lipids, proteins) can co-elute with the target HHC metabolites and interfere with their ionization in the mass spectrometer.[7][8] Insufficient Sample Cleanup: The SPE protocol may not be effectively removing all interfering matrix components.[7] | Improve Sample Preparation: Incorporate a protein precipitation step before SPE for matrices like blood or plasma.[5][8] Optimize Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the target analytes.[1] Use a More Selective Sorbent: Consider a mixed-mode SPE sorbent that utilizes multiple retention mechanisms for more specific cleanup. Modify Chromatographic Conditions: Adjust the LC gradient to better separate the analytes from interfering matrix components. Employ Stable Isotope-Labeled Internal Standards: These standards co-elute with the analytes and experience similar matrix effects, allowing for accurate quantification.[7] |
| My results are not reproducible between samples. What could be the cause? | Inconsistent SPE Cartridge Packing: Variations in the packing of SPE cartridges can lead to channeling and inconsistent flow rates. Variable Sample Pre-treatment: Inconsistencies in sample pH adjustment, hydrolysis, or protein precipitation can lead to variable extraction efficiencies. Cartridge Drying Out: Allowing the SPE sorbent to dry out after conditioning and before sample loading can prevent proper interaction with the analytes.[1] | Use High-Quality SPE Cartridges: Ensure the use of reputable and consistently packed SPE cartridges. Standardize Pre-treatment: Follow a strict and consistent protocol for all sample pre-treatment steps. Maintain Sorbent Wetting: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[1] |
QuEChERS Troubleshooting
| Question/Issue | Possible Causes | Recommended Solutions |
| The recovery of polar HHC metabolites is low using my QuEChERS protocol. How can I improve this? | Inappropriate Solvent Polarity: The extraction solvent (typically acetonitrile) may not be optimal for highly polar metabolites.[9][10] Incorrect Salt Combination: The type and amount of salts used for the salting-out step can significantly impact the partitioning of polar analytes into the organic layer. | Modify the Extraction Solvent: Consider adding a small percentage of a more polar solvent to the acetonitrile, or explore alternative solvent systems. For very polar compounds, methods like the Quick Polar Pesticides (QuPPe) extraction, which is an evolution of QuEChERS, may be more suitable.[9][10] Optimize Salt Composition: Experiment with different QuEChERS salt formulations (e.g., varying the ratios of MgSO₄, NaCl, and citrate (B86180) buffers) to enhance the partitioning of polar metabolites.[11] |
| I am having trouble with fatty matrices like postmortem blood, leading to clogged SPE cartridges and poor extraction. | High Lipid Content: Fats and lipids in the sample can precipitate and clog the SPE frit or interfere with the extraction process.[12] | Consider Liquid-Liquid Extraction (LLE): For degraded or very fatty samples, LLE can be a more robust alternative to SPE as it is less prone to clogging.[12] Incorporate a Freezing Step: After the initial extraction and centrifugation in the QuEChERS protocol, freezing the sample can help to precipitate out lipids, which can then be removed before the dispersive SPE cleanup. |
| I am seeing unexpected or "ghost" peaks in my chromatogram after QuEChERS extraction. | Contamination: Contaminants can be introduced from solvents, reagents, sample tubes, or the laboratory environment.[13][14] Matrix Components: Some matrix components may not be fully removed by the d-SPE cleanup and can appear as extraneous peaks.[13] Carryover: Residual sample from a previous injection can carry over to the next run, especially with "sticky" compounds like cannabinoids.[13] | Run Blanks: Inject a solvent blank and a matrix blank (a sample of the same matrix without the analytes of interest) to identify the source of the contamination.[13][15] Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., HPLC or LC-MS grade).[13] Optimize d-SPE Cleanup: Experiment with different d-SPE sorbents (e.g., C18, PSA, GCB) to effectively remove interfering matrix components. Implement a Thorough Wash Procedure for the Autosampler: A robust wash protocol for the injection needle and loop can minimize carryover between samples.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main HHC metabolites I should be targeting in different biological matrices?
In blood, 11-nor-9-carboxy-HHC (HHC-COOH) is often the most abundant metabolite, making it a key target. In urine, hydroxylated metabolites such as 8-OH-HHC and 11-OH-HHC are typically found at higher concentrations, often as glucuronide conjugates.[11][16]
Q2: Is enzymatic hydrolysis necessary for urine samples?
Yes, for comprehensive analysis of HHC metabolites in urine, enzymatic hydrolysis with β-glucuronidase is recommended.[11][16] This is because many HHC metabolites are excreted as glucuronide conjugates, and hydrolysis cleaves this bond, allowing for the detection of the free metabolite.
Q3: Can I use a single extraction method for different matrices like blood, urine, and oral fluid?
Yes, a modified QuEChERS protocol has been successfully developed and validated for the simultaneous quantification of HHC and its metabolites in whole blood, urine, and oral fluid, demonstrating good versatility.[11]
Q4: What is the main advantage of the QuEChERS method over traditional SPE for HHC metabolite extraction?
The primary advantages of QuEChERS are its speed, cost-effectiveness, and reduced solvent consumption. It allows for a rapid, one-step extraction process without the need for pH adjustments with buffers or acids/bases.[11]
Q5: How can I confirm the identity of a suspected HHC metabolite peak in my chromatogram?
The most definitive way to confirm the identity of a metabolite is by using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and fragmentation pattern, which can then be compared to a reference standard or literature data.[17]
Quantitative Data Summary
The following tables summarize recovery data for HHC metabolite extraction from various studies.
Table 1: Recovery of HHC and its Metabolites using a Modified QuEChERS Method [11]
| Analyte | Whole Blood (%) | Oral Fluid (%) | Urine (%) |
| 9(R)-HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 9(S)-HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 9αOH-HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 9βOH-HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 8(R)OH-9(R)-HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 8(S)OH-9(S)HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 11OH-9(R)HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 11OH-9(S)HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 11nor-carboxy-9(R)-HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
| 11nor-carboxy-9(S)-HHC | 81.7 - 110.7 | 85 - 107 | 98.2 - 116.9 |
Table 2: Recovery of THC and its Metabolites from Blood and Urine using SPE [5]
| Analyte | Blood (%) | Urine (%) |
| Δ⁹-THC | > 74 | > 90 |
| 11-OH-THC | > 74 | > 90 |
| THC-COOH | > 74 | > 90 |
| Cannabidiol (CBD) | > 74 | > 90 |
| Cannabinol (CBN) | > 74 | > 90 |
Experimental Protocols
Detailed Protocol for Modified QuEChERS Extraction of HHC Metabolites
This protocol is adapted from a validated method for the extraction of HHC and its metabolites from whole blood, urine, and oral fluid.[11]
1. Sample Pre-treatment (for Urine and Blood): a. To 200 µL of urine or whole blood, add an appropriate internal standard. b. Add β-glucuronidase enzyme. c. Incubate the sample at 60 °C for 2 hours to hydrolyze the glucuronide conjugates.
2. Acetonitrile Extraction: a. To the pre-treated sample (or 200 µL of oral fluid), add a precise volume of acetonitrile. b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
3. Salting-Out: a. Add a pre-weighed mixture of Na₂SO₄ and NaCl (e.g., a 4:1 ratio). b. Vortex again for 1 minute to induce phase separation.
4. Centrifugation: a. Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the salts and precipitated proteins.
5. Supernatant Transfer and Analysis: a. Carefully transfer the upper acetonitrile layer to an autosampler vial. b. The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. A derivatization step may be necessary for GC-MS analysis.
Detailed Protocol for Solid-Phase Extraction (SPE) of HHC Metabolites
This is a general protocol that can be adapted for the extraction of HHC metabolites from various biological matrices.
1. Cartridge Conditioning: a. Pass 2 mL of methanol (B129727) through the SPE cartridge (e.g., a mixed-mode cation exchange cartridge). b. Follow with 2 mL of deionized water. Do not allow the cartridge to go dry.
2. Sample Loading: a. Load the pre-treated sample (e.g., hydrolyzed urine or protein-precipitated plasma) onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
3. Washing: a. Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences. b. Follow with a wash of a non-polar solvent like hexane (B92381) to remove lipids.
4. Drying: a. Dry the cartridge thoroughly under a vacuum or with nitrogen for 5-10 minutes to remove any residual wash solvents.
5. Elution: a. Elute the HHC metabolites with 2 mL of an appropriate elution solvent (e.g., a mixture of hexane and ethyl acetate with a small percentage of acetic acid).
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of a suitable solvent (e.g., mobile phase) for analysis.
Visualizations
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An improved method for extraction of polar and charged metabolites from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple Method for the Determination of THC and THC-COOH in Human Postmortem Blood Samples by Gas Chromatography—Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. broughton-group.com [broughton-group.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to LC-MS/MS Method Validation for 8(S)-hydroxy-9(S)-HHC in Urine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of emerging cannabinoids and their metabolites is paramount. This guide provides a comparative overview of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of 8(S)-hydroxy-9(S)-Hexahydrocannabinol (HHC) in human urine, juxtaposed with established methods for other key cannabinoids.
The emergence of semi-synthetic cannabinoids like HHC presents new challenges for analytical toxicology. Accurate detection of HHC and its metabolites is crucial for both clinical and forensic applications. This guide offers a summary of quantitative data from validated methods, detailed experimental protocols, and a visual representation of the analytical workflow to aid in the selection and implementation of appropriate analytical strategies.
Comparative Analysis of Method Performance
The following tables summarize the validation parameters for the LC-MS/MS analysis of 8(S)-hydroxy-9(S)-HHC and other relevant cannabinoids in urine, providing a clear comparison of their performance characteristics.
Table 1: Method Validation Parameters for HHC Metabolites in Urine
| Analyte | LLOQ (ng/mL) | Upper LOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%) | Inter-day Precision (%) | Bias (%) |
| 8(S)-OH-9(S)-HHC | Not explicitly stated, but metabolites detected | Not explicitly stated | ≥ 0.99 | <10 | <10 | <6 |
| 8(R)OH-9(R)-HHC | Not explicitly stated, but metabolites detected | Not explicitly stated | ≥ 0.99 | <10 | <10 | <6 |
| 9(R)-HHC | 0.2 | 20 | ≥ 0.99 | <10 | <10 | <6 |
| 9(S)-HHC | 0.2 | 20 | ≥ 0.99 | <10 | <10 | <6 |
| 9(R)-HHC-COOH | 2.0 | 200 | ≥ 0.99 | <10 | <10 | <6 |
| 9(S)-HHC-COOH | 2.0 | 200 | ≥ 0.99 | <10 | <10 | <6 |
Data synthesized from a study by Acquaro et al. (2024), which describes a sensitive LC-MS/MS method for HHC and its metabolites.[1][2] It is important to note that while 8(S)OH-9(S) HHC was detected, specific validation parameters for this metabolite were not individually detailed.[2]
Table 2: Comparative Validation Parameters for Other Cannabinoids in Urine by LC-MS/MS and GC-MS
| Analyte | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | r² |
| THC | GC-MS | 1 | 1 - 400 | > 0.99 |
| CBD | GC-MS | 1 | 1 - 400 | > 0.99 |
| CBN | GC-MS | 5 | 5 - 400 | > 0.99 |
| 11-OH-THC | GC-MS | 5 | 5 - 400 | > 0.99 |
| THC-COOH | GC-MS | 10 | 10 - 400 | > 0.99 |
| THC, OH-THC, CBD | GC-MS/MS | 0.3 | Not specified | Not specified |
| CBN | GC-MS/MS | 0.2 | Not specified | Not specified |
| THC-COOH | GC-MS/MS | 3.0 | Not specified | Not specified |
This table presents data from various validated methods for common cannabinoids to provide a broader context for analytical performance.[3][4]
Experimental Workflow and Protocols
A generalized workflow for the LC-MS/MS analysis of cannabinoids in urine involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol
The following is a representative protocol for the validation of an LC-MS/MS method for the analysis of HHC metabolites in urine, based on established methodologies.[1][2]
1. Sample Preparation
-
Enzymatic Hydrolysis: To 100 µL of urine, add an internal standard and incubate with β-glucuronidase to deconjugate the phase II metabolites.
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the hydrolyzed urine using a suitable organic solvent mixture (e.g., hexane:ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: Employ a chiral column for the stereoselective separation of HHC epimers and their metabolites.[1] An isocratic elution with an appropriate mobile phase (e.g., methanol (B129727) and water) is often used.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Ionization can be performed using electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[1] For HHC epimers, positive ionization is common, while negative ionization is often used for their metabolites.[1]
3. Method Validation
The method should be validated according to international guidelines, assessing the following parameters:
-
Selectivity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences at the retention times of the analytes.
-
Linearity and Range: Prepare calibration curves over a defined concentration range (e.g., 1 - 100 ng/mL for HHC metabolites) and assess the coefficient of determination (r²), which should be ≥ 0.99.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Evaluate intra- and inter-day precision (as %CV) and accuracy (as %bias) using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the urine matrix by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Evaluate the stability of the analytes in urine under various storage conditions (e.g., room temperature, 4°C, -20°C) and through freeze-thaw cycles.[1]
Concluding Remarks
The presented data and protocols offer a robust framework for the validation of LC-MS/MS methods for 8(S)-hydroxy-9(S)-HHC and other cannabinoids in urine. While the specific validation parameters for 8(S)-hydroxy-9(S)-HHC are not always individually reported, the successful validation of methods for a panel of HHC metabolites demonstrates the feasibility of its inclusion in routine analytical workflows.[2] The choice of an appropriate method will depend on the specific analytical needs, including the required sensitivity, selectivity for stereoisomers, and the desired panel of target analytes. The provided information serves as a valuable resource for laboratories aiming to develop and validate reliable methods for the expanding landscape of synthetic and semi-synthetic cannabinoids.
References
- 1. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Determination of Cannabinoids in Urine Samples Using Microextraction by Packed Sorbent and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of five cannabinoids in blood and urine by gas chromatography tandem mass spectrometry applying automated on‐line solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Activity of 8(S)-hydroxy-9(S)-HHC and 8(R)-hydroxy-9(R)-HHC: A Review of Preclinical Data
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that undergoes metabolism in the body to form various hydroxylated derivatives.[1] Among these are the 8-hydroxy metabolites, which exist as four possible stereoisomers: 8(R)-OH-9(R)-HHC, 8(S)-OH-9(S)-HHC, 8(S)-OH-9(R)-HHC, and 8(R)-OH-9(S)-HHC.[1] The stereochemistry at the 8 and 9 positions plays a crucial role in determining the pharmacological activity of these compounds.
In Vivo Primate Studies
Pioneering research by Professor Raphael Mechoulam and his team in the 1980s investigated the psychotropic activity of several synthetic cannabinoid isomers in rhesus monkeys.[2][3] This in vivo model is considered a reliable indicator of the psychoactive potential of cannabinoids.[4] The studies involved the synthesis of various HHC and THC analogs and assessed their effects on the behavior of the monkeys.
A key finding from this research was the identification of the cis-8-OH-9β-HHC stereoisomer as having the highest biological activity among the 8-hydroxy-HHC variants tested.[5][6] While the precise modern stereochemical designation for "cis-8-OH-9β-HHC" is not explicitly defined as 8(S), 9(S) or 8(R), 9(R) in the abstracts of these foundational papers, the research clearly established a hierarchy of activity among the stereoisomers.
Activity of Parent Compounds
In the absence of direct comparative data for the 8-hydroxy metabolites, it is informative to consider the activity of their parent compounds, 9(R)-HHC and 9(S)-HHC. In vitro studies have demonstrated that 9(R)-HHC exhibits a significantly higher binding affinity and functional activity at the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors compared to 9(S)-HHC.[7] The psychoactive effects of HHC are primarily attributed to the 9(R)-epimer.[1] This pronounced stereoselectivity at the C9 position for the parent compound suggests that a similar relationship may exist for its metabolites.
Data Summary
Due to the lack of specific in vitro binding or functional assay data directly comparing 8(S)-hydroxy-9(S)-HHC and 8(R)-hydroxy-9(R)-HHC, a quantitative data table cannot be constructed at this time. The primary available data is qualitative and from in vivo primate studies, indicating that one of the 8-hydroxy-HHC stereoisomers, designated as cis-8-OH-9β-HHC, is more potent than the others. Further research is required to definitively correlate this isomer to the modern R/S nomenclature and to quantify the activity of each stereoisomer at the cannabinoid receptors.
Experimental Protocols
To facilitate future research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing cannabinoid receptor ligands.
Cannabinoid Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.
1. Membrane Preparation:
-
Cell membranes expressing human CB1 or CB2 receptors are thawed on ice.
-
The membranes are homogenized in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4).
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is used at a fixed concentration.
-
Increasing concentrations of the unlabeled test compounds (8(S)-hydroxy-9(S)-HHC and 8(R)-hydroxy-9(R)-HHC) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.
-
The reaction mixture is incubated at 30°C for 1 hour.
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
The filters are washed multiple times with an ice-cold wash buffer.
-
Scintillation fluid is added to each well, and the radioactivity is counted using a scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) at G-protein coupled receptors like the cannabinoid receptors. It quantifies the extent to which a compound stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[2]
1. Membrane Preparation:
-
Prepare cell membranes expressing CB1 or CB2 receptors as described for the binding assay.
2. Assay Setup:
-
The assay is conducted in a 96-well plate.
-
Membranes are incubated with increasing concentrations of the test compounds in an assay buffer containing GDP.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Basal activity is measured in the absence of any test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Incubation and Termination:
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through a filter plate.
4. Detection and Analysis:
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data are analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for agonist activity.
Visualizations
To aid in the conceptualization of the relevant biological and experimental processes, the following diagrams are provided.
References
- 1. Antiparasitic activity of ivermectin: Four decades of research into a "wonder drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical requirements for cannabinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ivermectin, a new broad-spectrum antiparasitic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hothousecucumber.com [hothousecucumber.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for HHC Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), presents a new frontier in analytical toxicology and drug development. Accurate and reliable detection of HHC and its metabolites is crucial for pharmacokinetic studies, clinical trials, and forensic analysis. This guide provides an objective comparison of the primary analytical methods used for the detection of HHC metabolites, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
The detection of HHC metabolites, principally 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH), is achievable through several analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) stand out for their high sensitivity and specificity, making them the gold standard for confirmation and quantification. Immunoassays offer a rapid screening alternative, though they are susceptible to cross-reactivity and require confirmatory testing. This guide delves into the performance characteristics of each method, providing a framework for cross-validation and informed decision-making.
Comparative Analysis of Analytical Methods
The performance of an analytical method is defined by several key parameters. The following tables summarize the quantitative data for the most common methods used in HHC metabolite detection, compiled from various validation studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for HHC Metabolite Detection
| Analyte | Matrix | LLOQ (ng/mL) | Inter-day Precision (%) | Intra-day Precision (%) | Matrix Effect (%) | Reference |
| 9R-HHC | Blood | 0.2 | <10 | <10 | >25 | [1] |
| 9S-HHC | Blood | 0.2 | <10 | <10 | >25 | [1] |
| 11-OH-9R-HHC | Blood | 0.2 | <10 | <10 | <25 | [1] |
| 9R-HHC-COOH | Blood | 2.0 | <10 | <10 | <25 | [1] |
| 9S-HHC-COOH | Blood | 2.0 | <10 | <10 | <25 | [1] |
| 8-OH-9R-HHC | Blood | 0.2 | <10 | <10 | >25 | [1] |
Table 2: Performance Characteristics of GC-MS Methods for HHC Metabolite Detection
| Analyte | Matrix | LLOQ (ng/mL) | Within-run Imprecision (%) | Between-run Imprecision (%) | Reference |
| (9R)-HHC | Serum/Plasma | 0.25 | <6.5 | <10.0 | [2] |
| (9S)-HHC | Serum/Plasma | 0.25 | <6.5 | <10.0 | [2] |
Table 3: Immunoassay Cross-Reactivity with HHC Metabolites
| Immunoassay Target | HHC Metabolite | Cross-Reactivity (%) | Reference |
| THC-COOH | 9R-HHC-COOH | 120 | [1][3] |
| THC-COOH | 9S-HHC-COOH | 48 | [1][3] |
| JWH-018 N-(5-hydroxypentyl) metabolite | Various synthetic cannabinoids | Moderate to high for 19 of 73 tested compounds | [4] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are outlines of common sample preparation and analytical procedures.
Solid-Phase Extraction (SPE) for HHC Metabolites from Urine
This protocol is a general guideline for the extraction of HHC metabolites from urine samples prior to LC-MS/MS or GC-MS analysis.
a. Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard solution.
-
For the cleavage of glucuronides, enzymatic hydrolysis using β-glucuronidase is often performed.[5]
b. SPE Column Conditioning:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
c. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
d. Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
e. Elution:
-
Elute the HHC metabolites with an organic solvent such as acetonitrile (B52724) or methanol.
f. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Liquid-Liquid Extraction (LLE) for HHC Metabolites from Plasma
This protocol provides a general procedure for extracting HHC metabolites from plasma samples.
a. Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
b. Extraction:
-
Transfer the supernatant to a clean tube.
-
Add an immiscible organic solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).[5]
-
Vortex vigorously to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
c. Isolation and Evaporation:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
d. Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument.
Visualizing the Workflow and Metabolic Pathway
Understanding the experimental workflow and the metabolic fate of HHC is crucial for accurate analysis and interpretation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of HHC and THC Metabolism in Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of two prominent cannabinoids, hexahydrocannabinol (B1216694) (HHC) and Δ⁹-tetrahydrocannabinol (THC), in human hepatocytes. The information presented is supported by experimental data from in vitro studies utilizing human liver microsomes and primary human hepatocytes.
Introduction
HHC, a semi-synthetic cannabinoid, has gained attention as an alternative to THC.[1] Understanding its metabolic fate in comparison to the well-characterized metabolism of THC is crucial for predicting its pharmacological and toxicological profile. Both cannabinoids undergo extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated and subsequently oxidized and conjugated metabolites.
Phase I and Phase II Metabolic Pathways
The metabolism of both HHC and THC in human hepatocytes can be broadly divided into Phase I and Phase II reactions.
Phase I Metabolism: This phase primarily involves oxidation reactions, predominantly hydroxylation, catalyzed by CYP enzymes. For both HHC and THC, the primary site of hydroxylation is the C11 position, leading to the formation of the active metabolite 11-hydroxy-HHC (11-OH-HHC) and the highly psychoactive 11-hydroxy-THC (11-OH-THC).[2] Following this initial hydroxylation, further oxidation occurs to form the corresponding carboxylic acid metabolites, 11-nor-9-carboxy-HHC (HHC-COOH) and 11-nor-9-carboxy-THC (THC-COOH), which are inactive.[2]
Hydroxylation also occurs at other positions, notably on the pentyl side chain for both compounds. A key distinction in the metabolism of HHC is the significant formation of metabolites hydroxylated at the C8 position.[2]
Phase II Metabolism: The hydroxylated metabolites of both HHC and THC undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that can be more easily excreted from the body.[3][4][5][6]
Stereoselectivity in HHC Metabolism
A significant difference between HHC and THC metabolism lies in the stereochemistry of HHC. HHC is typically a mixture of two epimers: (9R)-HHC and (9S)-HHC.[2] These epimers exhibit different metabolic profiles and pharmacological activities.[4] For instance, in vivo studies have shown that (9R)-HHC is the more pharmacologically active epimer and its metabolites, such as 11-nor-9(R)-HHC-COOH, are often found in higher concentrations in blood and urine compared to the metabolites of the (9S)-epimer.[4]
Quantitative Comparison of Metabolite Formation
| Feature | HHC | THC | References |
| Primary Metabolizing Enzymes | Believed to be similar to THC (CYP2C9, CYP3A4) | CYP2C9, CYP3A4 | [7][8][9][10] |
| Major Phase I Metabolites | 11-OH-HHC, 8-OH-HHC, HHC-COOH | 11-OH-THC, THC-COOH | [2][3][4][11] |
| Major Phase II Metabolites | Glucuronide conjugates of hydroxylated metabolites | Glucuronide conjugates of hydroxylated metabolites | [3][4][5][6] |
| Stereoselective Metabolism | Yes ((9R)-HHC and (9S)-HHC epimers are metabolized differently) | No | [4] |
Table 1: Comparison of Key Metabolic Features of HHC and THC in Human Hepatocytes.
| Metabolite | HHC | THC | References |
| 11-hydroxy Metabolite | 11-OH-HHC (major) | 11-OH-THC (major, psychoactive) | [2][3] |
| Carboxylic Acid Metabolite | HHC-COOH (major, inactive) | THC-COOH (major, inactive) | [2][3] |
| 8-hydroxy Metabolite | 8-OH-HHC (significant) | 8-OH-THC (minor) | [2] |
| Side-chain Hydroxylated Metabolites | Present | Present | [3] |
Table 2: Comparison of Major Metabolites Formed from HHC and THC in Human Hepatocytes.
Experimental Protocols
The following is a representative experimental protocol for studying the metabolism of HHC and THC in primary human hepatocytes, based on methodologies described in the scientific literature.[3][6]
1. Cell Culture and Treatment:
-
Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated multi-well plates.
-
The cells are allowed to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
The culture medium is then replaced with fresh medium containing the test compound (HHC or THC) at a specified concentration (e.g., 1-10 µM).
-
Control wells receive medium with the vehicle (e.g., ethanol (B145695) or DMSO) at the same final concentration as the test wells.
-
The cells are incubated with the compound for various time points (e.g., 0, 1, 3, 6, 24 hours).
2. Sample Collection and Preparation:
-
At each time point, the culture medium is collected.
-
The cells are washed with phosphate-buffered saline (PBS), and then lysed to collect the intracellular fraction.
-
For analysis of Phase II metabolites, an aliquot of the medium may be treated with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Both medium and cell lysate samples are typically subjected to protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
The samples are then centrifuged, and the supernatant is collected for analysis.
3. Analytical Method:
-
The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A suitable chromatographic method is used to separate the parent compound from its metabolites.
-
Mass spectrometry is used for the detection and quantification of the analytes, often in multiple reaction monitoring (MRM) mode for targeted analysis.
-
The identity of the metabolites is confirmed by comparing their retention times and mass spectra with those of authentic reference standards, if available.
Visualizing Metabolic Pathways and Experimental Workflows
To illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. libcatalog.usc.edu [libcatalog.usc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid Interactions with Cytochrome P450 Drug Metabolism: a Full-Spectrum Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2C9, CYP3A and CYP2C19 metabolize Δ9-tetrahydrocannabinol to multiple metabolites but metabolism is affected by human liver fatty acid binding protein (FABP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Inter-laboratory Comparison of 8(S)-hydroxy-9(S)-HHC Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cannabis testing industry, in general, faces challenges with inter-laboratory variation, often stemming from a lack of standardized methods and reference materials.[1][2][3] This guide seeks to address this by presenting available data in a structured format to facilitate methodological comparison and promote the standardization of practices.
Metabolic Pathway of 9(S)-HHC
8(S)-hydroxy-9(S)-HHC is a metabolite of the 9(S)-HHC epimer of Hexahydrocannabinol.[4] Following consumption, HHC undergoes metabolism, primarily through hydroxylation and oxidation. The 9(S)-HHC epimer is preferentially hydroxylated at the 8th carbon position, leading to the formation of 8(S)-hydroxy-9(S)-HHC, which is detectable in urine.[4][5][6][7] Understanding this metabolic pathway is crucial for selecting the appropriate analyte and biological matrix for monitoring HHC consumption.
Data Presentation: A Comparative Overview of Analytical Methods
The accurate quantification of 8(S)-hydroxy-9(S)-HHC and other HHC metabolites is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The tables below summarize the validation parameters from several published methods, offering a glimpse into the expected performance of these assays. It is important to note that variations in instrumentation, reagents, and laboratory practices can contribute to differences in performance.[8]
Table 1: Comparison of LC-MS/MS Method Parameters for HHC Metabolite Quantification
| Parameter | Study A | Study B | Study C |
| Instrumentation | Triple Quadrupole MS | High-Resolution MS | Triple Quadrupole MS |
| Ionization Mode | ESI Positive/Negative | ESI Positive | ESI Positive/Negative |
| Chromatographic Column | Chiral Column | C18 | Chiral Column |
| Mobile Phase | Methanol (B129727)/Water | Acetonitrile/Formic Acid | Methanol/Ammonium Formate |
| Sample Type | Urine, Blood, Oral Fluid | Urine | Urine, Blood |
Table 2: Comparison of Quantitative Performance for Hydroxylated HHC Metabolites
| Performance Metric | Study A | Study B | Study C |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[5] | 1 ng/mL | 0.2 ng/mL[9] |
| Upper Limit of Quantification (ULOQ) | 20 ng/mL[5] | 100 ng/mL | 200 ng/mL[9] |
| Intra-day Precision (%CV) | <10%[5] | <15% | <10% |
| Inter-day Precision (%CV) | <10%[5] | <15% | <10% |
| Accuracy (Bias %) | <6%[5] | ±15% | <6% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories. Below is a representative protocol for the quantification of 8(S)-hydroxy-9(S)-HHC in urine using LC-MS/MS, synthesized from several published methodologies.[9][10][11][12][13]
Protocol: Quantification of 8(S)-hydroxy-9(S)-HHC in Urine by LC-MS/MS
1. Scope: This protocol describes the quantification of 8(S)-hydroxy-9(S)-HHC in human urine samples.
2. Materials and Reagents:
-
8(S)-hydroxy-9(S)-HHC analytical standard
-
Isotopically labeled internal standard (e.g., 8(S)-hydroxy-9(S)-HHC-d3)
-
β-glucuronidase
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (C18)
3. Sample Preparation:
-
To 1 mL of urine, add the internal standard.
-
Add 500 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to hydrolyze the glucuronide conjugates.[10]
-
Perform a Solid-Phase Extraction (SPE) by loading the sample onto a pre-conditioned C18 cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A chiral column capable of separating stereoisomers.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard for confident identification and quantification.
5. Calibration and Quantification:
-
Prepare a series of calibration standards in blank urine matrix.
-
Inject the calibration standards and generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the concentration of 8(S)-hydroxy-9(S)-HHC in the samples using the calibration curve.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. understanding beverage testing — New Bloom Labs [newbloomlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
Validation of 8(S)-hydroxy-9(S)-HHC as a Specific Biomarker for 9(S)-HHC Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), presents new challenges for forensic and clinical toxicology. HHC is typically available as a mixture of two diastereomers, 9(R)-HHC and 9(S)-HHC, with the former being the more psychoactive epimer.[1][2] Distinguishing the intake of these specific epimers is crucial for understanding their pharmacological and toxicological effects. This guide provides a comparative analysis of 8(S)-hydroxy-9(S)-HHC as a specific biomarker for the consumption of 9(S)-HHC, supported by available experimental data and methodologies.
Specificity and Comparison with Other Biomarkers
The metabolism of HHC is stereoselective, meaning the 9(R) and 9(S) epimers are processed differently in the body.[3] This results in distinct metabolic profiles, making the identification of specific biomarkers for each epimer possible. The choice of the most suitable biomarker is also dependent on the biological matrix being analyzed (e.g., blood, urine, or oral fluid).[4]
Recent studies indicate that 8(S)-hydroxy-9(S)-HHC is a promising specific urinary biomarker for 9(S)-HHC intake.[4] One preliminary study on the disposition of HHC epimers after smoking found that 8(S)OH-9(S)-HHC was detected exclusively in urine, whereas it was absent in blood.[4] This suggests that its presence in urine is a strong indicator of 9(S)-HHC consumption.
In contrast, 11-nor-9(S)-COOH-HHC has been proposed as a potential biomarker for 9(S)-HHC in blood.[4] For the more psychoactive 9(R)-HHC epimer, 8(R)OH-9(R)-HHC appears to be a good long-term urinary biomarker, while 11-nor-9(R)-COOH-HHC is the most suitable biomarker in blood.[4] It is important to note that some HHC metabolites, such as 11-OH-HHC and 11-COOH-HHC, have also been identified as metabolites of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which would preclude their use as specific markers for HHC consumption.[3][5] However, the 8-hydroxy metabolites appear to be more specific to HHC metabolism.[3]
Quantitative Data from Analytical Method Validation
The reliable detection and quantification of HHC and its metabolites are primarily achieved through chromatographic techniques coupled with mass spectrometry. The following table summarizes validation parameters from a study that developed and validated a GC-MS method for the quantification of (9R)- and (9S)-HHC in serum/plasma.
| Analyte | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Within-Run Imprecision (%) | Between-Run Imprecision (%) |
| (9R)-HHC | 0.15 | 0.25 | <6.5 | <10.0 |
| (9S)-HHC | 0.15 | 0.25 | <6.5 | <10.0 |
| Data sourced from Höfert et al. (2024)[6] |
Experimental Protocols
Sample Preparation and Analysis of HHC Metabolites in Urine
The following is a general protocol based on methodologies described for the analysis of HHC metabolites in urine.
1. Sample Preparation (Hydrolysis of Glucuronides):
-
Metabolites in urine are often present as glucuronide conjugates.[4]
-
To a urine sample (e.g., 50 μL), add MilliQ water (50 μL), methanol (B129727) (25 μL), and an internal standard solution in methanol (25 μL).[7]
-
For hydrolysis, samples can be treated with β-glucuronidase.
2. Chromatographic Separation:
-
Utilize an ultra-high performance liquid chromatography (UHPLC) system.[7][8]
-
A suitable column for separation would be a C18 reversed-phase column.
3. Mass Spectrometric Detection:
-
Couple the UHPLC system to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QToF-MS) or a triple-quadrupole mass spectrometer (MS/MS).[4][7][8]
-
The mass spectrometer should be operated in a suitable ionization mode (e.g., electrospray ionization) and data acquired in multiple reaction monitoring (MRM) mode for quantitative analysis or in a full-scan mode for metabolite identification.[8][9]
Visualizations
Metabolic Pathway of 9(S)-HHC
Caption: Metabolic pathway of 9(S)-HHC leading to the formation and excretion of 8(S)-hydroxy-9(S)-HHC.
General Workflow for Biomarker Validation
Caption: A generalized workflow for the validation of a new drug metabolite as a specific biomarker.
References
- 1. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cannabinoid Receptor Binding Affinities: HHC Isomers and their Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of hexahydrocannabinol (B1216694) (HHC) isomers, specifically (9R)-HHC and (9S)-HHC, to the cannabinoid receptors CB1 and CB2. While the binding profiles of the parent HHC isomers are quantitatively characterized, a notable data gap exists in the public domain regarding the specific binding affinities (Ki values) of their primary hydroxylated metabolites, 11-OH-(9R)-HHC and 11-OH-(9S)-HHC. This guide summarizes the available experimental data, outlines the methodologies used for their determination, and presents relevant biological pathways to provide a comprehensive overview for researchers in cannabinoid pharmacology and drug development.
Quantitative Binding Affinity Data
The binding affinities of (9R)-HHC and (9S)-HHC for the human CB1 and CB2 receptors have been determined through competitive radioligand binding assays. The data clearly indicates a stereoselective binding preference, with the (9R)-HHC isomer exhibiting significantly higher affinity for both receptors compared to the (9S)-HHC isomer.
| Compound | Receptor | Ki (nM) |
| (9R)-HHC | CB1 | 15 |
| CB2 | 13 | |
| (9S)-HHC | CB1 | 176 |
| CB2 | 105 |
Note: A lower Ki value indicates a higher binding affinity.
Computational studies suggest that the difference in binding affinity arises from the conformational structures of the two isomers. The (9R)-HHC isomer predominantly adopts a chair conformation, which allows for a more favorable interaction with the active sites of both CB1 and CB2 receptors.[1][2] In contrast, the (9S)-HHC isomer exists in an equilibrium between the chair and a less favorable twist-boat conformation within the receptor's active site, leading to weaker binding.[1][2]
Experimental Protocols
The binding affinity data presented in this guide was obtained using a competitive radioligand binding assay. This standard method allows for the determination of a compound's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: A constant concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]CP 55,940 for CB1) is incubated with a preparation of cells or membranes expressing the receptor. Increasing concentrations of the unlabeled test compound (HHC isomers) are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Detailed Methodology (based on published protocols):
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with and expressing the human CB1 or CB2 receptor.
-
Radioligand:
-
For CB1 binding: [3H]CP 55,940
-
For CB2 binding: [3H]WIN 55,212-2
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Incubation: Receptor membranes, radioligand, and various concentrations of the unlabeled test compounds are incubated in the assay buffer.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for determining cannabinoid receptor binding affinity.
Signaling Pathways
Activation of both CB1 and CB2 receptors by an agonist, such as (9R)-HHC, initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits can modulate various downstream effectors, including the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of ion channels, such as inhibiting calcium channels and activating potassium channels.
Caption: Simplified cannabinoid receptor signaling pathway.
References
Assessing the Cross-Reactivity of 8(S)-hydroxy-9(S)-HHC in THC Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of hexahydrocannabinol (B1216694) (HHC) metabolites, with a focus on 8(S)-hydroxy-9(S)-HHC, in commercially available Tetrahydrocannabinol (THC) immunoassays. The emergence of synthetic and semi-synthetic cannabinoids like HHC presents a challenge for traditional THC screening methods. Understanding the cross-reactivity of HHC metabolites is crucial for accurate interpretation of toxicological screenings and in the development of more specific detection methods.
Executive Summary
The structural similarity between HHC and THC raises the potential for cross-reactivity in THC immunoassays. While extensive data exists for the cross-reactivity of the primary urinary metabolite of THC, 11-nor-9-carboxy-THC (THC-COOH), research into the cross-reactivity of HHC metabolites is ongoing. This guide synthesizes available data on the cross-reactivity of HHC metabolites, particularly the carboxylated and hydroxylated forms, in widely used THC immunoassay kits.
Currently, direct quantitative data on the cross-reactivity of 8(S)-hydroxy-9(S)-HHC is limited in publicly available literature. However, by examining the cross-reactivity of other HHC metabolites and structurally similar compounds, we can infer potential interactions and guide further research. Studies have shown that HHC and its metabolites can indeed cross-react with standard THC immunoassays, which could lead to false-positive results.[1][2][3] The degree of this cross-reactivity appears to be dependent on the specific metabolite and the immunoassay kit being used.[1][2]
Comparative Analysis of Cross-Reactivity
While specific data for 8(S)-hydroxy-9(S)-HHC is not yet available, studies have investigated the cross-reactivity of the HHC carboxylic acid metabolites, 9(R)-HHC-COOH and 9(S)-HHC-COOH. The following table summarizes the findings from a study by Wolf et al., which evaluated six commercially available homogeneous enzyme immunoassays (HEIAs) for cannabinoids in urine.
Table 1: Cross-Reactivity of HHC Carboxylic Acid Metabolites in Various THC Immunoassays
| Immunoassay Kit | Manufacturer | Lowest Concentration Detected (ng/mL) of 9(R)-COOH-HHC | Lowest Concentration Detected (ng/mL) of 9(S)-COOH-HHC |
| Abbott Cannabinoids | Abbott Diagnostics | 100 | >1000 |
| LZI Cannabinoids (cTHC) | Lin-Zhi International | 50 | 100 |
| DRI® Cannabinoid Assay | Thermo Fisher Scientific | 50 | 100 |
| CEDIA™ THC | Thermo Fisher Scientific | 50 | 100 |
| ONLINE DAT Cannabinoid II | Roche Diagnostics | 100 | >1000 |
| Syva EMIT®II Plus | Siemens Healthineers | 50 | 100 |
Data sourced from Wolf et al. The study evaluated cross-reactivity by preparing each analyte at 20, 50, 100, and 1000 ng/mL in urine.[4]
Observations:
-
The 9(R)-COOH-HHC metabolite generally exhibits greater cross-reactivity than the 9(S)-COOH-HHC metabolite across the tested immunoassays.[2][3]
-
The Lin-Zhi, DRI, CEDIA, and Syva EMIT II Plus assays showed the highest sensitivity to HHC-COOH metabolites.
-
The Abbott and Roche Diagnostics assays were less susceptible to cross-reactivity from these HHC metabolites.
Given that hydroxylated metabolites of THC, such as 11-hydroxy-THC, are known to have some cross-reactivity in THC immunoassays, it is plausible that 8(S)-hydroxy-9(S)-HHC would also exhibit some degree of cross-reactivity. Generally, immunoassays targeting THC-COOH show reduced binding to hydroxylated derivatives of THC.[5] The exact percentage would require direct experimental validation.
Experimental Protocols
The following is a generalized experimental protocol for assessing the cross-reactivity of a compound in a competitive enzyme immunoassay, based on methodologies described in the referenced literature.
Objective: To determine the concentration of an analyte (e.g., 8(S)-hydroxy-9(S)-HHC) that produces a signal equivalent to the cutoff calibrator of a specific THC immunoassay.
Materials:
-
THC immunoassay kit (e.g., ELISA, HEIA) from a commercial supplier (e.g., Abbott, Roche, Siemens, Thermo Fisher Scientific, Lin-Zhi).
-
Certified reference standards of the target analyte (8(S)-hydroxy-9(S)-HHC) and the primary calibrator (e.g., THC-COOH).
-
Drug-free urine or blood matrix.
-
Microplate reader or clinical chemistry analyzer.
-
Pipettes, tubes, and other standard laboratory equipment.
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of 8(S)-hydroxy-9(S)-HHC in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the analyte in the drug-free matrix at various concentrations (e.g., 10, 25, 50, 100, 500, 1000 ng/mL).
-
Prepare the kit's calibrators and controls according to the manufacturer's instructions.
-
-
Immunoassay Procedure:
-
Follow the specific instructions provided with the THC immunoassay kit. This typically involves:
-
Adding a specific volume of the sample (or standard) to a reaction well.
-
Adding the enzyme-conjugated antibody reagent.
-
Incubating the mixture for a specified period.
-
Adding a substrate solution that reacts with the enzyme to produce a measurable signal (e.g., color change, fluorescence).
-
-
-
Data Acquisition:
-
Measure the signal (e.g., absorbance) using a microplate reader or analyzer at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the signals from the kit's calibrators.
-
Determine the concentration of each dilution of the test analyte that produces a signal equivalent to the cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
-
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining immunoassay cross-reactivity.
Logical Relationship in Competitive Immunoassay
Caption: Principle of competitive immunoassay.
Conclusion and Future Directions
The available data strongly suggests that HHC metabolites, particularly the carboxylated forms, exhibit variable cross-reactivity in commonly used THC immunoassays. While direct experimental evidence for 8(S)-hydroxy-9(S)-HHC is lacking, its structural similarity to other cross-reactive cannabinoids indicates a potential for interference. Laboratories conducting toxicological screenings should be aware of this possibility and consider confirmatory testing, such as GC-MS or LC-MS/MS, for samples that screen positive for THC, especially when HHC use is suspected.
Further research is imperative to quantify the cross-reactivity of 8(S)-hydroxy-9(S)-HHC and other hydroxylated HHC metabolites in a wider range of THC immunoassay platforms. This will enable a more accurate assessment of the impact of HHC consumption on routine drug testing and aid in the development of more specific and reliable screening assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. ovid.com [ovid.com]
- 4. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of selected compounds in the Abbott TDx cannabinoid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for HHC metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different extraction techniques for Hexahydrocannabinol (HHC) metabolites from biological matrices. As HHC gains attention in the scientific community, reliable methods for the isolation and analysis of its metabolites are crucial for pharmacokinetic studies, toxicological screening, and drug development. This document details the experimental protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), presenting a head-to-head comparison of their performance based on available data for structurally similar cannabinoid metabolites. Due to a lack of available literature, a detailed protocol and comparable quantitative data for Supercritical Fluid Extraction (SFE) of HHC metabolites from biological samples are not included.
Understanding HHC Metabolism
Hexahydrocannabinol (HHC) undergoes extensive metabolism in the body, primarily through Phase I and Phase II reactions, similar to other cannabinoids like Tetrahydrocannabinol (THC).[1] The main metabolic pathways involve hydroxylation and oxidation, leading to the formation of various metabolites. The primary metabolites of interest are 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[2] These metabolites are then often conjugated with glucuronic acid in Phase II metabolism to facilitate their excretion.[1][2]
Comparison of Extraction Techniques
The selection of an appropriate extraction technique is critical for achieving high recovery and purity of HHC metabolites for downstream analysis. This section compares Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The quantitative data presented is based on studies of THC and its primary metabolites, 11-hydroxy-THC (11-OH-THC) and 11-nor-9-carboxy-THC (THC-COOH), which serve as structural analogs for HHC metabolites.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery of 11-OH-THC | ~32% | Not consistently reported, can be variable |
| Recovery of THC-COOH | ~23% | >80% in some optimized methods |
| Selectivity | High | Moderate to High |
| Solvent Consumption | Low | High |
| Automation Potential | High | Moderate |
| Throughput | High (with automation) | Low to Medium |
| Cost per Sample | Higher (consumables) | Lower (solvents) |
Note: The recovery percentages are indicative and can vary significantly based on the specific protocol, matrix, and laboratory conditions. The data for THC metabolites is used as a proxy due to the limited availability of specific data for HHC metabolites.
Experimental Protocols
Detailed methodologies for SPE and LLE are provided below. These protocols are based on established methods for THC metabolites and can be adapted for the extraction of HHC metabolites.
Solid-Phase Extraction (SPE) Protocol
SPE is a popular technique due to its high selectivity, low solvent consumption, and potential for automation.
Methodology:
-
Sample Pre-treatment: A 1 mL aliquot of the biological sample (e.g., plasma, urine) is subjected to protein precipitation with an organic solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected. The pH of the supernatant is adjusted as required by the specific SPE cartridge chemistry.
-
SPE Cartridge Conditioning: The SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) is conditioned sequentially with a suitable organic solvent (e.g., methanol) followed by an aqueous buffer to activate the sorbent.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent or a specific buffer solution to remove interfering substances while retaining the analytes of interest.
-
Elution: The HHC metabolites are eluted from the cartridge using a small volume of an appropriate organic solvent or solvent mixture (e.g., hexane (B92381)/ethyl acetate).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases.
Methodology:
-
Sample Pre-treatment: A 1 mL aliquot of the biological sample is placed in a glass tube, and the pH is adjusted to optimize the partitioning of the target analytes into the organic phase.
-
Extraction: An immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate) is added to the sample. The mixture is then vortexed or agitated to facilitate the transfer of the HHC metabolites from the aqueous phase to the organic phase.
-
Phase Separation: The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers.
-
Collection: The organic layer containing the HHC metabolites is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The collected organic solvent is evaporated to dryness under a stream of nitrogen. The resulting residue is reconstituted in a suitable solvent for analysis.
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the extraction of HHC metabolites from biological samples. SPE offers advantages in terms of selectivity, lower solvent consumption, and amenability to automation, making it suitable for high-throughput applications. LLE, while being more labor-intensive and requiring larger volumes of organic solvents, can provide high recovery rates with careful optimization. The choice of extraction technique will depend on the specific requirements of the study, including the desired sample throughput, sensitivity, and available resources. It is important to note that the provided quantitative data is based on THC metabolites and should be considered as an estimation for HHC metabolites. Method validation with HHC metabolite standards is essential for accurate quantification.
References
A Comparative Guide to the Validation of Gas Chromatography Methods for HHC Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids such as Hexahydrocannabinol (B1216694) (HHC) presents a significant challenge for analytical laboratories. Accurate and reliable methods for the detection and quantification of HHC and its metabolites are crucial for forensic toxicology, clinical diagnostics, and drug metabolism studies. This guide provides a comparative overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for HHC metabolite analysis, alongside alternative analytical techniques, with a focus on experimental data and detailed protocols.
Method Performance: A Comparative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the primary methods for the analysis of HHC and its metabolites. While both offer high sensitivity and selectivity, they possess distinct advantages and disadvantages. The choice of method often depends on the specific metabolites of interest, the biological matrix, and the desired analytical throughput.
Below is a summary of reported performance data for both GC-MS and LC-MS/MS methods for the analysis of HHC and its key metabolites.
| Analyte/Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| GC-MS | ||||
| (9R)-HHC | Not Specified | 0.15 ng/mL[1][2] | 0.25 ng/mL[1][2] | Serum/Plasma[1][2] |
| (9S)-HHC | Not Specified | 0.15 ng/mL[1][2] | 0.25 ng/mL[1][2] | Serum/Plasma[1][2] |
| LC-MS/MS | ||||
| 9R-HHC | Not Specified | Not Specified | 0.2 ng/mL[3] | Blood[3] |
| 9S-HHC | Not Specified | Not Specified | 0.2 ng/mL[3] | Blood[3] |
| 11-OH-9R-HHC | Not Specified | Not Specified | 0.2 ng/mL[3] | Blood[3] |
| 8-OH-9R-HHC | Not Specified | Not Specified | 0.2 ng/mL[3] | Blood[3] |
| 9R-HHC-COOH | Not Specified | Not Specified | 2.0 ng/mL[3] | Blood[3] |
| 9S-HHC-COOH | Not Specified | Not Specified | 2.0 ng/mL[3] | Blood[3] |
| THC, 11-OH-THC, HHC, CBD | 0.5-25 µg/L[4][5][6] | 0.5 µg/L[4][5][6] | 1.0 µg/L[4][5][6] | Plasma[4][5][6] |
| THC-COOH | 2.0-100 µg/L[4][5][6] | 2.0 µg/L[4][5][6] | 4.0 µg/L[4][5][6] | Plasma[4][5][6] |
Experimental Workflow and Methodologies
A clear understanding of the experimental workflow is essential for reproducing and validating analytical methods. The following sections detail the metabolic pathway of HHC and a typical GC-MS analytical workflow.
HHC Metabolic Pathway
HHC undergoes extensive biotransformation in the body, primarily through oxidation and glucuronidation, similar to other cannabinoids like THC.[7] The primary metabolic reactions include hydroxylation at various positions on the cyclohexyl and pentyl side chains, followed by oxidation to carboxylic acids and subsequent conjugation with glucuronic acid.[7]
References
- 1. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID-cases. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacological Effects of 8-OH-HHC and 11-OH-HHC: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the pharmacological effects of two key metabolites of hexahydrocannabinol (B1216694) (HHC): 8-hydroxy-hexahydrocannabinol (8-OH-HHC) and 11-hydroxy-hexahydrocannabinol (11-OH-HHC). As metabolites, these compounds are formed within the body following the consumption of HHC and are believed to contribute to its overall pharmacological profile.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of the current understanding, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and workflows.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[2] Upon administration, HHC is metabolized by cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP2C19, leading to the formation of various oxygenated derivatives.[3][1] Among the principal metabolites are 8-OH-HHC and 11-OH-HHC.[3][1] Understanding the distinct pharmacological properties of these metabolites is crucial for a comprehensive assessment of the activity and safety of HHC.
Both 8-OH-HHC and 11-OH-HHC are reported to be psychoactive, likely exerting their effects through interaction with the cannabinoid receptors CB1 and CB2.[3][4] While direct comparative studies with quantitative data are currently limited in the public domain, this guide synthesizes the available information to facilitate further research. It is generally suggested that 11-hydroxylated metabolites of cannabinoids are often more potent than their parent compounds.
Quantitative Pharmacological Data
Table 1: Comparative Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| 8-OH-HHC | Data not available | Data not available |
| 11-OH-HHC | Data not available | Data not available |
Table 2: Comparative Functional Activity (EC50)
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Assay Type |
| 8-OH-HHC | Data not available | Data not available | cAMP Inhibition |
| 11-OH-HHC | Data not available | Data not available | cAMP Inhibition |
Experimental Protocols
To facilitate research into the pharmacological properties of 8-OH-HHC and 11-OH-HHC, detailed protocols for key in vitro assays are provided below.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity of 8-OH-HHC and 11-OH-HHC for the CB1 and CB2 receptors by measuring their ability to displace a radiolabeled cannabinoid agonist.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Radioligand (e.g., [³H]CP55,940)
-
Test compounds (8-OH-HHC, 11-OH-HHC)
-
Non-specific binding control (e.g., WIN 55,212-2 at a high concentration)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either CB1 or CB2 receptors.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compounds (8-OH-HHC or 11-OH-HHC).
-
Add a constant concentration of the radioligand (e.g., [³H]CP55,940) to all wells.
-
For determining non-specific binding, add a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2) to a set of wells.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol outlines a method to assess the functional activity of 8-OH-HHC and 11-OH-HHC at the CB1 and CB2 receptors by measuring their ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably co-expressing human CB1 or CB2 receptors and a cAMP-responsive reporter system (e.g., CRE-luciferase) or HEK293 cells expressing the receptor of interest.
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Test compounds (8-OH-HHC, 11-OH-HHC)
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based)
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of the test compounds (8-OH-HHC or 11-OH-HHC) for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the detection kit).
-
Measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the pharmacological assessment of 8-OH-HHC and 11-OH-HHC.
Caption: Metabolic conversion of HHC and subsequent cannabinoid receptor signaling cascade.
Caption: Experimental workflow for the radioligand receptor binding assay.
Caption: Experimental workflow for the cAMP functional assay.
Conclusion
While 8-OH-HHC and 11-OH-HHC are recognized as major metabolites of HHC, a comprehensive understanding of their comparative pharmacology is still emerging. The information and protocols provided in this guide are intended to serve as a resource for researchers to further investigate the receptor binding affinities, functional activities, and signaling pathways of these compounds. Such research is essential for a complete characterization of the pharmacological and toxicological profile of HHC. Further studies are warranted to generate the quantitative data necessary for a definitive comparison.
References
Unraveling the Metabolic Fate of Hexahydrocannabinol: A Comparative Analysis of 8(S)-hydroxy-9(S)-HHC Levels Following HHC Administration
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids such as hexahydrocannabinol (B1216694) (HHC) on the market has presented a new frontier for toxicological and pharmacological research.[1][2] A critical aspect of understanding the effects and detectability of HHC is elucidating the metabolic pathways and pharmacokinetic profiles of its diastereomers, (9R)-HHC and (9S)-HHC. This guide provides a comparative analysis of the formation of the metabolite 8(S)-hydroxy-9(S)-HHC in relation to HHC dosage, based on current preliminary scientific findings.
The metabolism of HHC is stereoselective, meaning the two epimers, 9(R)-HHC and 9(S)-HHC, are processed differently in the body.[3] Current research indicates that 9(S)-HHC is preferentially hydroxylated at the 8-position, leading to the formation of 8(S)-hydroxy-9(S)-HHC.[3] In contrast, the more psychoactive 9(R)-HHC epimer is primarily metabolized at the 11-position.[3] This differentiation is crucial for interpreting toxicological screenings and understanding the pharmacological activity of HHC products, which are typically sold as a mixture of both epimers.[4][5]
Quantitative Analysis of HHC Metabolites Post-Administration
Direct dose-correlation studies for HHC and its metabolites are still in early stages. However, a preliminary study involving the controlled administration of a single dose of HHC provides valuable insights into the disposition of its metabolites. In this study, six healthy volunteers smoked 25 mg of a 50:50 mixture of 9(R)-HHC and 9(S)-HHC.[6] The concentrations of HHC epimers and their metabolites were subsequently measured in blood and urine.
The findings revealed that 8(S)OH-9(S) HHC was exclusively detected in urine, and notably, its accumulation was more significant in the 2 to 6-hour window post-administration compared to the initial 2 hours, suggesting a slower formation process for this metabolite.[6]
Table 1: Urinary Accumulation of HHC Metabolites Following a Single 25 mg Smoked Dose [6]
| Metabolite | Total Accumulation (0-6h) (ng) | Accumulation (0-2h) (ng) | Accumulation (2-6h) (ng) |
| 8(R)OH-9(R) HHC | 60,599 | Comparable between time points | Comparable between time points |
| 8(S)OH-9(S) HHC | 1,512 | Negligible | Prevalent in this time range |
| 11OH-9(R)-HHC | Not reported as prominently in urine | Not reported | Not reported |
| 11nor-9(R) COOH HHC | Not reported as prominently in urine | Not reported | Not reported |
Data extracted from a preliminary study on six volunteers.[6]
Experimental Protocols
The following is a summary of the methodology employed in the key cited study to quantify HHC and its metabolites.[6]
1. Sample Collection:
-
Whole blood and oral fluid were collected at various time points up to 3 hours post-administration.
-
Urine was collected in two intervals: 0-2 hours and 2-6 hours.
2. Sample Preparation:
-
Detailed information on the specific extraction and derivatization procedures for each matrix would be required for replication. Generally, this involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by derivatization if necessary for GC-MS analysis.
3. Analytical Method:
-
A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was used for the quantification of 9(R)-HHC, 9(S)-HHC, and eight of their metabolites.
4. Data Analysis:
-
The concentration-time profiles for HHC epimers and their metabolites were determined to calculate pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve).
Metabolic Pathway and Experimental Workflow
The metabolism of HHC, particularly its stereoselectivity, can be visualized to better understand the formation of 8(S)-hydroxy-9(S)-HHC.
Caption: Simplified metabolic pathway of HHC epimers.
The analytical workflow for identifying and quantifying these metabolites is a critical component of research in this area.
Caption: Experimental workflow for HHC metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Cutoff Levels for 8(S)-hydroxy-9(S)-HHC in Forensic Toxicology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), presents a significant challenge to forensic toxicology. As HHC gains popularity, establishing scientifically validated cutoff levels for its metabolites is crucial for accurate interpretation of toxicological findings. This guide provides a comparative analysis of available data to aid in the establishment of cutoff levels for 8(S)-hydroxy-9(S)-HHC, a key urinary metabolite of 9(S)-HHC.[1][2]
Data Presentation: Quantitative Analysis of HHC and its Metabolites
The following tables summarize quantitative data from various studies on the concentration of HHC and its metabolites in biological samples. This data provides a foundation for proposing and evaluating potential cutoff levels for 8(S)-hydroxy-9(S)-HHC.
Table 1: Concentrations of HHC and Metabolites in Whole Blood
| Analyte | Concentration Range (ng/mL) | Matrix | Method | Reference |
| 9(R)-HHC | Serum/Plasma | GC-MS | [3] | |
| 9(S)-HHC | Serum/Plasma | GC-MS | [3] | |
| 9(R)-HHC | 2.38 | Whole Blood | GC-MS/MS | [4] |
| 9(S)-HHC | 1.39 | Whole Blood | GC-MS/MS | [4] |
| 9R-HHC | Not specified | Blood | LC-MS/MS | [5] |
| 9S-HHC | Not specified | Blood | LC-MS/MS | [5] |
| 11-OH-9R-HHC | Not specified | Blood | LC-MS/MS | [5] |
| 9R-HHC-COOH | Not specified | Blood | LC-MS/MS | [5] |
| 9S-HHC-COOH | Not specified | Blood | LC-MS/MS | [5] |
| 8-OH-9R-HHC | Not specified | Blood | LC-MS/MS | [5] |
Table 2: Accumulation and Concentration of HHC Metabolites in Urine
| Analyte | Total Accumulation (ng) over 6h | Concentration Range (µg/L) | Method | Reference |
| 8(R)OH-9(R) HHC | 60,599 | --- | HPLC-MS/MS | [2] |
| 8(S)OH-9(S) HHC | 1,512 | --- | HPLC-MS/MS | [2] |
| JWH-018 pentanoic acid | --- | 0.1–2,434 | LC-MS/MS | [6] |
| JWH-018 N-hydroxypentyl | --- | 0.1–1,239 | LC-MS/MS | [6] |
| R/S-HHC-OH | --- | Not specified | LC-MS/MS | [7] |
| R-HHC-COOH | --- | Not specified | LC-MS/MS | [7] |
| S-HHC-COOH | --- | Not specified | LC-MS/MS | [7] |
Table 3: Comparison of Lower Limits of Quantification (LLOQ) for HHC and its Metabolites
| Analyte | LLOQ (ng/mL) | Matrix | Method | Reference |
| 9(R)-HHC and 9(S)-HHC | 0.25 | Serum/Plasma | GC-MS | [3] |
| 9R-HHC, 9S-HHC, 8-OH-9R-HHC, 11-OH-9R-HHC | 0.2 | Blood | LC-MS/MS | [5] |
| 9R-HHC-COOH, 9S-HHC-COOH | 2.0 | Blood | LC-MS/MS | [5] |
| Non-carboxylated analytes | 1 | Not specified | HPLC-HRMS/MS | [8] |
| Carboxylated analytes | 5 | Not specified | HPLC-HRMS/MS | [8] |
| Cannabinoid metabolites | 5 | Urine | LC-MS/MS | [9] |
Table 4: Established Cutoff Levels for Other Cannabinoids for Comparison
| Drug Class | Immunoassay Screen Cutoff (ng/mL) | Confirmation Cutoff (ng/mL) | Matrix | Reference |
| Cannabinoids (THC-COOH) | 50 | Not specified | Urine | |
| Δ-9 THC | 1 | 0.5 | Oral Fluid | [10] |
| Synthetic Cannabinoids | 25, 30 | Not specified | Urine | [11] |
| Synthetic Cannabinoids (K2 and Spice) | 2 | 0.5 | Oral Fluid | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are summaries of analytical methods used in key studies for the quantification of HHC and its metabolites.
Protocol 1: Quantification of HHC Diastereomers in Serum/Plasma by GC-MS
-
Source: Based on the methodology described by Höfert et al. (2023).[3]
-
Sample Preparation: Serum/plasma samples were subjected to extraction procedures.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Validation: The method was validated for limit of detection (LOD), lower limit of quantification (LLOQ), within-run imprecision, and between-run imprecision.
-
Key Parameters:
-
LOD: 0.15 ng/mL
-
LLOQ: 0.25 ng/mL
-
Within-run imprecision: <6.5%
-
Between-run imprecision: <10.0%
-
Protocol 2: Quantification of HHC and its Metabolites in Blood by LC-MS/MS
-
Source: Based on the methodology described by Lindbom et al. (2024).[5]
-
Sample Preparation: Blood samples from driving under the influence of drugs (DUID) cases were analyzed.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Validation: The method was validated for matrix effects, LLOQ, calibration model, precision, bias, and autosampler stability.
-
Key Parameters:
-
LLOQ for 9R-HHC, 9S-HHC, 11-OH-9R-HHC, 8-OH-9R-HHC: 0.2 ng/mL
-
LLOQ for 9R-HHC-COOH, 9S-HHC-COOH: 2.0 ng/mL
-
Protocol 3: Quantification of HHC Epimers and Metabolites in Biological Matrices by HPLC-MS/MS
-
Source: Based on the methodology described by Di Trana et al. (2024).[2]
-
Sample Collection: Whole blood, urine, and oral fluid were collected from volunteers after a single administration of smoked HHC.
-
Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Analysis: The method was validated to quantify 9(R)-HHC, 9(S)-HHC, and eight of their metabolites. Metabolites in urine and blood were observed as glucuronides.
Mandatory Visualizations
Signaling Pathway and Metabolism
The psychoactive effects of HHC, similar to THC, are primarily mediated through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor. The metabolic pathway of HHC involves hydroxylation and subsequent glucuronidation to facilitate excretion.
Caption: Metabolic pathway of 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC and its subsequent excretion.
Experimental Workflow for Cutoff Level Determination
Establishing a defensible cutoff level involves a multi-step process, from initial analytical method development to validation using authentic forensic samples.
Caption: Workflow for establishing a forensic cutoff level for 8(S)-hydroxy-9(S)-HHC.
Logical Relationship for Cutoff Interpretation
The interpretation of a toxicological result for 8(S)-hydroxy-9(S)-HHC depends on the comparison of the measured concentration with the established cutoff level.
Caption: Decision logic for interpreting 8(S)-hydroxy-9(S)-HHC toxicological results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. forensicfluids.com [forensicfluids.com]
- 11. Cut Off Levels | National Test Systems [ntsbiz.com]
Comparative In Vivo Effects of 8(S)-hydroxy-9(S)-HHC and its Parent Compound 9(S)-HHC: A Research Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of the hexahydrocannabinol (B1216694) (HHC) metabolite, 8(S)-hydroxy-9(S)-HHC, and its parent compound, 9(S)-HHC. The available scientific literature indicates that while 9(S)-HHC exhibits minimal cannabimimetic activity, its hydroxylated metabolites are considered pharmacologically active. However, a direct in vivo experimental comparison between 8(S)-hydroxy-9(S)-HHC and 9(S)-HHC has not been extensively documented. This guide synthesizes the existing data to facilitate further research and drug development efforts.
Executive Summary
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that exists as two main epimers: 9(R)-HHC and 9(S)-HHC. In vivo studies have consistently demonstrated that 9(R)-HHC is the more pharmacologically active of the two, displaying effects similar to THC. In contrast, 9(S)-HHC shows significantly lower binding affinity for cannabinoid receptors and weak to negligible activity in animal models.[1][2][3][4][5]
Upon administration, HHC undergoes metabolism, primarily through hydroxylation, to form compounds such as 8-hydroxy-HHC and 11-hydroxy-HHC.[1][6][7] Metabolic studies suggest a stereoselective preference, with 9(S)-HHC being a likely precursor to 8(S)-hydroxy-9(S)-HHC, a metabolite detected in urine.[8][9] While the 8-hydroxylated metabolites of HHC are generally considered to be active, direct in vivo studies comparing the potency and efficacy of 8(S)-hydroxy-9(S)-HHC to its parent compound 9(S)-HHC are lacking. An early study in rhesus macaques suggested high activity for a stereoisomer of 8-hydroxy-HHC, indicating that hydroxylation at this position can significantly impact pharmacological effects.[6][10][11]
Comparative Data
The following tables summarize the available quantitative and qualitative data for 9(S)-HHC. Data for 8(S)-hydroxy-9(S)-HHC is largely inferred due to the absence of direct comparative studies.
Table 1: Comparative Cannabinoid Receptor Binding and Functional Activity (In Vitro)
| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) | CB1 Receptor Functional Activity |
| 9(S)-HHC | 176 nM[12] | 105 nM[12] | Diminished activity in functional assays[2][12] |
| 8(S)-hydroxy-9(S)-HHC | Data not available | Data not available | Believed to be active, but not quantified[6] |
Table 2: Comparative In Vivo Effects (Cannabinoid Tetrad Test in Mice)
| Effect | 9(S)-HHC | 8(S)-hydroxy-9(S)-HHC |
| Hypolocomotion | Insignificant effect[13] | Data not available |
| Catalepsy | Insignificant effect[13] | Data not available |
| Analgesia | Insignificant effect[13] | Data not available |
| Hypothermia | Small, insignificant effect[13] | Data not available |
Experimental Protocols
Cannabinoid Tetrad Test
The cannabinoid tetrad test is a standard preclinical model used to assess the cannabimimetic activity of a compound by measuring four distinct effects in rodents: hypolocomotion, catalepsy, analgesia, and hypothermia.[3]
Methodology:
-
Animal Model: Male mice are typically used.
-
Compound Administration: The test compound (e.g., 9(S)-HHC) and a vehicle control are administered, usually via intraperitoneal (i.p.) injection.
-
Hypolocomotion Assessment: Spontaneous activity is measured in an open-field arena. The total distance traveled and the number of movements are recorded over a specific period.
-
Catalepsy Assessment: The time the mouse remains immobile with its forepaws placed on an elevated bar is measured.
-
Analgesia Assessment: The hot plate test is commonly used, where the latency to a nociceptive response (e.g., licking a paw) on a heated surface is recorded.
-
Hypothermia Assessment: Core body temperature is measured using a rectal probe before and after compound administration.
-
Data Analysis: The effects of the test compound are compared to the vehicle control group using appropriate statistical methods.
Signaling Pathways and Metabolic Fate
The primary signaling pathway for HHC and its active metabolites is through the activation of the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway.
The metabolic conversion of 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC is a critical step in its potential in vivo activity. This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver.
Caption: Metabolic Conversion of 9(S)-HHC to 8(S)-hydroxy-9(S)-HHC.
Conclusion and Future Directions
The current body of evidence strongly suggests that 9(S)-HHC is a relatively inactive cannabinoid in its parent form. Its potential for in vivo effects appears to be dependent on its metabolic conversion to hydroxylated derivatives, such as 8(S)-hydroxy-9(S)-HHC. The lack of direct comparative studies between 9(S)-HHC and its 8-hydroxylated metabolite represents a significant knowledge gap.
Future research should prioritize the following:
-
Direct In Vivo Comparison: Conducting head-to-head studies in animal models (e.g., the cannabinoid tetrad test) to quantitatively compare the potency and efficacy of 8(S)-hydroxy-9(S)-HHC with 9(S)-HHC.
-
Pharmacokinetic Profiling: Characterizing and comparing the pharmacokinetic profiles of both compounds to understand their absorption, distribution, metabolism, and excretion.
-
Receptor Binding and Functional Assays: Performing in vitro assays to determine the binding affinities and functional activities of 8(S)-hydroxy-9(S)-HHC at CB1 and CB2 receptors.
-
Exploration of Other Metabolites: Investigating the in vivo effects of other potential metabolites of 9(S)-HHC to create a comprehensive pharmacological profile.
Addressing these research questions will provide a clearer understanding of the contribution of 9(S)-HHC and its metabolites to the overall effects of HHC products and will be invaluable for the development of novel cannabinoid-based therapeutics.
References
- 1. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cannabisclinicians.org [cannabisclinicians.org]
- 6. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Psychoactive effects to be expected following consumption of products containing hexahydrocannabinol (HHC) - BfR [bfr.bund.de]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]
- 12. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 8(S)-hydroxy-9(S)-Hexahydrocannabinol: A Guide for Laboratory Professionals
The proper disposal of synthetic cannabinoids, such as 8(S)-hydroxy-9(S)-Hexahydrocannabinol, is a critical component of laboratory safety and environmental responsibility. As a metabolite of Hexahydrocannabinol (HHC), this compound requires careful handling and disposal in accordance with hazardous waste regulations.[1][2] This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound for researchers, scientists, and drug development professionals.
Operational and Disposal Plan
The disposal of this compound should be approached with the understanding that it is a chemical waste product and may be classified as hazardous waste. Regulatory bodies like the Environmental Protection Agency (EPA) have stringent guidelines for the disposal of chemical and cannabis-related waste.[1]
Step 1: Waste Identification and Classification
Before disposal, it is crucial to classify the waste. This compound, as a pure chemical or in a solution, should be treated as chemical waste. If it is mixed with other materials, the entire mixture may be considered hazardous. Key characteristics to consider for classification include:
-
Toxicity: As a psychoactive compound, it has biological effects.[3]
-
Ignitability: If dissolved in a flammable solvent.
-
Corrosivity: Not inherently corrosive, but the solution might be.
-
Reactivity: Unlikely to be reactive, but should be confirmed based on the specific mixture.
Consult the Safety Data Sheet (SDS) for this compound and any solvents used for detailed hazard information.
Step 2: Segregation and Storage
Proper segregation of waste is fundamental to safe disposal.
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The label should include the chemical name, concentration, and appropriate hazard symbols.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams.
-
Secure Storage: Store the waste container in a designated, secure area away from general lab traffic to prevent accidental spills or unauthorized access.
Step 3: Rendering the Compound Unusable
For cannabis-related waste, a common requirement is to render it "unusable and unrecognizable."[4][5][6] This can be achieved by mixing the waste with other materials.
-
Solid Waste: If the compound is in a solid form, it can be mixed with a bulky, non-hazardous material such as cat litter, sand, or sawdust.[6] The general guideline is to mix it with at least 50% non-cannabis waste.[4]
-
Liquid Waste: For solutions containing this compound, the liquid should be absorbed onto an inert material like vermiculite (B1170534) or sand before being placed in the designated waste container.
Step 4: Professional Disposal
The final step is to arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste management company.[1][7] These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste's journey to its final disposal site.[7]
-
Disposal Methods: Professional waste disposal companies may use several methods, including:
Never dispose of this compound down the sink or in the regular trash. [8][9] This can lead to environmental contamination and legal penalties.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative considerations for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Mixture Ratio | Minimum 50% non-cannabis waste | [4] |
| Emergency Eye/Skin Flush | Minimum 20 minutes with running water | [8] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation of this compound for disposal purposes. The recommended and compliant method of disposal is through a licensed hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. allayconsulting.com [allayconsulting.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. triumvirate.com [triumvirate.com]
- 6. Cannabis Waste Disposal | HUB International [hubinternational.com]
- 7. Hazardous Cannabis Waste Management - GAIACA [gaiaca.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Essential Safety and Operational Guide for Handling 8(S)-hydroxy-9(S)-Hexahydrocannabinol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in laboratory work with 8(S)-hydroxy-9(S)-Hexahydrocannabinol. The following procedures are designed to ensure a safe laboratory environment and proper handling and disposal of this compound. This compound is a metabolite of 9-hexahydrocannabinol and is intended for research and forensic applications.[1] It is not for human or veterinary use.[1]
Hazard Assessment
Known information about related compounds:
-
Hexahydrocannabinol (B1216694) (HHC), the parent compound, has psychoactive effects similar to Δ9-tetrahydrocannabinol (Δ9-THC).[3]
-
The related compound 8(R)-hydroxy-9(S)-Hexahydrocannabinol has been shown to induce stupor, ataxia, hypolocomotion, ptosis, and a crouched posture in rhesus monkeys.[4]
Given these potential biological effects, a thorough risk assessment should be conducted for all planned laboratory procedures.
Personal Protective Equipment (PPE)
A baseline of recommended PPE is essential for handling this compound to protect the skin, eyes, face, and respiratory system.[2]
| Protection Type | Required PPE | Specifications |
| Skin Protection | Nitrile Gloves | Powder-free to prevent cross-contamination.[5] Change gloves frequently and immediately if contaminated. |
| Lab Coat or Gown | Disposable gowns or lab coats are recommended to protect clothing and skin from splashes.[2][5] Flame-retardant and chemical-resistant materials should be considered for extraction processes. | |
| Sleeves and Shoe Covers | Provide an additional barrier for arms and prevent tracking of contaminants.[2] | |
| Eye and Face Protection | Safety Goggles or Face Shield | Should be worn at all times to protect against splashes, flying particles, or intense light.[6] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when working with volatile compounds, solvents, or in environments with poor ventilation to protect from inhaling harmful gases, vapors, or particulates.[7][6] The specific type of respirator should be determined by an air monitoring assessment.[6] |
Operational Plan: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[2]
Donning Sequence:
-
Gown: Put on a clean lab coat or disposable gown.
-
Mask or Respirator: Secure the mask or respirator to your face, ensuring a proper seal.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown.[2]
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out.
-
Goggles or Face Shield: Remove eye and face protection from the back of the head.
-
Mask or Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
Disposal Plan
All disposable PPE that has come into contact with this compound should be treated as contaminated waste.[2] The general principle for disposing of cannabis waste is to render it "unusable and unrecognizable" before disposal.[8]
Waste Disposal Steps:
-
Segregation: All contaminated disposable PPE and other materials should be segregated from regular laboratory waste.
-
Rendering Unusable: The cannabis waste must be mixed with at least 50% non-cannabis material.[8][9] Suitable materials for mixing include food waste, sawdust, or cat litter.[9]
-
Disposal: The mixed waste can then be disposed of in a licensed landfill, incinerated, or composted, depending on local regulations.[9][10][11] It is crucial to consult state and local authorities to ensure compliance with specific cannabis waste management laws.[9]
Experimental Protocols
Due to the novelty of this compound, specific experimental protocols are not widely published. However, analytical methods for related hexahydrocannabinol isomers have been developed using mass spectrometry techniques such as GC/MS, GC/MS/MS, and UHPLC/MS/MS for detection and quantification in various matrices.[12] Researchers should adapt these validated methods for their specific experimental needs, ensuring proper safety precautions are in place.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. euda.europa.eu [euda.europa.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. marijuanapackaging.com [marijuanapackaging.com]
- 6. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 7. floraflex.com [floraflex.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. What are ways to safely dispose of cannabis waste? - iKickButts [ikickbutts.org]
- 10. masscannabiscontrol.com [masscannabiscontrol.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
